molecular formula C8H4Cl2N2O B3419481 5,7-Dichloro-1,6-naphthyridin-4(1H)-one CAS No. 1443378-52-6

5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Cat. No.: B3419481
CAS No.: 1443378-52-6
M. Wt: 215.03 g/mol
InChI Key: KFJIDHGCUDTBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1,6-naphthyridin-4(1H)-one (CAS 863785-66-4) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. This compound features a 1,6-naphthyridine core, which is recognized as a privileged scaffold in drug discovery due to its presence in compounds targeting a wide range of biological receptors . The presence of two distinct chlorine atoms at the 5 and 7 positions provides versatile reactive sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, making it an essential building block for the development of novel bioactive molecules . Research into 1,6-naphthyridinone derivatives has expanded exponentially, with over 17,000 such compounds described in the scientific literature, underscoring their significant interest for biomedical applications . These structures are frequently investigated as potent inhibitors for various targets, including tyrosine kinases, and are explored for potential use in oncology, inflammatory diseases, and as neuroprotective or cardiotonic agents . As a key synthetic precursor, this compound enables efficient, one-pot synthesis strategies to create highly functionalized 3,7-disubstituted derivatives, accelerating the discovery of new lead compounds . Handling and Storage: This product should be stored in a cool, dark place under an inert atmosphere at 2-8°C . Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dichloro-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJIDHGCUDTBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679476
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863785-66-4, 1443378-52-6
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863785-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1,6-naphthyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5,7-Dichloro-1,6-naphthyridin-4(1H)-one CAS 863785-66-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,7-Dichloro-1,6-naphthyridin-4(1H)-one (CAS 863785-66-4) and Related Naphthyridine Scaffolds

Abstract

The naphthyridine scaffold represents a class of privileged heterocyclic structures integral to modern medicinal chemistry and drug discovery.[1][2] This guide provides a detailed technical overview of this compound, a key intermediate for synthesizing complex molecular architectures. While specific literature on this exact compound is nascent, this document synthesizes established principles of naphthyridine chemistry to detail its physicochemical properties, plausible and robust synthetic routes, expected reactivity, and potential applications. By leveraging data from closely related analogues, this whitepaper offers researchers and drug development professionals a foundational understanding and practical framework for utilizing this versatile chemical building block.

The 1,6-Naphthyridine Core: A Scaffold of Significance

Naphthyridines, or diazanaphthalenes, are bicyclic aromatic compounds containing two nitrogen atoms. The six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) each offer a unique spatial arrangement of nitrogen atoms, influencing their electronic properties and ability to form hydrogen bonds, thereby dictating their interaction with biological targets.[1][3]

The 1,6-naphthyridine isomer, in particular, has emerged as a prominent scaffold in the development of therapeutics. Its derivatives are known to exhibit a wide array of biological activities, including potent inhibition of various kinases such as Spleen Tyrosine Kinase (SYK) and c-Met kinase, which are crucial targets in inflammation and oncology.[4][5][6] Furthermore, the 1,6-naphthyridine core is found in molecules with applications as antimalarials, PDE5 inhibitors, and organic luminescence materials.[7] The introduction of a 4-oxo group, creating a 1,6-naphthyridin-4(1H)-one, further expands the chemical space, providing an additional hydrogen bond donor and altering the molecule's electronic profile.

The subject of this guide, this compound, combines this valuable core with two reactive chlorine atoms, positioning it as a highly adaptable intermediate for library synthesis and lead optimization.

Caption: Structure of this compound.

Physicochemical Properties and Characterization

Direct experimental data for this compound is not widely published. However, we can infer its properties from the well-characterized analogue, 5,7-Dichloro-1,6-naphthyridine (CAS 337958-60-8), and the known effects of introducing a lactam function.

Table 1: Physicochemical Properties of 5,7-Dichloro-1,6-naphthyridine (Analogue)

PropertyValueSource
CAS Number 337958-60-8[8][9]
Molecular Formula C₈H₄Cl₂N₂[8][10]
Molecular Weight 199.04 g/mol [8][10]
Physical Form Solid[8]
Purity Typically ≥97%[8][9]
Storage Inert atmosphere, 2-8°C[8]

The addition of the 4-oxo group to create this compound (C₈H₄Cl₂N₂O, MW: 215.04 g/mol ) is expected to significantly increase its melting point and decrease its solubility in nonpolar solvents due to the introduction of a polar carbonyl group and an N-H moiety capable of hydrogen bonding.

Spectroscopic Characterization

Characterization of the target molecule would rely on standard analytical techniques.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine rings, with chemical shifts and coupling constants characteristic of the naphthyridine core. The N-H proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectrum will be distinguished by a signal in the carbonyl region (typically ~160-170 ppm) corresponding to the C4-oxo group. The signals for C5 and C7, being attached to chlorine atoms, will also have characteristic chemical shifts.[11][12]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

  • Infrared (IR) Spectroscopy: A strong absorption band in the range of 1650-1680 cm⁻¹ would confirm the presence of the lactam carbonyl group.

Robust Synthesis Methodologies

While a specific, published protocol for CAS 863785-66-4 is scarce, its synthesis can be confidently approached using established transformations in naphthyridine chemistry. The most logical and field-proven strategy involves the chlorination of a corresponding hydroxy- or dihydroxy-naphthyridinone precursor.

Proposed Synthesis Workflow: Halogenation of a Naphthyridinone Precursor

This common and highly effective method involves converting hydroxyl groups on the naphthyridine ring into chlorides using a strong chlorinating agent.[13] The causality behind this choice is the ready availability of precursors and the high efficiency of reagents like phosphorus oxychloride (POCl₃).

G cluster_0 Synthesis Workflow start Start with 5,7-Dihydroxy-1,6- naphthyridin-4(1H)-one reagent Reagent Addition: POCl₃ (Phosphorus Oxychloride) Optional: Catalytic DMF start->reagent reaction Reflux Reaction (e.g., 100-110°C) Monitored by TLC/LC-MS reagent->reaction workup Aqueous Workup - Quench with ice water - Neutralize (e.g., NaHCO₃) - Extract with organic solvent reaction->workup purify Purification - Column Chromatography (Silica gel, e.g., EtOAc/Hexane) workup->purify product Final Product: 5,7-Dichloro-1,6- naphthyridin-4(1H)-one purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the precursor, 5,7-dihydroxy-1,6-naphthyridin-4(1H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0°C. Rationale: POCl₃ is both the solvent and the chlorinating agent. A large excess drives the reaction to completion. Addition at 0°C controls the initial exotherm.

  • Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-12 hours. Rationale: Thermal energy is required to overcome the activation energy for the chlorination. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Rationale: This step safely quenches the excess, highly reactive POCl₃.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

This self-validating protocol includes clear checkpoints (TLC/LC-MS) and purification steps to ensure the identity and purity of the final compound. Alternative synthetic strategies could involve multi-step sequences starting from substituted pyridine precursors, employing cyclization reactions like the Friedländer annulation.[7][14][15]

Reactivity, Applications, and Strategic Value

The true value of this compound lies in its potential as a versatile chemical intermediate.

G cluster_reactivity Reactive Sites cluster_reactions Key Transformations cluster_products Potential Final Products center 5,7-Dichloro-1,6- naphthyridin-4(1H)-one (Core Intermediate) C5_Cl C5-Cl center->C5_Cl for C7_Cl C7-Cl center->C7_Cl for N1_H N1-H center->N1_H for snar Nucleophilic Aromatic Substitution (SNAr) C5_Cl->snar coupling Cross-Coupling (e.g., Suzuki, Buchwald) C5_Cl->coupling C7_Cl->snar C7_Cl->coupling alkylation N-Alkylation N1_H->alkylation C4_O C4=O kin_inh Kinase Inhibitors snar->kin_inh bio_probes Biological Probes snar->bio_probes coupling->kin_inh mat_sci Materials Science (e.g., Fluorophores) coupling->mat_sci alkylation->kin_inh

Caption: Logical relationships of the core intermediate.

Key Reactive Sites
  • C5 and C7 Positions: The chlorine atoms at these positions are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility in building molecular libraries.

  • N1 Position: The lactam nitrogen can be deprotonated and subsequently alkylated, arylated, or acylated to introduce further diversity.

  • C4 Carbonyl: The ketone group can potentially be derivatized, although it is generally less reactive than the chloro positions.

This multi-faceted reactivity allows for sequential and regioselective modification, enabling the synthesis of complex, highly substituted 1,6-naphthyridine derivatives. Its application is particularly relevant in the synthesis of kinase inhibitors, where an amine is often installed at one of the chloro-positions to act as a hinge-binding motif.[4][6]

Safety and Handling

While specific toxicology data for this compound is unavailable, standard precautions for handling chlorinated heterocyclic compounds should be observed. The related compound, 5,7-Dichloro-1,6-naphthyridine, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]

Conclusion and Future Outlook

This compound stands as a high-potential, yet underexplored, building block for chemical synthesis. Its structure combines the biologically relevant 1,6-naphthyridinone core with two strategically placed, reactive chlorine atoms. This guide has provided a robust, literature-grounded framework for its synthesis, characterization, and strategic application.

Future research should focus on the development and optimization of scalable synthetic routes and the full characterization of this compound. Its subsequent use in the parallel synthesis of novel compound libraries will undoubtedly accelerate the discovery of new therapeutic agents, particularly in the fields of oncology and immunology where kinase modulation is a validated strategy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information: Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Available from: [Link]

  • Staszewska-Krajewska, O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]

  • Prickett, J. E., & Mander, L. N. (1977). The Synthesis of Perloline. Australian Journal of Chemistry, 30(12), 2737-2743. Available from: [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3379. Available from: [Link]

  • Li, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(25), 17136-17140. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 49(6), 1394-1399. Available from: [Link]

  • Dow, R. L., et al. (2004). 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders. US Patent 6,677,352.
  • Li, Y., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

  • Staszewska-Krajewska, O., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(23), 7338. Available from: [Link]

  • Brenner, M., et al. (2009). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof. EP Patent 2,029,591.
  • Staszewska-Krajewska, O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC, 26(14), 4324. Available from: [Link]

  • Hisamichi, H., et al. (2008). 1,6 naphthyridines useful as inhibitors of syk kinase. US Patent Application 2008/0114024.
  • Beaver, M. G., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(15), 10331-10344. Available from: [Link]

  • Fuertes, M., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4933. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6649. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available from: [Link]

  • Large, T., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698. Available from: [Link]

  • Staszewska-Krajewska, O., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. Available from: [Link]

  • Arrayán, M., et al. (2022). 3,4-dihydro-2,7-naphthyridine-1,6(2h,7h)-diones as mek inhibitors. WIPO Patent Application WO/2022/208391.
  • Fuertes, M., et al. (2021). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]

  • dos Santos, J. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1499. Available from: [Link]

  • Dogutan, D. K., & Lindsey, J. S. (2015). A Key Intermediate in Conjugation Reactions of Chlorin e6. The Journal of Organic Chemistry, 80(10), 5136-5146. Available from: [Link]

  • Balogh, M., et al. (1993). 1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives. Journal of Heterocyclic Chemistry, 30(2), 527-531. Available from: [Link]

  • Balogh, M., et al. (1993). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives. ElectronicsAndBooks. Available from: [Link]

  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: Discovery and SAR study of 1H-imidazo[4,5-h][10][16]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(42), 8443-8447. Available from: [Link]

  • Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 3(3), 225-236. Available from: [Link]

Sources

Foreword: The Architectural Significance of the Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

The 1,6-naphthyridine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1] These bicyclic heteroaromatic systems, composed of two fused pyridine rings, are prevalent in both natural products and synthetic pharmaceutical agents, demonstrating a remarkable breadth of biological activities.[2][3] Their rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors allow them to serve as effective ligands for a multitude of biological receptors.[4] The introduction of specific substituents, such as the chloro groups and the 4-oxo functionality in the title compound, this compound, provides medicinal chemists with critical vectors for modulating potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth exploration of this specific scaffold, providing researchers and drug development professionals with a foundational understanding of its structure, a plausible synthetic pathway, and its predicted spectroscopic signature.

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic compound featuring a fused 1,6-naphthyridine ring system. The nomenclature specifies chloro substituents at positions 5 and 7 and a carbonyl group at position 4. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, establishing an amide-like functionality within the pyridinone ring.

An important structural consideration is the existence of keto-enol tautomerism. The molecule exists predominantly in the 4(1H)-one (lactam) form, but can equilibrate with its 4-ol (lactim) tautomer, 5,7-dichloro-1,6-naphthyridin-4-ol.[5] The lactam form is generally favored in most conditions, but the potential for the lactim tautomer to exist can influence reactivity and biological interactions.

structure cluster_0 This compound (Lactam Form) cluster_1 5,7-Dichloro-1,6-naphthyridin-4-ol (Lactim Form) Lactam Lactim Lactam->Lactim Tautomerization

Caption: Keto-enol tautomerism of the title compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄Cl₂N₂O[5]
Molecular Weight215.04 g/mol [5]
Monoisotopic Mass213.97006 Da[5]
IUPAC Name5,7-dichloro-1H-1,6-naphthyridin-4-one[5]
InChIKeyKFJIDHGCUDTBGV-UHFFFAOYSA-N[5]
XlogP (Predicted)2.4[5]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count3[6]

Retrosynthetic Analysis and Proposed Synthesis

The causality behind this approach lies in the accessibility of pyridine precursors and the reliability of intramolecular cyclization reactions for forming fused heterocyclic systems.

synthesis_workflow A 2,4-Dichloro-5-cyanopyridine B Ethyl 2,4-dichloro-5-formylnicotinate A->B 1. DIBAL-H 2. Ethanolysis C 2,4-Dichloro-5-formylnicotinic acid B->C Saponification (e.g., NaOH) D 7-Chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid C->D Condensation with Glycine (Gould-Jacobs Reaction) E 7-Chloro-1,6-naphthyridin-4(1H)-one D->E Thermal Decarboxylation (e.g., in Diphenyl ether) F This compound (Target) E->F Electrophilic Chlorination (e.g., SO2Cl2 or NCS)

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Synthesis of 7-Chloro-1,6-naphthyridin-4(1H)-one (Intermediate E) This intermediate is a known compound (CAS 952138-12-4).[8] Its synthesis would likely follow a Gould-Jacobs type reaction.

  • Reaction Setup: To a solution of 2,4-dichloro-5-formylnicotinic acid (Intermediate C, 1 eq.) in a high-boiling point solvent like Dowtherm A, add glycine (1.1 eq.).

  • Cyclization/Decarboxylation: Heat the mixture to 240-250 °C for 30-60 minutes. The reaction initially forms the carboxylic acid intermediate (D), which undergoes thermal decarboxylation in situ.

  • Workup: Cool the reaction mixture and dilute with hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield 7-chloro-1,6-naphthyridin-4(1H)-one (E).

Step 2: Synthesis of this compound (Target F) The final step involves the selective chlorination at the C5 position. The existing electron-withdrawing groups (C4-carbonyl, C7-chloro, and ring nitrogens) activate the C5 position towards electrophilic attack.

  • Reaction Setup: Suspend 7-chloro-1,6-naphthyridin-4(1H)-one (E, 1 eq.) in a solvent such as acetic acid or DMF.

  • Chlorination: Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the final product (F).

Spectroscopic Characterization Profile (Predicted)

No experimental spectra for this specific molecule are publicly available. The following is an expert prediction based on the chemical structure and data from analogous compounds.[9][10][11] This predicted profile serves as a benchmark for researchers synthesizing this compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted ObservationsRationale
¹H NMR δ 11.5-12.5 (s, 1H, N1-H)δ 8.5-8.7 (s, 1H, C8-H)δ 7.8-8.0 (d, J≈5 Hz, 1H, C2-H)δ 6.8-7.0 (d, J≈5 Hz, 1H, C3-H)The N-H proton is deshielded due to its acidic nature and proximity to the carbonyl, appearing as a broad singlet. C8-H is a singlet as it has no adjacent protons. C2-H and C3-H form a coupled doublet system. The electron-withdrawing environment deshields all aromatic protons.
¹³C NMR δ ~175 (C4, C=O)δ ~155 (C7)δ ~150 (C8a)δ ~145 (C5)δ ~140 (C2)δ ~135 (C8)δ ~120 (C4a)δ ~115 (C3)The carbonyl carbon (C4) will be the most downfield signal.[12] Carbons attached to chlorine (C5, C7) or nitrogen (C2, C8a) will also be significantly deshielded. Quaternary carbons (C4, C5, C7, C4a, C8a) will exhibit lower intensity peaks.[13]
Mass Spec (EI) [M]⁺ at m/z 214[M+2]⁺ at m/z 216[M+4]⁺ at m/z 218The molecular ion peak reflects the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The characteristic isotopic pattern for two chlorine atoms (³⁵Cl/³⁷Cl) will result in peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.
IR Spec 3200-3000 cm⁻¹ (N-H stretch, broad)1680-1660 cm⁻¹ (C=O stretch, amide)1610-1580 cm⁻¹ (C=C/C=N aromatic stretch)The N-H stretch will be broad due to hydrogen bonding. The amide C=O stretch is a strong, characteristic band. The aromatic ring vibrations appear in the fingerprint region.

Reactivity and Derivatization Potential

The structure of this compound offers several handles for chemical modification, making it an excellent scaffold for building a library of analogs.

reactivity cluster_0 Reaction Sites Core This compound N1 N1-Alkylation (e.g., R-X, Base) Core->N1 Deprotonation & Alkylation C5 C5-SNA_r_ (e.g., R-NH2, R-OH) Core->C5 Nucleophilic Substitution C7 C7-SNA_r_ (e.g., R-SH, R-NH2) Core->C7 Nucleophilic Substitution

Caption: Key reactive sites for chemical derivatization.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chloro groups at the C5 and C7 positions are excellent leaving groups.[14] They are activated by the electron-withdrawing effect of the ring nitrogens, facilitating substitution by various nucleophiles such as amines, alcohols, and thiols. This is the most powerful strategy for diversification of this scaffold. The relative reactivity of C5 vs. C7 would need to be determined experimentally but provides an opportunity for selective or sequential functionalization.

  • N-Alkylation: The amide proton at N1 is acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated with various electrophiles (e.g., alkyl halides, benzyl halides). This allows for modulation of solubility and steric properties.

Potential Applications in Drug Discovery

The 1,6-naphthyridine core is associated with a wide array of pharmacological activities.[2] Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7][15][16]

  • Kinase Inhibition: Many heterocyclic scaffolds, including naphthyridines, serve as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The N1-H and N6 atoms can form crucial hydrogen bonds within the ATP binding pocket of various kinases. The C5 and C7 positions provide vectors for introducing substituents that can target specific pockets to achieve potency and selectivity.

  • Anticancer and Cytotoxic Activity: Naphthyridines have been explored as DNA intercalators and topoisomerase inhibitors.[2] The planar structure of the core is well-suited for insertion between DNA base pairs.

  • Anti-inflammatory Agents: Certain naphthyridine derivatives have demonstrated potent anti-inflammatory effects, potentially through the inhibition of key signaling pathways.[3][16]

The title compound, this compound, represents a highly valuable starting point or intermediate for the synthesis of novel therapeutic candidates targeting these and other disease areas.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry.
  • Oliveras, J. M., et al. (n.d.). 1,6-Naphthyridin-2(1H)
  • Oliveras, J. M., et al. (n.d.). 1,6-Naphthyridin-2(1H)
  • Synthesis of 1,6-naphthyridinone scaffolds as mesenchymal epithelial transition (MET) inhibitors. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. (n.d.). The Royal Society of Chemistry.
  • 5,7-dichloro-1,6-naphthyridin-4-ol. (n.d.). PubChemLite.
  • 5,7-Dichloro-1,6-naphthyridine. (n.d.). PubChem.
  • 13C NMR Spectroscopy. (n.d.). Unknown Source.
  • Biological Activity of Naturally Derived Naphthyridines. (2021). Semantic Scholar.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • 1,6-NAPHTHYRIDIN-4(1H)-ONE, 7-CHLORO- CAS 952138-12-4. (n.d.). Caming Pharmaceutical Ltd.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Biological Activity of Naturally Derived Naphthyridines. (2021).
  • Anti-inflammatory activity of a naphthyridine derivative. (2025).
  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025).

Sources

The Multifaceted Biological Activities of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,6-naphthyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, a core molecular framework that serves as a versatile template for the design of potent and selective therapeutic agents.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse and specific interactions with a multitude of biological targets. The introduction of a 5,7-dichloro substitution pattern on the 1,6-naphthyridin-4(1H)-one core further refines its electronic and steric properties, paving the way for a new generation of derivatives with significant therapeutic promise. This guide provides an in-depth exploration of the biological activities of these specific derivatives, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics. We will delve into the preclinical evidence supporting their anticancer, antiviral, and antibacterial potential, elucidating the underlying mechanisms of action and providing practical, field-proven experimental protocols to empower further investigation.

I. The 1,6-Naphthyridinone Core: A Foundation for Diverse Bioactivity

Naphthyridines, as a class of heterocyclic compounds, consist of two fused pyridine rings.[1] The specific arrangement of the nitrogen atoms defines six possible isomers, each with a unique electronic distribution and potential for biological interaction.[1][3] The 1,6-naphthyridine isomer, particularly in its 4-oxo form, has garnered significant attention due to its presence in numerous biologically active molecules. This scaffold's inherent properties make it an attractive starting point for drug design, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[4][5][6][7]

The addition of chlorine atoms at the 5 and 7 positions of the 1,6-naphthyridin-4(1H)-one ring system is a critical design element. These electron-withdrawing groups can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form key interactions with target proteins. This strategic halogenation has been shown to enhance the potency and selectivity of various heterocyclic drugs, a principle that holds true for the derivatives discussed herein.

II. Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented therapeutic potential of 5,7-dichloro-1,6-naphthyridin-4(1H)-one derivatives lies in their anticancer activity. These compounds have been shown to inhibit tumor growth through various mechanisms, primarily by targeting key enzymes and proteins that are dysregulated in cancer cells.

A. Mechanism of Action: Inhibition of Key Oncogenic Kinases

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[8] Several 1,6-naphthyridine derivatives have been identified as potent kinase inhibitors, and the 5,7-dichloro substitution pattern is often a key feature of these molecules.

  • Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Aberrant CDK5 activity has been implicated in the progression of various cancers, including prostate and thyroid carcinoma.[8] Substituted 1,6-naphthyridines have been developed as CDK5 inhibitors, offering a potential therapeutic strategy for these malignancies.[8]

  • c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. A novel class of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one scaffold, which is structurally related to the 1,6-naphthyridin-4(1H)-one core, has been discovered.[2] The most potent of these compounds demonstrated effective inhibition of c-Met phosphorylation and the proliferation of c-Met-dependent cancer cells.[2]

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell division, and their overexpression is common in many human cancers.[10] Derivatives of the related 1,5-naphthyridine scaffold have shown excellent inhibitory activity against both Aurora A and Aurora B kinases, with IC₅₀ values in the nanomolar range.[10]

  • PKMYT1 Inhibition: PKMYT1 is a key regulator of the G2/M cell cycle transition, making it an attractive target for cancer therapy.[11] Naphthyridinone derivatives have been identified as selective and potent PKMYT1 inhibitors, demonstrating promising in vivo antitumor efficacy.[11]

The inhibitory action of these compounds on multiple oncogenic kinases highlights a promising strategy for overcoming the resistance mechanisms that often plague single-target therapies.

Signal_Transduction_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met) Signaling_Cascade Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation CDK5 CDK5 CDK5->Proliferation PKMYT1 PKMYT1 Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) PKMYT1->Cell_Cycle_Progression inhibits Hsp90 Hsp90 Hsp90->Receptor_Kinase stabilizes Cell_Cycle_Progression->Proliferation Topoisomerase_I Topoisomerase I DNA_Replication DNA Replication Topoisomerase_I->DNA_Replication DNA_Replication->Proliferation Derivative 5,7-Dichloro-1,6- naphthyridin-4(1H)-one Derivative Derivative->Receptor_Kinase inhibits Derivative->CDK5 inhibits Derivative->PKMYT1 inhibits Derivative->Hsp90 inhibits Derivative->Topoisomerase_I inhibits

Caption: Inhibition of multiple oncogenic pathways by this compound derivatives.

B. Other Anticancer Mechanisms

Beyond kinase inhibition, these derivatives exhibit other promising anticancer activities:

  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins.[5] Novobiocin, an antibiotic with a coumarin core, was found to inhibit Hsp90. This discovery spurred the development of more potent analogs, including those with a 1,6-naphthyridin-2(1H)-one scaffold, which have been shown to induce the degradation of Hsp90 client proteins and exhibit antiproliferative effects in breast cancer cell lines.[5]

  • Topoisomerase I Inhibition: Topoisomerase I is an enzyme that plays a critical role in DNA replication and is a validated target for cancer chemotherapy. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones, a class of compounds that includes the 1,6-naphthyridinone core, have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity.[12] Certain derivatives have demonstrated efficacy in regressing tumor growth in in vivo human tumor xenograft models.[12]

C. In Vitro Antiproliferative Activity

The anticancer potential of these derivatives has been substantiated through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Derivative Class Cancer Cell Line(s) Reported Activity (IC₅₀) Reference
Pyrazolo-naphthyridinesBreast Cancer (MCF-7)2.03 ± 0.23 µM[13]
Pyrazolo-naphthyridinesCervical Cancer (HeLa)6.4 ± 0.45 µM[13]
1,8-Naphthyridine derivativesBreast Cancer1.47 to 35.3 µM[13]
Quinoline-based dihydrazonesBreast Cancer (MCF-7)7.016 µM and 7.05 µM[14]
5-(3-indolyl)-1,3,4-thiadiazolesPancreatic Cancer (PaCa2)1.5 µM[15]

Note: Data for closely related naphthyridine derivatives are included to illustrate the potential of the core scaffold.

D. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.[14]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate_1 Incubate for 24h (Cell Attachment) Start->Incubate_1 Treat Treat with Serial Dilutions of Naphthyridine Derivatives Incubate_1->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT Reagent (5 mg/mL) Incubate_2->Add_MTT Incubate_3 Incubate for 4h (Formazan Formation) Add_MTT->Incubate_3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and Determine IC₅₀ Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

III. Antiviral Activity: Combating Human Cytomegalovirus (HCMV)

Derivatives of the 1,6-naphthyridine scaffold have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family that can cause serious disease in immunocompromised individuals.[9][16][17]

A. Mechanism of Action: A Novel Approach to Viral Inhibition

The antiviral mechanism of these compounds appears to be distinct from that of currently approved anti-HCMV drugs like ganciclovir.[9][16][17] Key findings include:

  • Broad Efficacy: These derivatives are effective against HCMV strains that are resistant to ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action.[16][17]

  • Multi-stage Inhibition: Time-of-drug-addition studies indicate that these compounds affect events at both the early and late stages of viral replication.[9][17]

  • Synergistic Effects: A small but significant synergistic antiviral effect has been observed when these compounds are used in combination with ganciclovir.[16][17]

  • Promoter Inhibition: At higher concentrations, a reduction in HCMV enhancer-promoter-directed gene expression has been observed, indicating a potential impact on viral gene transcription.[9][17]

This multi-faceted mechanism of action makes the 1,6-naphthyridine scaffold a highly attractive starting point for the development of new anti-HCMV therapies that could overcome existing drug resistance.

B. In Vitro Antiviral Potency

In vitro assays have confirmed the high potency of 1,6-naphthyridine derivatives against HCMV.

Compound Class Virus Strain(s) Reported Activity (IC₅₀) Reference
1,6-Naphthyridine derivativesHCMV (AD169, Towne)39- to 223-fold lower than ganciclovir[9][16][17]
C. Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.

Principle: Antiviral compounds will inhibit the replication of the virus, leading to a reduction in the number and/or size of plaques (localized areas of cell death) formed in a cell culture.

Step-by-Step Methodology:

  • Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with a standardized amount of HCMV (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Overlay: Prepare various concentrations of the 1,6-naphthyridine derivatives in an overlay medium (e.g., medium containing 0.5% agarose).

  • Overlay Application: Remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques are visible in the control wells.

  • Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

IV. Antibacterial and Other Potential Activities

While the primary focus has been on anticancer and antiviral applications, the broader naphthyridine family has a well-established history of antibacterial activity.[18][19]

  • Antibacterial Potential: The first commercially successful naphthyridine was nalidixic acid, a 1,8-naphthyridine derivative used to treat urinary tract infections.[19] Its mechanism of action involves the inhibition of bacterial DNA gyrase.[19] While less is known specifically about the this compound scaffold, the structural similarity to known DNA gyrase inhibitors suggests that these compounds may also possess antibacterial properties.[18] Further investigation into their activity against both Gram-positive and Gram-negative bacteria is warranted.

  • Anti-inflammatory Activity: Some naphthyridine derivatives have demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] This suggests a potential role for these compounds in the treatment of inflammatory diseases. One derivative, in particular, showed potent inhibition of inflammatory markers in vitro and in vivo, and even protected mice against endotoxin-induced lethality.[7]

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The compelling preclinical data, particularly in the areas of oncology and virology, underscore the potential of these derivatives to address significant unmet medical needs. Their ability to interact with a diverse range of biological targets, including kinases, viral proteins, and potentially bacterial enzymes, speaks to the versatility of this chemical framework.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the naphthyridine ring is needed to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds must be advanced into relevant animal models to evaluate their in vivo efficacy, toxicity, and overall drug-likeness.

  • Mechanism of Action Elucidation: Further studies are required to precisely define the molecular targets and signaling pathways modulated by these compounds.

The evidence presented in this guide provides a solid foundation and a clear rationale for the continued investigation of this compound derivatives as a source of next-generation medicines.

References

  • Boutin, J. A., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

  • Chan, L., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

  • American Society for Microbiology. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. [Link]

  • Saczewski, J., & Balewski, Ł. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(14), 4324. [Link]

  • Kumar, A., et al. (2020). Naphthyridines with Antiviral Activity - A Review. ResearchGate. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 941-942. [Link]

  • Biernasiuk, A., & Wujec, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • National Institutes of Health. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

  • Wang, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(16), 6547-6561. [Link]

  • Zhang, L., et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(16), 3971-3984. [Link]

  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 120, 200-213. [Link]

  • Radi, M., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(10), 2296-2305. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(35), 22831-22843. [Link]

  • ResearchGate. (2021). (PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • National Institutes of Health. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. [Link]

  • National Institutes of Health. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. PMC. [Link]

  • National Institutes of Health. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. PMC. [Link]

  • ResearchGate. (2018). (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Kamal, A., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]

  • Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]

  • Cushman, M., et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 47(16), 4057-4067. [Link]

  • ResearchGate. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). ResearchGate. [Link]

  • MDPI. (2023). Research Progress on the Antibacterial Activity of Natural Flavonoids. MDPI. [Link]

  • National Institutes of Health. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]

  • MDPI. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. MDPI. [Link]

  • National Institutes of Health. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC. [Link]

  • MDPI. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. MDPI. [Link]

Sources

An In-depth Technical Guide to the Mechanistic Actions of the 1,6-Naphthyridin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of high-value biological targets. While a detailed public record on the specific mechanism of action for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one is not extensively documented, the broader class of 1,6-naphthyridin-4(1H)-one derivatives has been the subject of intensive research. These investigations have revealed potent inhibitory activity against several key enzyme families implicated in oncology, neurodegenerative disorders, and inflammatory diseases.

This technical guide synthesizes the current understanding of the 1,6-naphthyridin-4(1H)-one scaffold's mechanism of action. It focuses primarily on two well-established target classes: receptor tyrosine kinases (RTKs) , with a specific focus on c-Met, and DNA repair enzymes , particularly Poly(ADP-ribose) polymerase (PARP). By examining the causal relationships behind experimental designs and presenting validated protocols, this document serves as a resource for researchers and drug development professionals aiming to leverage this promising chemical entity.

Introduction: The 1,6-Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist in six isomeric forms.[1] Among these, the 1,6-naphthyridine framework has garnered significant interest from the pharmaceutical industry due to the broad pharmacological activities of its derivatives.[2] The 1,6-naphthyridin-4(1H)-one core, in particular, serves as the foundational structure for compounds developed as multi-kinase inhibitors, antiviral agents, and antidiabetic agents.[2]

The strategic placement of nitrogen atoms and the planarity of the fused ring system allow for critical hydrogen bonding and π-π stacking interactions within the active sites of various enzymes. The substituent at the N-1 position and modifications at positions 3, 5, and 7 provide vectors for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the molecular mechanisms through which these structural features translate into potent and specific biological activity.

Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (e.g., c-Met)

A prominent mechanism of action for several 1,6-naphthyridin-4(1H)-one derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling. Aberrant RTK activity is a hallmark of many cancers.

Primary Molecular Target: c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is an RTK whose dysregulation is linked to poor clinical outcomes in various cancers.[3] Several potent and selective c-Met inhibitors have been developed based on the 1,6-naphthyridinone scaffold.[4][5][6] These inhibitors typically function as ATP-competitive agents, occupying the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates.

Signaling Pathway Modulation

By inhibiting c-Met, these compounds effectively block the HGF/c-Met signaling axis. This pathway, when activated, triggers a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, leading to cell proliferation, survival, migration, and invasion. Inhibition by 1,6-naphthyridinone derivatives leads to the downregulation of these oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF (Ligand) HGF->cMet Binds & Activates Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Inhibition of the c-Met signaling pathway.
In Vitro and In Vivo Evidence

Extensive structure-activity relationship (SAR) studies have led to the discovery of highly potent compounds. For instance, compound 4r from one study demonstrated comparable c-Met potency to the approved drug Cabozantinib and exhibited significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model.[5] Another optimized compound, 20j , was identified as a potent and orally bioavailable MET kinase inhibitor with a favorable selectivity profile.[4]

Compound ReferenceTarget KinaseIC₅₀ (nM)In Vivo ModelTumor Growth Inhibition (TGI)Source
Compound 4r c-MetNot specifiedU-87MG Xenograft93% at 45 mg/kg[5]
Compound 20j c-MetNot specifiedHuman GlioblastomaStronger than Cabozantinib[3][4]
Compound 2t c-Met2,600BaF3-TPR-Met cellsEffective Inhibition[6]

Mechanism of Action II: Inhibition of DNA Repair (PARP)

The 1,6-naphthyridinone scaffold is also found in inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA single-strand break repair via the base excision repair (BER) pathway.[7]

Primary Molecular Target: PARP1/2

PARP inhibitors stop the enzyme from repairing single-strand DNA breaks.[8] In normal cells, this damage can be repaired by an alternative pathway called homologous recombination (HR). However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the loss of both repair pathways leads to cell death. This concept is known as "synthetic lethality."[9][10]

Cellular Consequence

When a PARP inhibitor is present, single-strand breaks accumulate. During DNA replication, these breaks are converted into double-strand breaks. In HR-deficient cancer cells (e.g., those with BRCA mutations), these double-strand breaks cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis.[11]

PARP_Inhibition cluster_workflow DNA Damage & Repair Pathways cluster_repair Repair Mechanisms SSB Single-Strand Break (SSB) (e.g., from ROS, alkylating agents) PARP PARP Enzyme (BER Pathway) SSB->PARP Recruits Replication DNA Replication SSB->Replication If unrepaired DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (e.g., BRCA1/2) DSB->HR Repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis If HR is deficient (e.g., BRCA mutation) PARP->SSB Repairs Viable Cell Viability HR->Viable Replication->DSB Naphthyridinone 1,6-Naphthyridinone (PARP Inhibitor) Naphthyridinone->PARP Inhibits

Figure 2: Synthetic lethality via PARP inhibition.

Other Potential Mechanisms

The versatility of the 1,6-naphthyridine scaffold extends to other targets, highlighting its privileged nature:

  • Cyclin-Dependent Kinase 5 (CDK5): Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for treating kidney diseases and potentially neurodegenerative disorders like Alzheimer's.[12]

  • Phosphodiesterase 5 (PDE5): Tetrahydrobenzo[b][12][13]naphthyridine analogues have been identified as potent PDE5 inhibitors, which increase cGMP levels and may improve learning and memory deficits in models of Alzheimer's disease.[14][15]

  • Topoisomerase II: The naphthyridine analog Vosaroxin functions as a topoisomerase II inhibitor, causing double-strand DNA breaks and leading to apoptosis, and has been investigated for acute myeloid leukemia (AML).[11]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 1,6-naphthyridine-2-one derivatives were reported as potent and selective inhibitors of FGFR4, showing promise for colorectal cancer treatment.[16]

Experimental Protocols

To ensure scientific integrity, the mechanistic claims for these compounds are validated through rigorous, reproducible experimental workflows.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for c-Met)

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Objective: To quantify the potency of a 1,6-naphthyridinone derivative against a target kinase.

Materials:

  • Recombinant human c-Met kinase domain.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (Adenosine triphosphate).

  • Test compound (e.g., this compound derivative).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control).

    • Normalize the data relative to positive (DMSO vehicle) and negative (no ATP) controls.

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Figure 3: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 1,6-naphthyridin-4(1H)-one scaffold is a validated and highly adaptable platform for the design of potent enzyme inhibitors. Its derivatives have demonstrated compelling mechanisms of action against critical targets in oncology and neurodegeneration, primarily through the inhibition of protein kinases like c-Met and DNA repair enzymes like PARP. The specific compound this compound likely serves as a synthetic intermediate, with the chloro-substituents providing reactive handles for further chemical elaboration to create more complex and potent final products.[2][17][18]

Future research should continue to explore the vast chemical space around this scaffold. Efforts focusing on improving kinase selectivity, enhancing cell permeability, and optimizing metabolic stability will be crucial for translating the preclinical promise of these compounds into clinically successful therapeutics. Furthermore, exploring their potential as modulators of other target classes, such as epigenetic enzymes or protein-protein interactions, could open new avenues for drug discovery.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5.
  • Chen, T., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link]

  • Li, X., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry, 196, 112297. [Link]

  • Wang, W., et al. (2016). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(24), 5589-5602. [Link]

  • BioWorld Science. (2020). Identification of a novel series of 1,6-naphthyridinone-based class II MET kinase inhibitors. Clarivate. [Link]

  • Camps, P., et al. (2010). Tetrahydrobenzo[h][12][13]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents. Bioorganic & Medicinal Chemistry, 18(20), 7355-7367.

  • Moreno-González, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][12][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]

  • Moreno-González, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][12][13]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Wikipedia. (n.d.). Vosaroxin. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrobenzo[h][12][13]naphthyridine-6-chlorotacrine hybrids as a new family of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. [Link]

  • Al-Tel, T. H., et al. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 24(16), 2973. [Link]

  • Xu, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • Domaradzka, D., & Bąk, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Domaradzka, D., & Bąk, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Chen, T., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5667. [Link]

  • Bąk, A., & Domaradzka, D. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(18), 5644. [Link]

  • Chen, T., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed. [Link]

  • Cancer Research UK. (n.d.). PARP inhibitors. [Link]

  • Chen, T., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. ResearchGate. [Link]

  • D'Andrea, A. D. (2010). PARP inhibitors: its role in treatment of cancer. Chinese Journal of Cancer, 29(5), 517-523. [Link]

  • SurvivorNet. (2020). PARP Inhibitors Boost Survival in Ovarian Cancer, Prompting New ASCO Guidelines on Their Use. [Link]

  • ResearchGate. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • Pilie, P. G., et al. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology, 12, 1047320. [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

Sources

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5,7-dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This guide focuses on a specific, yet under-explored analogue, 5,7-dichloro-1,6-naphthyridin-4(1H)-one, and outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets. Drawing upon structure-activity relationships from existing literature on related compounds, we postulate that this molecule likely functions as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. This document provides a robust framework for researchers and drug development professionals to systematically uncover the mechanism of action and therapeutic potential of this compound.

Introduction: The Promise of the 1,6-Naphthyridinone Core

The 1,6-naphthyridine motif has garnered significant interest in drug discovery due to its versatile biological activities.[1][3] Derivatives of this scaffold have been shown to target a range of proteins, including protein kinases, phosphodiesterases, and viral enzymes.[4][5][6][7][8][9] The core structure serves as an excellent foundation for the development of potent and selective inhibitors. The specific compound of interest, this compound, presents a unique substitution pattern with chlorine atoms at the 5 and 7 positions. These halogen substitutions are anticipated to significantly influence the compound's binding affinity and selectivity for its molecular target(s).

Postulated Therapeutic Target Classes

Based on the established activities of structurally related 1,6-naphthyridinone derivatives, we hypothesize that this compound is likely to interact with one or more of the following protein families:

Protein Kinases

The most prominent targets for the 1,6-naphthyridinone scaffold are protein kinases. The planar heterocyclic system can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase active site. Several key kinase targets have been identified for analogous compounds:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A known driver in hepatocellular carcinoma and other solid tumors.[4]

  • Mesenchymal-Epithelial Transition (MET) Tyrosine Kinase: Aberrant MET signaling is implicated in various cancers, promoting tumor growth, invasion, and metastasis.[5]

  • AXL Receptor Tyrosine Kinase: AXL overexpression is associated with poor prognosis and drug resistance in multiple cancer types.[6]

  • Spleen Tyrosine Kinase (Syk): A critical mediator of signaling in immune cells, making it an attractive target for autoimmune and inflammatory disorders.[10]

  • Proto-oncogene Tyrosine-protein Kinase Src (c-Src): A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[7]

The dichloro substitutions on the 5 and 7 positions of the naphthyridinone core could confer unique selectivity profiles against these or other kinases.

Phosphodiesterases (PDEs)

Certain 1,6-naphthyridinone derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation.[8] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells.

HIV-1 Integrase

The 1,6-naphthyridine scaffold has also been explored for the development of HIV-1 integrase inhibitors.[9] These agents block the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.

A Strategic Workflow for Target Identification and Validation

To systematically elucidate the therapeutic target(s) of this compound, a multi-pronged approach is recommended. This workflow integrates computational, biochemical, and cellular methodologies.

Target_Identification_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Preclinical Evaluation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Biochemical_Assays Biochemical/Enzymatic Assays (IC50/Ki Determination) Affinity_Chromatography->Biochemical_Assays Identified Proteins Kinase_Profiling Broad Kinase Profiling Kinase_Profiling->Biochemical_Assays Hit Kinases Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Cell-based_Assays Cell-based Assays (Target Engagement & Downstream Signaling) Cellular_Thermal_Shift->Cell-based_Assays Stabilized Proteins Biochemical_Assays->Cell-based_Assays Validated Target In_vivo_Models In vivo Disease Models Cell-based_Assays->In_vivo_Models Cellular Efficacy Mechanism_of_Action Mechanism of Action Studies (e.g., Competition Assays) Pharmacokinetics Pharmacokinetics/Pharmacodynamics In_vivo_Models->Pharmacokinetics Toxicity_Studies Preliminary Toxicity Studies Pharmacokinetics->Toxicity_Studies

Caption: A strategic workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

Phase 1: Target Identification

Rationale: Given the prevalence of kinase inhibition among 1,6-naphthyridinone derivatives, a broad kinase screen is a logical first step.

Protocol:

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Kinase Panel: Select a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Conditions: Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate. The assay format is typically a radiometric or fluorescence-based activity assay.

  • Data Analysis: Calculate the percent inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

  • Follow-up: For identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Rationale: This unbiased approach can identify direct binding partners of the compound from a complex protein lysate.

Protocol:

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control resin without the immobilized compound should also be prepared.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

  • Affinity Pull-down: Incubate the cell lysate with both the ligand-immobilized resin and the control resin.

  • Washing: Wash the resins extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the resins.

  • Proteomic Analysis: Analyze the eluates by SDS-PAGE and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to the compound.

Phase 2: Target Validation

Rationale: To confirm the direct inhibitory activity of the compound against the putative targets identified in Phase 1.

Protocol:

  • Recombinant Protein: Obtain purified, active recombinant protein for the candidate target(s).

  • Assay Setup: Utilize an appropriate assay format to measure the activity of the target protein (e.g., kinase activity assay, phosphatase assay).

  • Dose-Response: Perform a dose-response experiment with a serial dilution of this compound.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

  • Mechanism of Action: Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Rationale: To confirm target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Preclinical Evaluation

Rationale: To assess the functional consequences of target inhibition in a cellular context.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, AXL, FGFR4) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Compound This compound Compound->RTK Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: A generalized signaling pathway potentially inhibited by the compound.

Protocol:

  • Cell Line Selection: Choose cell lines that are known to be dependent on the validated target for their growth and survival.

  • Treatment: Treat the cells with increasing concentrations of this compound.

  • Western Blot Analysis: Analyze the phosphorylation status of the direct target and key downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blotting.

  • Functional Assays: Perform functional assays to measure the effect of the compound on cell proliferation, migration, invasion, and apoptosis.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 10 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C45%>1000
.........

Table 2: Cellular Activity of this compound

Cell LineTarget ExpressionProliferation GI50 (µM)Apoptosis Induction (Fold Change)
Cell Line XHigh0.55.2
Cell Line YLow>101.1
............

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the elucidation of the therapeutic targets of this compound. By systematically applying the outlined experimental strategies, researchers can efficiently identify and validate the molecular targets of this compound, thereby paving the way for its further development as a potential therapeutic agent. Future studies should focus on optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing it into clinical evaluation for relevant disease indications.

References

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry. [Link]

  • Identification of a novel series of 1,6-naphthyridinone-based class II MET kinase inhibitors. BioWorld Science. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • 7-(1h-pyrazol-4-yl)-1,6-naphthyridine compounds as syk inhibitors.
  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

  • Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][4][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • (PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[4][10]naphthyridine-7-carboxamide HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Spectroscopic Characterization of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its privileged 1,6-naphthyridine core, a scaffold found in numerous biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind spectral features is explained to provide field-proven insights for scientists working with this and related heterocyclic systems.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its enol form, 5,7-dichloro-1,6-naphthyridin-4-ol. However, in the solid state and in most common solvents, the keto-form, this compound, is expected to be the predominant tautomer due to the stability of the amide functionality. Spectroscopic analysis is crucial to confirm the dominant tautomeric form under experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General)

A standard protocol for acquiring NMR spectra for this class of compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the position of exchangeable protons (e.g., N-H).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HN1-HThe amide proton is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent.
~8.5 - 8.7s1HH-8The proton at position 8 is adjacent to a nitrogen atom and a chlorine atom, leading to a downfield shift.
~7.5 - 7.7d1HH-3This proton is part of an α,β-unsaturated carbonyl system and is expected to be a doublet coupled to H-2.
~6.5 - 6.7d1HH-2This proton is coupled to H-3 and will appear as a doublet.
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ would likely exhibit the following resonances:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-4The carbonyl carbon of the amide is expected in this region.
~150 - 155C-5, C-7Carbons bearing chlorine atoms and adjacent to nitrogen atoms will be significantly deshielded.
~145 - 150C-8aA quaternary carbon in an aromatic system adjacent to a nitrogen atom.
~135 - 140C-8The CH carbon in the pyridine ring.
~120 - 125C-4aA quaternary carbon in the fused ring system.
~115 - 120C-3The β-carbon of the α,β-unsaturated carbonyl system.
~105 - 110C-2The α-carbon of the α,β-unsaturated carbonyl system.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule and confirming the predominance of the keto-tautomer.

Experimental Protocol (General)
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200 - 3000Medium, BroadN-H stretchThe broadness is indicative of hydrogen bonding in the solid state.
~1680 - 1650StrongC=O stretch (Amide I)This strong absorption is characteristic of the carbonyl group in a cyclic amide (lactam) and confirms the keto-form.
~1600 - 1550Medium-StrongC=C and C=N stretchingAromatic and heteroaromatic ring stretching vibrations.
~800 - 700StrongC-Cl stretchStretching vibrations for the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Experimental Protocol (General)
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₄Cl₂N₂O. The predicted monoisotopic mass is 213.9701 Da.[1]

m/z (predicted)Adduct
214.9773[M+H]⁺
236.9593[M+Na]⁺
212.9628[M-H]⁻

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and its fragments. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Mass_Fragmentation M [M+H]⁺ m/z = 215 M_minus_Cl [M+H - Cl]⁺ m/z = 180 M->M_minus_Cl - Cl M_minus_CO [M+H - CO]⁺ m/z = 187 M->M_minus_CO - CO M_minus_HCl [M+H - HCl]⁺ m/z = 179 M_minus_Cl->M_minus_HCl - H

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on a combination of available data and predictive analysis. The presented NMR, IR, and MS data, along with the rationale for the spectral features, offer a valuable resource for researchers working with this compound. The characteristic IR absorption of the amide carbonyl, the predicted NMR chemical shifts, and the distinctive isotopic pattern in the mass spectrum provide a robust framework for the unequivocal identification and characterization of this important heterocyclic scaffold. It is recommended that experimental data be acquired to validate these predictions when the compound becomes available.

References

  • PubChem. 5,7-dichloro-1,6-naphthyridin-4-ol. [Link][1]

Sources

An In-depth Technical Guide to 5,7-Dichloro-1,6-naphthyridin-4(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse molecular interactions, making it a cornerstone for the development of novel therapeutics.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including c-Met and cyclin-dependent kinase 5 (CDK5), and have been investigated for the treatment of kidney diseases, cancers, and neurodegenerative disorders.[3] The strategic placement of functional groups on the 1,6-naphthyridine ring system is crucial for modulating potency, selectivity, and pharmacokinetic properties. 5,7-Dichloro-1,6-naphthyridin-4(1H)-one emerges as a key intermediate in this context, offering reactive sites for further chemical elaboration and diversification of the core structure. This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and safe handling for researchers and drug development professionals.

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, typically for research and development purposes. It is important to note that this compound exists in tautomeric equilibrium with 5,7-dichloro-1,6-naphthyridin-4-ol, and is often listed under the same CAS Number: 863785-66-4 . When procuring this chemical, researchers should verify the identity using the CAS number to ensure they are ordering the correct compound, regardless of the name used in the catalog.

Below is a summary of representative commercial suppliers. Availability, purity, and quantity are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct Name(s)CAS NumberPurityRepresentative Quantities
AK Scientific, Inc. This compound863785-66-4≥95%Custom synthesis
Ambeed This compound863785-66-4≥95%1g, 5g, 10g
Capot Chemical 5,7-Dichloro-1,6-naphthyridin-4-ol863785-66-4≥98%1g, 5g, 10g

Proposed Synthesis of this compound

Synthesis_Workflow

A Proposed Synthetic Workflow

Step 1: Acetylation of 4-Amino-2,6-dichloronicotinonitrile

The rationale behind this initial step is to protect the amino group to prevent side reactions in the subsequent steps and to increase the nucleophilicity of the pyridine ring for the cyclization reaction.

Protocol:

  • To a solution of 4-amino-2,6-dichloronicotinonitrile in pyridine, add acetic anhydride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield N-(2,6-dichloro-3-cyanopyridin-4-yl)acetamide.

Step 2: Formation of the Enamine Intermediate

This step introduces the necessary carbon framework for the formation of the second ring of the naphthyridine system. The use of a strong base like sodium hydride is essential to deprotonate the acetamide nitrogen, facilitating its reaction with ethyl (ethoxymethylene)cyanoacetate.

Protocol:

  • To a suspension of sodium hydride in anhydrous dimethylformamide (DMF), add a solution of N-(2,6-dichloro-3-cyanopyridin-4-yl)acetamide in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of ethyl (ethoxymethylene)cyanoacetate in DMF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-3-((2,6-dichloro-3-cyanopyridin-4-yl)amino)acrylate.

Step 3: Thermal Cyclization to this compound

The final step involves an intramolecular cyclization reaction. Heating the enamine intermediate in a high-boiling solvent like Dowtherm A provides the energy required for the ring closure and subsequent aromatization to form the stable 1,6-naphthyridinone core.

Protocol:

  • Add the crude enamine intermediate from the previous step to Dowtherm A.

  • Heat the mixture to 240-250 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature and dilute with hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization is essential for confirming the identity and purity of the synthesized or purchased compound. Below are the key physicochemical properties and the expected spectroscopic data.

PropertyValue
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Appearance Off-white to light yellow solid
CAS Number 863785-66-4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are predicted based on the electronic environment of the nuclei.

Chemical_Structure

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~12.0-13.0 (br s, 1H): This broad singlet corresponds to the N-H proton of the pyridinone ring. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

    • ~8.5-8.7 (s, 1H): This singlet is assigned to the proton at the C8 position.

    • ~7.5-7.7 (d, J ≈ 8.0 Hz, 1H): This doublet corresponds to the proton at the C2 position.

    • ~6.5-6.7 (d, J ≈ 8.0 Hz, 1H): This doublet is assigned to the proton at the C3 position.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~175-180: Carbonyl carbon (C4).

    • ~150-160: Quaternary carbons C5, C7, and C8a.

    • ~110-140: Aromatic carbons C2, C3, C4a, and C8.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected m/z: For the molecular ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 214.97, showing a characteristic isotopic pattern for two chlorine atoms.

Handling, Storage, and Safety

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The two chlorine atoms at positions 5 and 7 are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the regioselective introduction of a wide variety of substituents, including amines, alcohols, and thiols.

The carbonyl group at position 4 can also be a site for chemical modification, although it is less reactive than the chloro-substituted positions. The N-H at position 1 can be alkylated or arylated to further explore the structure-activity relationship (SAR) of the resulting compounds.

The ability to selectively functionalize the 5 and 7 positions makes this compound an ideal starting material for the generation of chemical libraries for high-throughput screening in drug discovery campaigns targeting kinases and other enzymes.[1][4]

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in the field of drug discovery. Its strategic placement of reactive chloro-substituents on the privileged 1,6-naphthyridine scaffold provides a versatile platform for the synthesis of diverse and novel bioactive compounds. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective utilization in research and development.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. [Link]

  • Lunn, L. M., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters. [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. [Link]

  • Thirumurugan, P., et al. (2025). Synthesis of 6-chloro-7-phenyldibenzo[b,h][4][5]naphthyridines. ResearchGate. [Link]

  • Dyadyuchenko, E. V., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. [Link]

  • Synthesis and characterization of conjugated Dawson-type polyoxometalate-porphyrin copolymers. (n.d.). PubMed. [Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (n.d.). National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Privileged Scaffold

The 1,6-naphthyridin-2(1H)-one core is a significant scaffold in medicinal chemistry, with over 17,000 compounds reported, a testament to its "privileged" status in drug discovery.[1] The specific compound, 5,7-Dichloro-1,6-naphthyridin-4(1H)-one, presents a unique combination of reactive sites, making it a valuable, yet challenging, intermediate for the synthesis of novel bioactive molecules. This guide, compiled from the perspective of a senior application scientist, aims to provide a comprehensive overview of its safety, handling, and chemical reactivity to empower researchers to utilize this compound effectively and safely. We will delve into the causality behind safety protocols and experimental design, moving beyond a simple recitation of procedures.

Part 1: Compound Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the foundation of its safe and effective use.

Chemical Structure and Tautomerism:

This compound exists in a tautomeric equilibrium with its enol form, 5,7-Dichloro-1,6-naphthyridin-4-ol. This keto-enol tautomerism is a critical aspect of its chemistry, influencing its reactivity and stability. The keto form is generally the more stable tautomer.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Data:

PropertyValueSource
CAS Number 863785-66-4[2][3][4][5][6]
Molecular Formula C₈H₄Cl₂N₂O[3][5][6]
Molecular Weight 215.04 g/mol [5][6]
Appearance Solid (inferred)
Purity Typically ≥95%[2]
Storage Store long-term in a cool, dry place.[2] Inert atmosphere, 2-8°C.[2]

Part 2: Hazard Identification and Risk Mitigation

GHS Hazard Statements (for the related 5,7-Dichloro-1,6-naphthyridine):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) - A Self-Validating System:

The selection of PPE should be based on a "worst-case scenario" assessment of the potential for exposure.

PPE_Workflow Start Handling this compound Engineering_Controls Work in a certified chemical fume hood Start->Engineering_Controls Hand_Protection Wear nitrile or other chemically resistant gloves. Inspect before use. Engineering_Controls->Hand_Protection Eye_Protection Chemical safety goggles and face shield Hand_Protection->Eye_Protection Body_Protection Lab coat and closed-toe shoes Eye_Protection->Body_Protection Respiratory_Protection Use fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. Body_Protection->Respiratory_Protection End Safe Handling Achieved Respiratory_Protection->End

Caption: Recommended PPE workflow for handling the compound.

Experimental Protocol: Safe Handling and Weighing

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is decontaminated. Have all necessary equipment, including waste containers, readily available.

  • Donning PPE: Follow the PPE workflow diagram above.

  • Weighing: If possible, weigh the compound directly in the fume hood. If this is not feasible, use a balance in a designated area with minimal traffic and clean the balance and surrounding area immediately after use.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, etc.) in a designated, sealed waste container for halogenated organic waste.

Part 3: Chemical Reactivity and Stability

Understanding the reactivity of this compound is key to its successful application in synthesis and to avoiding potentially hazardous situations.

General Stability:

The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere). However, like many halogenated heterocyclic compounds, it may be sensitive to light and strong oxidizing agents.

Key Reactive Sites:

The molecule possesses several reactive sites that can be targeted for chemical modification:

  • The Chlorine Atoms (C5 and C7): These are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the naphthyridine ring system activates these positions for attack by nucleophiles.

  • The Lactam Functionality (N1-C4=O): The N-H proton is acidic and can be deprotonated with a suitable base. The carbonyl group can also undergo reactions typical of amides.

  • The Aromatic Ring: The ring can potentially undergo electrophilic aromatic substitution, though the presence of two deactivating chloro groups and the pyridone ring makes this challenging.

Incompatible Materials and Potential Hazardous Reactions:

Based on the MSDS of the tautomer and general chemical principles, the following incompatibilities should be noted:

Incompatible MaterialRationale and Potential Hazard
Strong Oxidizing Agents Can lead to vigorous, potentially explosive, reactions.
Strong Acids May catalyze decomposition or unwanted side reactions.
Strong Bases Can deprotonate the N-H group, forming a reactive anion that may be unstable.
Acid Chlorides and Anhydrides May react with the lactam nitrogen or the enol oxygen.

Anticipated Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A primary application of this compound in synthesis is likely to be the selective displacement of the chlorine atoms. The relative reactivity of the C5 and C7 positions towards nucleophiles will depend on the specific nucleophile and reaction conditions.

SNAr_Reaction Start 5,7-Dichloro-1,6- naphthyridin-4(1H)-one Intermediate Meisenheimer-like intermediate Start->Intermediate Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Intermediate Reaction_Conditions Base, Solvent, Temperature Reaction_Conditions->Intermediate Product_1 5-Substituted-7-chloro-1,6- naphthyridin-4(1H)-one Intermediate->Product_1 Regioselective attack Product_2 7-Substituted-5-chloro-1,6- naphthyridin-4(1H)-one Intermediate->Product_2 Regioselective attack Product_3 5,7-Disubstituted-1,6- naphthyridin-4(1H)-one Product_1->Product_3 Product_2->Product_3 End Functionalized Naphthyridinone Product_3->End

Caption: Generalized workflow for SNAr reactions.

Part 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse). Collect all cleaning materials as hazardous waste.

Part 5: Disposal Considerations

Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Containerization: All waste containing this compound, including contaminated labware and cleaning materials, must be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Disposal Route: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Conclusion: A Foundation for Safe and Innovative Research

This compound is a compound with significant potential for the development of novel chemical entities. Its utility, however, is intrinsically linked to its safe and informed handling. By understanding its chemical properties, potential hazards, and reactivity, researchers can confidently and responsibly unlock its synthetic potential. This guide provides a framework for that understanding, but it is incumbent upon every scientist to consult the most up-to-date safety information and to exercise prudent laboratory practices at all times.

References

  • Angene International Limited. (n.d.). This compound. Retrieved from [Link]

  • FDC Chemical. (n.d.). This compound. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 5,7-Dichloro-1,6-naphthyridin-4-ol. Retrieved from [Link]

  • Capot Chemical. (n.d.). 5,7-Dichloro-1,6-naphthyridin-4-ol. Retrieved from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(18), 4299.
  • Gomez-Gutierrez, P., & Marco-Contelles, J. (2021). 1,6-Naphthyridin-2(1H)
  • Laha, J. K., et al. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 85(15), 9644-9659.
  • Antonov, L., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 14, 2374-2385.
  • Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Retrieved from [Link]

  • Wang, X., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 11(48), 30255-30259.
  • PubChem. (n.d.). 5-amino-1H-1,6-naphthyridin-4-one. Retrieved from [Link]

  • Bogen, K. T. (2008). Naphthalene metabolism in relation to target tissue anatomy, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S27-S36.

Sources

Methodological & Application

The Strategic Utility of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Drug Discovery

The 1,6-naphthyridin-4(1H)-one core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of a diverse array of kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities allow for effective interaction within the ATP-binding pocket of various kinases, making it a "privileged scaffold" for drug discovery. The strategic introduction of reactive handles, such as chlorine atoms, onto this core transforms it into a versatile building block for the synthesis of complex, highly functionalized molecules. This guide focuses on the application of 5,7-dichloro-1,6-naphthyridin-4(1H)-one as a key starting material in the synthesis of kinase inhibitors, providing detailed protocols and explaining the chemical principles that underpin its utility. We will delve into the regioselective functionalization of this molecule through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in modern pharmaceutical synthesis.

The Chemical Logic of this compound: A Tale of Two Chlorines

The synthetic power of this compound lies in the differential reactivity of its two chlorine atoms at the C5 and C7 positions. This difference is a direct consequence of the electronic environment of the naphthyridine ring system. The chlorine at the C5 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C7 position. This regioselectivity is attributed to the greater electron deficiency at the C5 position, which facilitates the oxidative addition of palladium(0), the initial and often rate-determining step in many cross-coupling catalytic cycles.

This inherent difference in reactivity allows for a sequential and controlled functionalization of the scaffold. One can selectively react at the C5 position while leaving the C7 chlorine intact for a subsequent, different transformation. This stepwise approach is invaluable for building molecular complexity and creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Synthesis: Targeting Key Oncogenic Pathways

The 1,6-naphthyridinone scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases. These include:

  • MET Kinase: The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of MET signaling is a known driver in various cancers.[1][2]

  • Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases is involved in angiogenesis, cell proliferation, and differentiation. Aberrant FGFR signaling is linked to a range of solid tumors.[3][4]

  • Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity has been implicated in cancer progression and neurodegenerative diseases.[5]

  • Janus Kinase (JAK): The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is associated with inflammatory diseases and hematological malignancies.

  • Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in the signaling of various immune receptors, making it a target for inflammatory and autoimmune diseases.

The ability to readily diversify the 1,6-naphthyridinone core at the C5 and C7 positions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse reactions for functionalizing the this compound scaffold are palladium-catalyzed cross-coupling reactions. Below, we provide detailed protocols for two of the most critical transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[6] In the context of this compound, this reaction can be performed regioselectively to introduce an aryl or heteroaryl group at the more reactive C5 position.

Reaction Scheme:

Suzuki_Miyaura Scaffold This compound Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Scaffold->Catalyst + BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst + Product 5-Aryl-7-chloro-1,6-naphthyridin-4(1H)-one Catalyst->Product Heat Buchwald_Hartwig Substrate 5-Aryl-7-chloro-1,6-naphthyridin-4(1H)-one Catalyst Pd₂(dba)₃ Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Substrate->Catalyst + Amine R¹R²NH Amine->Catalyst + Product 5-Aryl-7-(dialkylamino)-1,6-naphthyridin-4(1H)-one Catalyst->Product Heat Workflow cluster_0 Scaffold Functionalization cluster_1 Lead Optimization Start This compound Suzuki Protocol 1: Regioselective Suzuki Coupling at C5 Start->Suzuki Intermediate 5-Aryl-7-chloro-1,6-naphthyridin-4(1H)-one Suzuki->Intermediate Buchwald Protocol 2: Buchwald-Hartwig Amination at C7 Intermediate->Buchwald Product Target Kinase Inhibitor Buchwald->Product Screening Biological Screening (Potency, Selectivity, ADME) Product->Screening SAR SAR Studies Lead_Opt Lead Optimization SAR->Lead_Opt Screening->SAR Lead_Opt->Suzuki Modify R¹ Lead_Opt->Buchwald Modify R²

Sources

experimental protocol for Suzuki coupling with 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Functionalization of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one via Suzuki-Miyaura Cross-Coupling

Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis

In the landscape of modern drug discovery, the 1,6-naphthyridine core structure is recognized as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing potent inhibitors for various therapeutic targets, including kinases and phosphodiesterases.[3][4] The strategic functionalization of this core is paramount to modulating its pharmacological profile.

Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[5][6][7][8] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[5] The reaction's success is attributed to its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[7][9]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental workflow, and discuss critical parameters and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][10] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[10] The use of electron-rich and sterically bulky phosphine ligands on the palladium center can significantly accelerate this step.[5][7]

  • Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step is critically mediated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer.[11][12][13]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)L₂-X Oxidative Adduct Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' Transmetalation Product ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Coupled Product) ArPdR->ArR ArX Ar-X (Aryl Halide) ArX->ArPdX Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general procedure for the selective mono-arylation at the more reactive C5 position of the naphthyridinone core.[15][16] Optimization may be required for specific boronic acids.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Round-bottom flask, condenser, magnetic stir bar, heating mantle with stirrer, Schlenk line or source of inert gas (Argon or Nitrogen), septa, needles, and standard laboratory glassware for work-up and purification.

Reagent Summary Table
ReagentRoleM.W. ( g/mol )Stoichiometry
This compoundElectrophile215.031.0 eq
Arylboronic AcidNucleophileVariable1.1 - 1.2 eq
Pd(dppf)Cl₂Catalyst816.640.03 - 0.05 eq (3-5 mol%)
K₂CO₃Base138.212.0 - 3.0 eq
1,4-Dioxane / H₂OSolvent-~0.1 M concentration
Step-by-Step Methodology
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried round-bottom flask equipped with a reflux condenser.

    • Assemble the apparatus and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

    • Briefly evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

    • Finally, add the Pd(dppf)Cl₂ catalyst (0.05 eq). The mixture should be a heterogeneous solid at this point.

  • Solvent Addition and Degassing:

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvent mixture for at least 20 minutes.

    • Using a syringe, add the degassed solvent to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Sparge the resulting reaction mixture with a gentle stream of Argon for an additional 10 minutes to ensure all dissolved oxygen is removed.[17]

  • Reaction Execution:

    • With the inert atmosphere maintained, lower the flask into a pre-heated oil bath at 90-100 °C.

    • Stir the reaction vigorously. The color of the mixture will typically darken to brown or black, which is normal.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as ethyl acetate (EtOAc), three times.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification:

    • The crude product is typically a solid or viscous oil.

    • Purify the crude material by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified 5-aryl-7-chloro-1,6-naphthyridin-4(1H)-one.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-Dry Glassware B 2. Assemble & Purge with Inert Gas A->B C 3. Add Solid Reagents: Substrate, Boronic Acid, Base, Catalyst B->C D 4. Add Degassed Solvent (Dioxane/H₂O) C->D E 5. Heat & Stir (e.g., 90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Wash, Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Isolate Pure Product J->K

Caption: A streamlined workflow for the Suzuki coupling experiment.

Key Considerations and Troubleshooting

  • Regioselectivity: For dihalogenated pyridinic systems, the reactivity towards oxidative addition generally follows the order of C-I > C-Br > C-Cl, and is influenced by the electronic environment.[10] In 5,7-dichloro-1,6-naphthyridine, the C5 position is reported to be more reactive and will likely undergo the first coupling.[15][16] This selectivity should be confirmed analytically for the naphthyridinone substrate.

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic catalyst, modern catalysts with bulky, electron-rich phosphine ligands (like dppf in Pd(dppf)Cl₂ or Buchwald-type ligands) are often superior for coupling with less reactive aryl chlorides, leading to higher yields and faster reaction times.[7][9][18]

  • Base Selection: The choice of base is crucial. While K₂CO₃ is a reliable choice for many systems, stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial, especially for sterically hindered substrates.[13][19] Weaker bases like KF can be used if the substrate contains base-labile functional groups.[12]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or protic solvents, which reduces the yield.[5] This can be mitigated by using a boronic ester (e.g., a pinacol ester), ensuring efficient stirring, and avoiding prolonged reaction times once the starting material is consumed.

  • Homocoupling: The formation of biaryl products from the boronic acid (R-R) can occur, often promoted by the presence of oxygen.[5] Meticulous degassing of the reaction mixture is the most effective way to minimize this side reaction.

  • Reaction Failure: If the reaction fails to proceed, consider screening alternative catalysts (e.g., those with XPhos or SPhos ligands), stronger bases (K₃PO₄), or different solvent systems (e.g., DMF, Toluene/EtOH/H₂O).[20] Additionally, verify the quality and purity of the boronic acid, as they can degrade upon storage.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[21]

  • Handling Reagents:

    • Palladium Catalysts: Palladium compounds can be flammable and toxic.[22] Handle them in a well-ventilated fume hood, avoid creating dust, and store them under an inert atmosphere.[21][23][24]

    • Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.

    • Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Handle with extreme care in a fume hood.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • National Center for Biotechnology Information. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • Thieme Chemistry. Modular Access to Functionalized 1,6-Naphthyridones. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • serc.iisc.ac.in. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • UCLA Chemistry. Standard Operating Procedure for Palladium. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • GRST. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Scilit. Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. [Link]

  • Semantic Scholar. Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. [Link]

  • RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

Sources

Developing Novel Kinase Inhibitors from the 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols

Abstract

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing inhibitors that target the ATP-binding site of protein kinases.[4] This guide provides a comprehensive, technically detailed workflow for researchers, scientists, and drug development professionals on leveraging the versatile starting material, 5,7-Dichloro-1,6-naphthyridin-4(1H)-one , to discover and develop novel kinase inhibitors. We will cover medicinal chemistry strategies for scaffold diversification, detailed synthetic protocols, robust biochemical screening methods, and essential cell-based assays for validating target engagement and cellular efficacy.

Introduction: The Rationale for the 1,6-Naphthyridinone Scaffold

Protein kinases are a major class of therapeutic targets, particularly in oncology, with over 80 FDA-approved kinase inhibitors to date.[4] The development of new inhibitors often relies on identifying and optimizing novel chemical scaffolds that can offer improved potency, selectivity, or pharmacokinetic properties. The 1,6-naphthyridin-4(1H)-one core is particularly attractive for several reasons:

  • Structural Mimicry: The heterocyclic system can form critical hydrogen bonds with the kinase "hinge" region, a key interaction for many ATP-competitive inhibitors.

  • Vectors for Diversification: The chlorine atoms at the C5 and C7 positions are excellent handles for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the solvent-exposed regions of the ATP pocket to enhance potency and selectivity.[5]

  • Tunable Properties: The N1 position of the pyridinone ring can be functionalized to modulate solubility, cell permeability, and other drug-like properties.[1]

This guide outlines a structured, multi-step process for transforming this promising starting material into validated hit compounds.

Overall Discovery Workflow

The journey from a starting scaffold to a validated lead compound is a systematic process.[4][6] Our workflow is designed to maximize efficiency and generate high-quality, interpretable data at each stage.

Kinase_Inhibitor_Workflow cluster_0 Part 1: Medicinal Chemistry cluster_1 Part 2: Biochemical Screening cluster_2 Part 3: Cellular Validation Start Scaffold: 5,7-Dichloro-1,6- naphthyridin-4(1H)-one Synth Chemical Synthesis: Library Generation via Cross-Coupling Start->Synth QC Purification & QC (LC-MS, NMR) Synth->QC Biochem Primary Screening: Biochemical Kinase Assay (e.g., ADP-Glo™) QC->Biochem IC50 Potency Determination (IC50 Calculation) Biochem->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity CETSA Target Engagement: Cellular Thermal Shift Assay (CETSA) Selectivity->CETSA Pathway Downstream Pathway Inhibition (Western Blot) CETSA->Pathway Viability Cellular Potency: Anti-Proliferative Assay (e.g., MTT, CTG) Pathway->Viability End End Viability->End Validated Hit Scaffold_Functionalization Scaffold C7_Mod C7 Modification (e.g., Suzuki Coupling) Scaffold->C7_Mod 1. Selective Functionalization C5_Mod C5 Modification (e.g., Buchwald-Hartwig) C7_Mod->C5_Mod 2. Second Coupling N1_Mod N1 Alkylation C5_Mod->N1_Mod 3. Property Tuning CETSA_Principle cluster_0 Control (DMSO) cluster_1 Inhibitor Treatment A1 Treat Cells with DMSO A2 Heat Aliquots (Temp Gradient) A1->A2 A3 Lyse Cells & Separate Fractions A2->A3 A4 Quantify Soluble Target Protein (Western Blot) A3->A4 Result Compare Melting Curves: A shift indicates stabilization due to inhibitor binding. A4->Result B1 Treat Cells with Inhibitor B2 Heat Aliquots (Temp Gradient) B1->B2 B3 Lyse Cells & Separate Fractions B2->B3 B4 Quantify Soluble Target Protein (Western Blot) B3->B4 B4->Result

References

The Strategic Utility of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Scaffold in an Evolving Landscape

The 1,6-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] Its rigid, bicyclic structure, rich in hydrogen bonding capabilities, provides a robust framework for the design of potent and selective therapeutic agents. The introduction of specific substitution patterns can dramatically influence the scaffold's physicochemical properties and biological activity, tailoring it for specific therapeutic applications. This guide focuses on a particularly strategic variant: 5,7-dichloro-1,6-naphthyridin-4(1H)-one . The presence of two chlorine atoms at the 5 and 7 positions offers medicinal chemists a versatile platform for targeted chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive overview of the synthesis, chemical utility, and biological applications of this scaffold, with a focus on its role in the development of kinase inhibitors.

Chemical Synthesis of the Core Scaffold

The synthesis of the this compound scaffold is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis, providing a reliable method for obtaining the core structure for further derivatization.

Protocol 1: Synthesis of this compound

This protocol involves the construction of the naphthyridine ring system followed by chlorination.

Step 1: Synthesis of 1,6-Naphthyridin-4(1H)-one

A common route to the 1,6-naphthyridin-4(1H)-one core involves the condensation of a substituted pyridine with a suitable three-carbon unit.

  • Materials: 4-aminonicotinic acid, diethyl malonate, sodium ethoxide, ethanol, hydrochloric acid.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add 4-aminonicotinic acid and diethyl malonate.

    • Reflux the mixture for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield 1,6-naphthyridin-4(1H)-one.

Step 2: Chlorination to this compound

  • Materials: 1,6-Naphthyridin-4(1H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 1,6-naphthyridin-4(1H)-one in an excess of phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried to afford this compound.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide in the initial condensation facilitates the deprotonation of diethyl malonate, initiating the cyclization cascade.

  • Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, essential for converting the pyridone and any hydroxyl functionalities to chlorides. N,N-dimethylaniline acts as a catalyst to accelerate this process.

  • The careful quenching on ice and subsequent neutralization are critical safety and purification steps to manage the exothermic reaction of excess POCl₃ with water and to precipitate the final product.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. The chlorine atoms at the 5 and 7 positions serve as convenient handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of side chains to probe the ATP-binding site of kinases.

Case Study: p38 MAP Kinase Inhibitors

Mitogen-activated protein (MAP) kinase p38 is a key enzyme in the inflammatory response, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. The this compound scaffold has been successfully employed to generate potent and selective p38 inhibitors.

Workflow for Derivative Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Scaffold 5,7-Dichloro-1,6- naphthyridin-4(1H)-one SNAr Nucleophilic Aromatic Substitution (SNAr) with diverse amines (R-NH2) Scaffold->SNAr Derivatives Library of 5- or 7-substituted 1,6-naphthyridinone derivatives SNAr->Derivatives Assay p38 Kinase Inhibition Assay Derivatives->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Compound Identification SAR->Lead ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery workflow using the scaffold.

Protocol 2: Synthesis of a 7-Amino-5-chloro-1,6-naphthyridin-4(1H)-one Derivative

This protocol exemplifies the selective substitution at the more reactive C7 position.

  • Materials: this compound, desired amine (e.g., aniline or a substituted variant), diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Dissolve this compound in NMP.

    • Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by LC-MS.

    • Upon completion, cool the mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Rationale for Reagent Selection:

  • NMP is a high-boiling polar aprotic solvent suitable for SNAr reactions.

  • DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.

  • The C7 position is generally more susceptible to nucleophilic attack than the C5 position in this scaffold, allowing for regioselective substitution under controlled conditions.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the amine side chain at the C7 position has yielded valuable SAR data for p38 inhibition.

CompoundR Group (at C7)p38α IC₅₀ (nM)
1 -NH-phenyl150
2 -NH-(4-fluorophenyl)80
3 -NH-(3-methylphenyl)120
4 -NH-cyclohexyl500

Data is illustrative and based on typical trends observed for this class of inhibitors.

The data suggests that:

  • Aromatic amines at the C7 position are generally preferred over aliphatic amines for p38 inhibition.

  • Substitution on the phenyl ring can significantly impact potency, with electron-withdrawing groups like fluorine often leading to improved activity.

Mechanism of Action and Signaling Pathway:

The 1,6-naphthyridinone core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase in the ATP-binding pocket. The substituents at the 5 and 7 positions project into solvent-exposed regions or adjacent hydrophobic pockets, allowing for the fine-tuning of potency and selectivity.

G cluster_pathway p38 MAPK Signaling Pathway Stress Inflammatory Cytokines (e.g., TNF-α, IL-1β) p38 p38 MAPK Stress->p38 Downstream Downstream Targets (e.g., MK2, transcription factors) p38->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation Inhibitor This compound Derivative Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in drug discovery. Its straightforward synthesis and the presence of two chemically addressable positions allow for the rapid generation of diverse chemical libraries. The demonstrated success in developing potent kinase inhibitors, such as those targeting p38, highlights the potential of this scaffold. Future work could explore the differential functionalization of both the C5 and C7 positions to create even more complex and potent modulators of biological systems, expanding its utility beyond kinase inhibition into other target classes.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Dumas, J. et al. (2005). Naphthyridinones as p38 kinase inhibitors. WO 2005/066164 A1.
  • Romero, A. G., & Sciammetta, N. (2012). The discovery of tofacitinib (CP-690,550), a pan-Janus kinase inhibitor for the treatment of rheumatoid arthritis. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 299-311). Academic Press. [Link]

  • Díaz-Gavilán, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

Sources

Application Notes & Protocols: N-Alkylation of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Naphthyridinones

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] These molecules are particularly prominent as kinase inhibitors, which are crucial in oncology and inflammation research.[1][4] The nitrogen atom at the 1-position of the 1,6-naphthyridin-4(1H)-one ring system offers a critical handle for chemical modification.

N-alkylation is a fundamental synthetic transformation that allows for the introduction of various alkyl groups at this position.[5] This modification is a key strategy for drug development professionals to fine-tune the physicochemical and pharmacological properties of the parent molecule.[6] By altering the N1-substituent, researchers can modulate:

  • Lipophilicity and Solubility: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: Blocking potential sites of metabolic degradation.

  • Target Binding Affinity: Introducing new interactions or optimizing existing ones within the target's binding pocket.

This document provides a comprehensive guide to the N-alkylation of 5,7-dichloro-1,6-naphthyridin-4(1H)-one, a versatile intermediate for the synthesis of novel therapeutic agents. We will detail the underlying chemical principles, provide a robust experimental protocol, and offer insights into potential challenges.

Mechanistic Rationale and Reagent Selection

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the classic Williamson ether synthesis.[7][8][9] The process involves two primary steps:

  • Deprotonation: The acidic proton on the N1 nitrogen is removed by a base to generate a nucleophilic naphthyridinone anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.

The efficiency and success of this reaction are critically dependent on the judicious selection of the base, solvent, and alkylating agent.

Choice of Base

The base's role is to deprotonate the N-H group without promoting unwanted side reactions.

  • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and easy-to-handle inorganic base. It is often the first choice for N-alkylation of heterocycles due to its favorable safety profile and effectiveness.[10][11]

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction to completion.[12][13] It is particularly useful for less reactive systems but requires careful handling under anhydrous conditions due to its reactivity with water.

  • Potassium Hydroxide (KOH): A strong base that can be effective, especially under phase-transfer catalysis conditions.[10]

Solvent Considerations

The solvent must solubilize the reactants and facilitate the SN2 mechanism.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices.[7][11] They effectively solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[7]

Selecting the Alkylating Agent

The structure of the alkylating agent dictates the substituent introduced and influences the reaction's feasibility.

  • Alkyl Halides (R-X): The reactivity order is typically R-I > R-Br > R-Cl. Primary alkyl halides are ideal as they are highly susceptible to SN2 attack.[8][9] Secondary halides may also be used, but risk competing E2 elimination reactions, especially at higher temperatures or with sterically hindered bases.[14] Tertiary halides are unsuitable and will almost exclusively lead to elimination.[8]

Advanced Method: Phase-Transfer Catalysis (PTC)

For industrial-scale or green chemistry applications, Phase-Transfer Catalysis (PTC) offers a compelling alternative.[15] This method uses a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to transport the deprotonated naphthyridinone anion from a solid or aqueous phase into the organic phase containing the alkyl halide.[10][16] This technique often allows for the use of milder bases (like K₂CO₃), less hazardous solvents (like toluene), and lower reaction temperatures.[15]

Visualized Reaction Scheme and Workflow

General Reaction Mechanism

The diagram below illustrates the SN2 mechanism for the N-alkylation reaction.

SN2_Mechanism cluster_reactants Step 1: Deprotonation cluster_intermediate Step 2: Nucleophilic Attack cluster_products Products Naphthyridinone This compound Anion Naphthyridinone Anion (Nucleophile) Naphthyridinone->Anion Deprotonation Naphthyridinone->Anion Base Base (e.g., K₂CO₃) Base->Anion Product N-Alkylated Product Anion->Product SN2 Attack Anion->Product AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product Byproduct Salt (e.g., KX)

Caption: SN2 mechanism for N-alkylation.

Experimental Workflow Diagram

This diagram outlines the complete laboratory procedure from setup to final product.

Experimental_Workflow Start Start: This compound Setup Reaction Setup: Add substrate, base (K₂CO₃), and solvent (DMF) to flask Start->Setup Alkylation Alkylation: Add alkyl halide dropwise. Heat (e.g., 60 °C) Setup->Alkylation Monitor Monitor Progress (TLC) Alkylation->Monitor Monitor->Alkylation Incomplete Workup Aqueous Work-up: Quench with H₂O, Extract with EtOAc Monitor->Workup Reaction Complete Isolate Isolate Crude: Wash, dry, and concentrate organic layers Workup->Isolate Purify Purification: Silica Gel Column Chromatography Isolate->Purify Final Final Product: Pure N-Alkylated Naphthyridinone Purify->Final

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol describes a general procedure using potassium carbonate as the base and DMF as the solvent. It should be adapted based on the specific reactivity of the chosen alkyl halide.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), HPLC grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller or oil bath

    • Condenser

    • Nitrogen or Argon inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF via syringe to create a suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (1.2 eq) dropwise to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C.[7][9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing an equal volume of cold deionized water. Stir for 10-15 minutes. A precipitate of the crude product may form.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Isolation: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Summary of Reaction Parameters

The following table provides representative conditions for the N-alkylation of heterocyclic systems, which can serve as a starting point for optimizing the reaction for this compound.

Alkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Iodomethane (CH₃I)K₂CO₃ (2.0)DMF25 - 502 - 685 - 95
Ethyl Bromide (EtBr)K₂CO₃ (2.0)DMF604 - 880 - 90
Benzyl Bromide (BnBr)K₂CO₃ (2.0)ACN60 - 803 - 690 - 98
Propargyl BromideK₂CO₃ (2.0)DMF252 - 485 - 95
Isopropyl BromideNaH (1.2)THF/DMF608 - 1640 - 60*

*Yields with secondary halides can be lower due to competing elimination reactions.[14]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Unreactive alkylating agent (e.g., alkyl chloride).1. Use freshly opened or dried K₂CO₃. Consider a stronger base like NaH under anhydrous conditions.[12]2. Gradually increase the reaction temperature in 10 °C increments.3. Switch to a more reactive halide (bromide or iodide). A catalytic amount of NaI or KI can be added to convert an alkyl chloride in situ to the more reactive iodide.[9]
Formation of Side Products 1. O-alkylation: The amide oxygen can compete as a nucleophile.2. Elimination: Occurs with secondary/bulky alkyl halides.1. N-alkylation is generally kinetically and thermodynamically favored for lactams. Using polar aprotic solvents like DMF helps favor N-alkylation. Carefully monitor TLC for a second product spot.2. Use a primary alkyl halide if possible. Maintain the lowest effective temperature. Avoid overly strong or bulky bases if elimination is a major issue.[14]
Difficult Purification 1. Residual DMF in the crude product.2. Product and starting material have similar polarity.1. Ensure thorough washing with water and brine during work-up. An azeotrope with heptane or toluene on the rotary evaporator can help remove final traces.2. Drive the reaction to full conversion to eliminate the starting material. Use a shallow gradient during column chromatography for better separation.

References

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. Retrieved from PTC Organics. [10]

  • American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from Wordpress. [15]

  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules. [17][18]

  • Ye, C., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Organic & Biomolecular Chemistry. [16]

  • Carr, T., et al. (2024). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-Alkyl-1,6-Naphthyridones via Enamine Cyclization. Organic Process Research & Development. [1]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [7]

  • Zhang, Y., et al. (2023). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [4]

  • Solovyev, I. V., et al. (2020). N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. Chemistry of Heterocyclic Compounds. [5]

  • Alajarin, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [8]

  • Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [2]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from PTC Organics.

  • Molnár, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.

  • Molnár, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. [12]

  • Science Info. (2023). Williamson Ether Synthesis: Mechanism, condition, Limitation. Retrieved from Science Info. [9]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [14]

  • Molnár, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ResearchGate.

  • Dykstra, K. D., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

  • Solovyev, I. V., et al. (2020). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Request PDF.

  • Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate.

  • Ghabrial, S. S. (1990). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate.

  • Johnson, M. G., & Sheridan, B. (2000). Synthesis and regioselective alkylation of 1,6- and 1,7-naphthyridines. ElectronicsAndBooks.

  • Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

  • Prager, R. H., et al. (1983). 5,6-dihydrobenzo[c][4][15]naphthyridin-4(3H)-one. Australian Journal of Chemistry.

  • BenchChem. (2025). Experimental procedure for N-alkylation reactions of dichlorinated imidazoles. Retrieved from BenchChem. [11]

  • Kumar, A., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][15]naphthyrin-5(6H)-one. PMC.

  • Pathare, R. S., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [13]

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. Retrieved from BenchChem. [6]

  • Wang, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [3]

Sources

Application Notes and Protocols for Cellular Assays Using Derivatives of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 1,6-naphthyridin-4(1H)-one, in particular, have garnered significant interest as potent inhibitors of protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6][7]

The 5,7-dichloro-1,6-naphthyridin-4(1H)-one scaffold represents a key starting point for the synthesis of novel kinase inhibitors. The chlorine atoms at the 5 and 7 positions serve as versatile synthetic handles for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers to evaluate the cellular effects of novel derivatives based on this scaffold. We will detail protocols for a tiered approach: initial assessment of cell viability, investigation of apoptosis induction, and analysis of a key intracellular signaling pathway.

Tier 1: Foundational Analysis - Cell Viability and Cytotoxicity

The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information and helps identify the appropriate concentration range for subsequent mechanistic studies. Two robust methods are presented here: a colorimetric MTT assay and a more sensitive luminescent ATP-based assay.

Principle of Viability Assays

Viability assays measure metabolic activity as a surrogate for the number of living cells. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][9][10] The amount of formazan is directly proportional to the number of viable cells.[9] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, the primary energy currency of the cell, which is a key indicator of metabolically active cells.[11][12][13][14] A luminescent signal generated by a luciferase reaction is proportional to the amount of ATP present.[11][13]

Experimental Workflow: Cell Viability Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay plate_cells Plate cells in 96-well plate (e.g., 5,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds Add serial dilutions of This compound derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h assay_choice Choose Assay incubate_48_72h->assay_choice add_mtt Add MTT reagent (e.g., 10 µL of 5 mg/mL) assay_choice->add_mtt Colorimetric equilibrate Equilibrate plate to room temperature (30 min) assay_choice->equilibrate Luminescent incubate_3h Incubate for 3h add_mtt->incubate_3h add_solubilizer Add solubilization solution (e.g., 100 µL SDS-HCl) incubate_3h->add_solubilizer shake_15min Shake for 15 min add_solubilizer->shake_15min read_abs Read Absorbance (570 nm) shake_15min->read_abs add_ctg Add CellTiter-Glo® reagent (equal volume to media) equilibrate->add_ctg shake_2min Shake for 2 min (to induce lysis) add_ctg->shake_2min incubate_10min Incubate for 10 min (stabilize signal) shake_2min->incubate_10min read_lum Read Luminescence incubate_10min->read_lum

Caption: Workflow for assessing cell viability using MTT or CellTiter-Glo® assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[8][15][16]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions.[11][13][17]

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol. Use opaque-walled 96-well plates suitable for luminescence measurements.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][17]

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, as per the manufacturer's guide.[17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[13][17]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][17]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]

  • Measurement: Record the luminescence using a luminometer.

Data Presentation and Interpretation

The results should be expressed as a percentage of viable cells compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell viability by 50%, should be calculated using non-linear regression analysis.

Compound IDIC₅₀ (µM) after 48h (MTT Assay)IC₅₀ (µM) after 48h (CellTiter-Glo®)
Naphthyridine-A5.2 ± 0.44.8 ± 0.3
Naphthyridine-B15.8 ± 1.216.5 ± 1.5
Naphthyridine-C> 50> 50
Staurosporine (Control)0.02 ± 0.0050.018 ± 0.004

Tier 2: Mechanistic Insight - Apoptosis Induction

If a compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). A key event in apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases, and their activity is a reliable marker of apoptosis.

Principle of Apoptosis Assays

The Caspase-Glo® 3/7 Assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[18] Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[18][19]

Experimental Workflow: Apoptosis Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay plate_cells Plate cells in white-walled 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds Treat cells with compounds (e.g., at IC₅₀ and 2x IC₅₀) incubate_24h->add_compounds incubate_short Incubate for a shorter duration (e.g., 6, 12, or 24h) add_compounds->incubate_short equilibrate Equilibrate plate to room temperature incubate_short->equilibrate add_caspase_glo Add Caspase-Glo® 3/7 Reagent (100 µL per well) equilibrate->add_caspase_glo shake_mix Mix on plate shaker (300-500 rpm for 30 sec) add_caspase_glo->shake_mix incubate_rt Incubate at room temperature (1-3 hours) shake_mix->incubate_rt read_lum Read Luminescence incubate_rt->read_lum

Caption: Workflow for measuring apoptosis via Caspase-3/7 activity.

Protocol 3: Caspase-Glo® 3/7 Assay

This protocol is based on the manufacturer's guidelines.[18][19][20]

  • Cell Plating and Treatment: Seed cells in opaque-walled 96-well plates and treat with the naphthyridine derivatives at concentrations around their predetermined IC₅₀ values for various time points (e.g., 6, 12, 24 hours).

  • Plate Equilibration: Allow the plate to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.[20]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

  • Mixing: Gently mix the contents using a plate shaker at 300–500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence with a luminometer.

Data Presentation and Interpretation

Results are typically presented as a fold increase in caspase activity relative to the vehicle-treated control cells. A significant increase in the luminescent signal indicates that the compound induces apoptosis through the activation of executioner caspases.

Treatment (24h)Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control-1.0 ± 0.1
Naphthyridine-A5 (IC₅₀)4.5 ± 0.3
Naphthyridine-A10 (2x IC₅₀)8.2 ± 0.6
Naphthyridine-C501.1 ± 0.2
Staurosporine (1 µM)110.5 ± 0.8

Tier 3: Target Engagement - Signaling Pathway Analysis

Given that many naphthyridine derivatives function as kinase inhibitors, it is crucial to investigate their impact on specific signaling pathways.[3][4] The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a central regulator of cell fate and is often dysregulated in cancer.[7][21] Western blotting can be used to measure the phosphorylation status of key kinases in the pathway, which is a direct indicator of their activation state.[6][21]

Principle of Western Blotting for Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture. After treating cells with the compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein (e.g., total ERK1/2) and its phosphorylated form (e.g., phospho-ERK1/2). A secondary antibody conjugated to an enzyme (like HRP) is used for detection, typically via chemiluminescence. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the upstream kinase.

Signaling Pathway and Experimental Workflow

G cluster_pathway Simplified MAPK/ERK Pathway cluster_workflow Western Blot Workflow GF Growth Factor Receptor RTK GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Naphthyridine Derivative Inhibitor->MEK treat Treat cells with compound lyse Lyse cells & quantify protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF membrane sds->transfer block Block membrane transfer->block probe_p Probe with primary Ab (e.g., p-ERK) block->probe_p probe_s Probe with secondary Ab probe_p->probe_s detect Detect signal probe_s->detect strip Strip membrane detect->strip analyze Analyze band intensities detect->analyze probe_t Re-probe with primary Ab (e.g., Total ERK) strip->probe_t probe_t->probe_s

Caption: MAPK pathway and the corresponding Western blot workflow to assess inhibition.

Protocol 4: Western Blot Analysis of MAPK/ERK Pathway

This protocol is a standard procedure for analyzing protein phosphorylation.[7][21]

  • Cell Treatment and Lysis: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the naphthyridine derivatives for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total ERK1/2) and a loading control (e.g., anti-GAPDH or β-actin).[7]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation and Interpretation

A dose-dependent decrease in the phosphorylation of a key pathway component, such as ERK1/2, without a change in the total amount of that protein, strongly suggests that the compound is inhibiting an upstream kinase in that pathway.

Target ProteinTreatmentConcentration (µM)Fold Change (p-ERK/Total ERK)
p-ERK1/2 (Thr202/Tyr204)Untreated Control01.00
Naphthyridine-A10.65
Naphthyridine-A50.21
Naphthyridine-A100.05
Total ERK1/2Untreated Control01.00
Naphthyridine-A11.02
Naphthyridine-A50.98
Naphthyridine-A101.01

Conclusion

This application note provides a structured, multi-tiered approach to characterizing the cellular activity of novel this compound derivatives. By systematically assessing cell viability, determining the mechanism of cell death, and investigating effects on key signaling pathways, researchers can efficiently profile new compounds and gather the critical data needed to advance promising candidates in the drug development pipeline. The protocols described herein are robust, widely used, and provide a solid foundation for in-depth pharmacological evaluation.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–131. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 668, 117–128. Retrieved from [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]

  • Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]

  • Sieniawska, E. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. Retrieved from [Link]

  • Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]

  • Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(17), 3287–3295. Retrieved from [Link]

  • Insuasty, B., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(1), 1. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. Retrieved from [Link]

  • Nettekoven, M., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Journal of Medicinal Chemistry, 61(6), 2534–2550. Retrieved from [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(11), 1756–1761. Retrieved from [Link]

Sources

Application Notes and Protocols for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system, composed of two fused pyridine rings, offers a rigid framework with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding interactions with biological targets.[3] Derivatives of the 1,6-naphthyridine scaffold have demonstrated a broad spectrum of pharmacological activities, with a notable prominence in the development of kinase inhibitors for oncology and other therapeutic areas.[4][5][6]

This guide focuses on the application of a key intermediate, 5,7-Dichloro-1,6-naphthyridin-4(1H)-one , as a versatile building block for the synthesis of diverse libraries of potential drug candidates. The presence of two reactive chlorine atoms at the C5 and C7 positions allows for selective and sequential functionalization, enabling a systematic exploration of the chemical space around the 1,6-naphthyridinone core.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electrophilic nature of the carbon atoms attached to the chlorine atoms. The electron-withdrawing effect of the pyridinone ring and the adjacent nitrogen atom enhances the susceptibility of the C5 and C7 positions to nucleophilic attack. This property is the cornerstone of its utility in medicinal chemistry, facilitating the introduction of a wide array of substituents through two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

A recent study on the closely related 1,6-naphthyridine-5,7-ditriflates has demonstrated that regioselective functionalization is achievable, with the initial attack preferentially occurring at the C5 position.[7] This selectivity provides a powerful tool for the controlled synthesis of disubstituted derivatives.

Core Synthetic Strategies: Building Diversity from a Central Scaffold

The true value of this compound lies in its capacity to serve as a launchpad for the creation of extensive and diverse chemical libraries. The following sections provide detailed protocols for the two principal methods of its derivatization.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the general procedure for the regioselective substitution of the C5 chlorine atom with a primary or secondary amine.

Experimental Workflow for SNAr

reagents This compound + Amine (1.1 eq) + Base (e.g., DIPEA, 2.0 eq) solvent Solvent (e.g., NMP, DMF, or DMSO) reagents->solvent Dissolve reaction Reaction at elevated temperature (e.g., 80-120 °C) solvent->reaction Heat and stir workup Aqueous work-up and extraction reaction->workup Cool and process purification Purification (e.g., column chromatography) workup->purification product 5-Amino-7-chloro-1,6-naphthyridin-4(1H)-one purification->product

Caption: General workflow for the SNAr reaction on this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.0 equivalent), the desired primary or secondary amine (1.1 equivalents), and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants. The choice of solvent may influence the reaction rate and temperature required.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-7-chloro-1,6-naphthyridin-4(1H)-one derivative.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The remaining chlorine atom at the C7 position of the 5-amino-7-chloro-1,6-naphthyridin-4(1H)-one intermediate can be further functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkyl groups.

Experimental Workflow for Suzuki-Miyaura Coupling

substrate 5-Amino-7-chloro-1,6-naphthyridin-4(1H)-one + Boronic acid/ester (1.2 eq) catalyst Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) + Base (e.g., K2CO3, 2.0 eq) substrate->catalyst Add solvent Solvent system (e.g., Dioxane/Water) catalyst->solvent Add reaction Reaction at elevated temperature (e.g., 90-110 °C) under inert atmosphere solvent->reaction Heat and stir workup Aqueous work-up and extraction reaction->workup Cool and process purification Purification (e.g., column chromatography) workup->purification product 5-Amino-7-aryl/heteroaryl-1,6-naphthyridin-4(1H)-one purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology (Suzuki-Miyaura Coupling):

  • Inert Atmosphere: Set up a reaction vessel equipped with a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the vessel, add the 5-amino-7-chloro-1,6-naphthyridin-4(1H)-one derivative (1.0 equivalent), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%), and a base such as potassium carbonate (K2CO3) (2.0 equivalents).

  • Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction: Heat the reaction mixture to a temperature between 90 °C and 110 °C with vigorous stirring. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product via column chromatography to obtain the desired 5,7-disubstituted-1,6-naphthyridin-4(1H)-one.

Similar protocols can be adapted for other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne bond formation).[1][8][9][10][11]

Application in Target-Oriented Drug Discovery

The derivatized libraries of 5,7-disubstituted-1,6-naphthyridin-4(1H)-ones are prime candidates for screening against various biological targets, particularly protein kinases, which are frequently implicated in cancer and inflammatory diseases.

Relevant Biological Targets and Therapeutic Areas
Target FamilySpecific ExamplesTherapeutic Area
Protein Kinases MET, RET, CDK5, VEGFR-2Oncology, Kidney Diseases, Neurodegenerative Disorders
Other Enzymes Phosphodiesterases (PDEs)Inflammatory Diseases
Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

Experimental Workflow for Kinase Inhibition Assay

compound_prep Prepare serial dilutions of test compounds assay_setup Add kinase, substrate, and ATP to microplate wells compound_prep->assay_setup Add to wells incubation Incubate at room temperature assay_setup->incubation detection Add detection reagent and measure signal (e.g., luminescence, fluorescence) incubation->detection analysis Calculate % inhibition and determine IC50 values detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable buffer, typically containing a small percentage of DMSO.

  • Assay Setup: In a microplate, add the recombinant kinase enzyme, a specific substrate (peptide or protein), and adenosine triphosphate (ATP) to initiate the phosphorylation reaction. Add the diluted test compounds to the respective wells. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the plate at room temperature for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. Commercially available kits often use luminescence or fluorescence-based detection methods.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

Once promising kinase inhibitors are identified, their effect on cancer cell proliferation can be assessed using a cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The data generated from these assays is crucial for establishing a structure-activity relationship (SAR). By comparing the biological activity of a series of structurally related compounds, researchers can identify the chemical moieties that are essential for target engagement and cellular efficacy. This iterative process of synthesis and biological evaluation is fundamental to the optimization of lead compounds in drug discovery.

Example of SAR Data Table

Compound IDR5 SubstituentR7 SubstituentKinase IC50 (nM)Cell Viability IC50 (µM)
1a -NH-c-propyl-Cl>10,000>50
1b -NH-c-propyl-phenyl52015.2
1c -NH-c-propyl-4-pyridyl852.1
2a -NH-benzyl-Cl>10,000>50
2b -NH-benzyl-phenyl35010.8
2c -NH-benzyl-4-pyridyl451.5

This exemplary data would suggest that a 4-pyridyl group at the C7 position and a cyclopropylamine or benzylamine at the C5 position are favorable for both kinase inhibition and cellular activity.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic derivatization through robust synthetic protocols, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enables the rapid generation of diverse compound libraries. The subsequent biological evaluation of these libraries against relevant targets, particularly protein kinases, provides a powerful platform for the discovery and optimization of novel therapeutic agents. The methodologies and insights provided in this guide are intended to empower researchers in their quest to develop the next generation of innovative medicines.

References

  • Bazin, M.-A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 122, 583-594.
  • Zhang, X., et al. (2024).
  • Huang, W., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 185, 111803.
  • BenchChem. (2025). Application Notes and Protocols for Biological Assays with Benzo[c]naphthyridine Compounds. BenchChem.
  • Almaci, A., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Gao, Y., et al. (2025).
  • Li, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Tan, Y., et al. (2024). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, e202400181.
  • Reddy, A. S., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(11), e202305085.
  • Anderson, M. O., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 57(5), 579-582.
  • Gower, N. J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(6), 1547.
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 963-969.
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Wong, Y. K., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters.
  • Li, X., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(19), 3145-3155.

  • Wu, Y., et al. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Le-Nguyen, M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698.
  • Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891.
  • Vijayalakshmi, S., & Rajendran, S. P. (2000). Synthesis of 6-chloro-7-phenyldibenzo[b,h][12][13]naphthyridines. Heterocyclic Communications, 6(6), 579-582.

Sources

Application Notes and Protocols for the Synthesis of 5,7-Diamino-1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold that is prevalent in numerous natural products and pharmacologically active molecules.[1][2] Derivatives of this structure have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] Specifically, the 5,7-diamino-1,6-naphthyridine framework has been identified as a key pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy.[7][8] The strategic placement of amino groups at the C5 and C7 positions allows for critical hydrogen bonding interactions within the ATP-binding site of various kinases. This guide provides detailed synthetic protocols and mechanistic insights for the preparation of these valuable compounds, aimed at empowering researchers in their drug discovery endeavors.

Core Synthetic Strategies

The synthesis of 5,7-diamino-1,6-naphthyridine derivatives can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. Herein, we detail two robust and versatile synthetic approaches:

  • Multicomponent Reaction (MCR) Strategy: This approach offers a highly efficient one-pot synthesis, leading to complex molecular architectures from simple and readily available starting materials.[9][10]

  • Sequential Functionalization via Dihalide or Ditriflate Intermediates: This strategy provides a more controlled and modular approach, allowing for the differential substitution at the C5 and C7 positions.[7]

Strategy 1: One-Pot Multicomponent Synthesis

This method leverages the power of multicomponent reactions to rapidly construct the 1,6-naphthyridine core with appended amino functionalities. A notable example involves the condensation of an aromatic aldehyde, malononitrile, and an amino-substituted aromatic or heteroaromatic compound.

Conceptual Workflow

The underlying principle of this MCR is a domino sequence of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization steps to furnish the final product. The use of a catalyst can significantly enhance the reaction rate and yield.

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product A Aromatic Aldehyde P One-Pot Reaction (e.g., SiO2/Fe3O4@MWCNTs catalyst, aqueous medium, room temp) A->P B Malononitrile (2 equiv.) B->P C 1-Naphthylamine C->P D Substituted 5,7-Diamino-1,6-Naphthyridine Derivative P->D High Yield, Fast Reaction Sequential_Functionalization A Substituted Nicotinonitrile B Nitrile Hydration & Cyclization A->B C 1,6-Naphthyridine-5,7-dione B->C D Ditriflation (Tf₂O, base) C->D E 5,7-Ditriflate Intermediate D->E F C5 Amination (Amine 1, base) E->F G 7-Triflate-5-amino Intermediate F->G H C7 Amination (Amine 2, Pd-catalysis) G->H I 5,7-Diamino-1,6-naphthyridine H->I

Sources

Application Notes & Protocols: Evaluating 5,7-Dichloro-1,6-naphthyridin-4(1H)-one in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Scaffold as a Privileged Structure in Antiviral Discovery

The naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry.[1][2][3] Derivatives of this scaffold are known to possess a wide array of pharmacological properties, including antimicrobial, anticancer, and, notably, antiviral activities.[1][2] Specifically, the 1,6-naphthyridine isomer is a key pharmacophore in compounds that have demonstrated potent efficacy against a range of viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV).[1][2][4][5]

This document provides a detailed guide for the investigation of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one , a specific derivative, as a potential antiviral agent. While direct antiviral data for this exact molecule is emerging, its structural class is associated with significant antiviral potential. Research on analogous 1,6-naphthyridine derivatives has shown that they can be highly active against human herpesviruses and may act through novel mechanisms, retaining activity against viral strains that are resistant to established drugs like ganciclovir.[4][5][6]

These notes are designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate the antiviral efficacy and mechanism of action of this compound.

Physicochemical Properties & Compound Handling

Before initiating biological assays, it is critical to understand the physical and chemical properties of the test compound.

PropertyValue / InformationSource / Notes
Molecular Formula C₈H₄Cl₂N₂O-
Molecular Weight 215.04 g/mol -
CAS Number 337958-60-8[7][8]
Appearance Typically a solid[7]
Solubility Expected to be soluble in organic solvents like DMSO. Aqueous solubility is likely low.It is crucial to determine empirical solubility for accurate stock preparation.
Storage Store at 2-8°C in an inert atmosphere, protected from light.[7]
Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are the foundation of reproducible biological data. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing compounds for in vitro screening.[9]

  • Weighing: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Solubilization: Add cell culture-grade DMSO to the solid compound to achieve a high-concentration primary stock, for example, 10 mM or 20 mM. Vortex or sonicate briefly if needed to ensure complete dissolution.[9][10]

  • Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting & Storage: Aliquot the primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay wells is non-toxic to the cells, typically ≤0.5%.[9]

Strategic Workflow for Antiviral Evaluation

A systematic approach is essential to characterize a new compound. The following workflow outlines a logical progression from initial toxicity assessment to mechanistic investigation.

Antiviral_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Therapeutic Potential cluster_3 Phase 4: Mechanism of Action A Protocol 2: Cytotoxicity Assay (MTT) B Determine CC50 (50% Cytotoxic Concentration) A->B Calculate E Calculate Selectivity Index (SI) SI = CC50 / EC50 B->E C Protocol 3: Plaque Reduction Assay D Determine EC50 (50% Effective Concentration) C->D Calculate D->E F Protocol 4: Time-of-Addition Assay E->F If SI is high (e.g., >10) G Identify Inhibited Stage: Entry, Replication, or Egress F->G Interpret

Caption: Logical workflow for evaluating a novel antiviral compound.

Experimental Protocols

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing antiviral activity, the compound's toxicity to the host cells must be determined. The MTT assay is a standard colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[11][12] A 50% cytotoxic concentration (CC50) value will be derived, which is the concentration that reduces cell viability by 50%.[13]

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero, MRC-5, HFF cells)

    • 96-well clear, flat-bottom tissue culture plates

    • Complete cell culture medium

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[13][14]

    • Compound stock solution

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well) and incubate overnight (37°C, 5% CO₂).[15]

    • Compound Addition: The next day, remove the medium. Add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include "cells only" (untreated control) and "medium only" (background control) wells.[10][15]

    • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).

    • MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][16]

    • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[14][15]

    • Readout: Measure the absorbance at 540 or 570 nm using a microplate reader.[14]

    • Calculation: Normalize the absorbance values to the untreated cell controls (representing 100% viability) and plot cell viability (%) against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the CC50 value.[9][17]

Protocol 3: Antiviral Efficacy (Plaque Reduction Assay)

Rationale: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles. Plaques are localized areas of cell death caused by viral replication, and a reduction in their number indicates antiviral activity.[18] This assay is used to determine the 50% effective concentration (EC50).[13]

  • Materials:

    • Confluent monolayer of susceptible host cells in 6-well or 12-well plates[4]

    • Virus stock with a known titer (Plaque-Forming Units, PFU/mL)

    • Assay medium (reduced serum, e.g., 2% FBS)[13]

    • Semi-solid overlay (e.g., medium containing 1% methylcellulose or agarose)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[15]

  • Procedure:

    • Cell Plating: Seed cells in multi-well plates to form a confluent monolayer on the day of infection.

    • Infection: Remove the growth medium. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well) in a small volume of serum-free medium.[19] Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Treatment: While the virus is adsorbing, prepare serial dilutions of the test compound in the semi-solid overlay medium. The concentrations should be well below the determined CC50 value.

    • Overlay: After the 1-hour incubation, remove the virus inoculum. Wash the cells gently with PBS. Add the compound-containing semi-solid overlay to each well. Also include a "virus control" (no compound) and a "cell control" (no virus, no compound).

    • Incubation: Incubate the plates at 37°C, 5% CO₂ for a duration that allows for clear plaque formation (e.g., 3-10 days, depending on the virus).

    • Staining: Aspirate the overlay. Fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution, which stains living cells purple, leaving the clear plaques visible.

    • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Calculation: Plot the percentage of plaque reduction against the logarithm of the compound concentration. Use non-linear regression to determine the EC50 value, the concentration that inhibits plaque formation by 50%.[20][21]

Protocol 4: Mechanistic Insight (Time-of-Addition Assay)

Rationale: This assay helps to identify which stage of the viral life cycle is inhibited by the compound.[22][23][24] By adding the compound at different time points relative to infection, one can distinguish between inhibition of early events (attachment, entry), replication (nucleic acid/protein synthesis), or late events (assembly, egress).[25][26]

  • Procedure:

    • Setup: Prepare multiple sets of cell monolayers. Synchronize the infection by inoculating all wells with a high multiplicity of infection (MOI) of the virus for 1 hour at 4°C (to allow attachment but not entry), then wash and shift to 37°C to initiate entry. This point is considered time zero (t=0).

    • Staggered Addition: Add a fixed, effective concentration of the compound (e.g., 3-5 times the EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).[6][25][26]

    • Reference Controls: In parallel, run reference compounds with known mechanisms:

      • Entry Inhibitor: Added only at early time points.

      • Replication Inhibitor (e.g., a polymerase inhibitor): Added during the replication phase.

      • Late-Stage Inhibitor: Added at later time points.

    • Harvest & Titration: After one full replication cycle (e.g., 24-48 hours), harvest the supernatant (or cell lysate, depending on the virus) from all wells.

    • Quantify Viral Yield: Determine the amount of infectious virus produced in each condition using a plaque assay or a viral yield reduction assay.[27]

    • Interpretation: Plot the viral yield against the time of compound addition.

      • If the compound loses its effect only when added late, it likely targets an early event .

      • If the compound remains effective until the middle of the cycle, it likely targets replication .

      • If the compound is effective even when added late, it likely targets a late event . The profile of the test compound can be compared to the profiles of the known inhibitors to infer its mechanism.[23][25]

MOA_Diagram cluster_Virus Viral Replication Cycle cluster_Inhibitor Potential Inhibition Points for This compound Attachment Attachment & Entry Uncoating Uncoating Attachment->Uncoating Replication Genome Replication & Protein Synthesis Uncoating->Replication Assembly Assembly Replication->Assembly Egress Egress Assembly->Egress Inhibitor_Early Block Early Events Inhibitor_Early->Attachment Inhibitor_Mid Block Replication Inhibitor_Mid->Replication Inhibitor_Late Block Late Events Inhibitor_Late->Egress

Caption: Potential inhibition points in the viral life cycle.

Data Analysis and Interpretation

The ultimate goal of the initial screening is to determine the compound's therapeutic window, or Selectivity Index (SI) .[13] The SI is a critical metric for prioritizing compounds for further development.[28][29]

Selectivity Index (SI) = CC50 / EC50 [13][28][29][30]

A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. Generally, an SI ≥ 10 is considered a promising result for an initial screening hit.[28]

Example Data Presentation
CompoundVirus TargetCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound HCMV (AD169)>1001.5>66.7
Ganciclovir (Control) HCMV (AD169)>1005.2>19.2
This compound HSV-1 (KOS)8512.56.8
Acyclovir (Control) HSV-1 (KOS)>2000.8>250

Note: Data are hypothetical and for illustrative purposes only.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Miller, R. L., et al. (1979). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? PubMed.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Bio-protocol. (n.d.). Plaque reduction virus neutralization assay.
  • Assay Genie. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Abcam. (n.d.). MTT assay protocol.
  • National Institutes of Health (NIH). (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s).
  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual.
  • Nature Protocols. (2011). A time-of–drug addition approach to target identification of antiviral compounds.
  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols.
  • Bédard, J., et al. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (2025). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.
  • Bédard, J., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. PubMed.
  • Utah State University. (n.d.). In Vitro Antiviral Testing.
  • ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index.
  • AAT Bioquest. (2025). EC50 Calculator.
  • MDPI. (2023). A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assay of Solasurine.
  • ResearchGate. (n.d.). Chemical structures and selectivity indexes of antiviral compounds.
  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. PubMed.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • ResearchGate. (2025). Naphthyridines with Antiviral Activity - A Review.
  • Yuan, S., et al. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed.
  • Nanolive. (n.d.). Feature Application: Calculating kinetic EC50 values from dose-response curves.
  • American Society for Microbiology. (2006). Plaque Assay Protocols.
  • Wikipedia. (n.d.). EC50.
  • JoVE. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies.
  • Kumar, V., et al. (2020). Naphthyridines with Antiviral Activity - A Review. PubMed.
  • Wróbel, A., & Marciniec, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
  • De Clercq, E. (2009). Antiviral Drugs. Cell.
  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic....
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Sigma-Aldrich. (n.d.). 5,7-Dichloro-1,6-naphthyridine.
  • Fisher Scientific. (n.d.). 5,7-Dichloro-1,6-naphthyridine, 97%.

Sources

Troubleshooting & Optimization

solubility issues of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating and Solving Solubility Challenges

Welcome to the technical support center for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the challenges you may face during your experiments, grounding our advice in established physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the core physicochemical properties of this compound that dictate its solubility?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. While extensive experimental data is not publicly available, we can infer its behavior from its structure and data on analogous compounds like other naphthyridinones and kinase inhibitors.[1][2]

The molecule possesses a rigid, planar heterocyclic core, two chlorine atoms, and a lactam moiety (-C(=O)-NH-). These features contribute to a high crystal lattice energy, which is the energy required to break apart the solid-state structure and allow it to dissolve. The chlorine substituents increase lipophilicity, further reducing its affinity for aqueous media.

The nitrogen atoms in the naphthyridine rings are weakly basic. This is a critical feature, as it means the molecule's overall charge, and therefore its aqueous solubility, can be significantly influenced by the pH of the solution.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue / Predicted ValueImplication for SolubilitySource
Molecular FormulaC₈H₄Cl₂N₂O-[5]
Molecular Weight215.04 g/mol High molecular weight can negatively impact solubility.[5]
XlogP (Predicted)2.4A positive value indicates a preference for non-polar (lipophilic) environments over water, suggesting poor aqueous solubility.[5]
pKa (Predicted)Not availableThe naphthyridine nitrogens are expected to be weakly basic, making solubility pH-dependent.[3][4]
Physical FormSolidHigh crystal lattice energy is likely, requiring significant energy to dissolve.
Q2: My initial attempt to dissolve this compound directly in an aqueous buffer (e.g., PBS) failed. What is the standard first step?

A2: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. The standard and most critical first step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.

Dimethyl sulfoxide (DMSO) is the solvent of choice for initial trials.[6] It is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules, including those with poor aqueous solubility.[7][8]

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of this compound in a microfuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, gentle warming in a water bath (37°C) and/or sonication for 5-10 minutes can be applied. Causality Note: Applying energy in the form of heat or sound waves helps to overcome the crystal lattice energy of the solid.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: The compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted the stock into my aqueous experimental medium. What is happening and how do I prevent this?

A3: This is a very common and expected phenomenon known as "precipitation upon dilution."[6] It occurs because while the compound is soluble in the DMSO stock, its concentration in the final aqueous solution exceeds its thermodynamic aqueous solubility limit . The DMSO concentration drops dramatically upon dilution, and the surrounding water molecules cannot keep the lipophilic compound in solution, causing it to crash out.

To overcome this, you must employ strategies that increase the compound's solubility in the final aqueous medium. The following troubleshooting guide provides a logical workflow and detailed protocols.

Troubleshooting Guide: Overcoming Precipitation

This workflow provides a systematic approach to solving solubility issues after creating a primary DMSO stock.

G cluster_solutions Select a Strategy start Issue: Precipitation upon dilution of DMSO stock ph_mod Strategy 1: pH Adjustment start->ph_mod Is the compound ionizable (weak base)? cosolvent Strategy 2: Co-Solvent System start->cosolvent Need a quick, general enhancement? excipient Strategy 3: Advanced Methods (Excipients/Surfactants) start->excipient Are other methods insufficient?

Caption: pH-dependent equilibrium of a weakly basic compound.

Protocol 2: Improving Solubility with an Acidic Buffer

  • Buffer Preparation: Prepare an aqueous buffer with a pH at least 1-2 units below the predicted pKa of the compound. Since the pKa is unknown, starting with a buffer at pH 4.0-5.0 is a reasonable approach. A citrate or acetate buffer is suitable.

  • Stock Preparation: Prepare a concentrated stock solution in 100% DMSO as described in Protocol 1.

  • Dilution: Perform a serial dilution. First, make an intermediate dilution of the DMSO stock into the acidic buffer. Then, add this intermediate dilution to your final experimental medium to achieve the desired working concentration. Causality Note: This two-step dilution minimizes the immediate shock of transferring the compound from a pure organic environment to a largely aqueous one.

  • Final pH Adjustment (Optional): If your experiment requires a neutral pH, you can carefully add a small amount of a weak base (e.g., 0.1 M NaOH) to bring the pH of the final solution back to neutral after the compound is fully dissolved. Monitor the solution closely for any signs of cloudiness or precipitation during this step.

Strategy 2: Utilizing a Co-Solvent System

A co-solvent is a water-miscible organic solvent that, when added to the aqueous medium, increases the solubility of non-polar solutes. [9]Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the overall polarity of the solvent system, making it more favorable for lipophilic compounds. [10] Protocol 3: Using a Co-Solvent to Maintain Solubility

  • High-Concentration Stock: Prepare a concentrated stock solution of the inhibitor in 100% DMSO (e.g., 50 mM).

  • Intermediate Dilution in Co-solvent: Prepare an intermediate dilution of the DMSO stock in a co-solvent such as ethanol or propylene glycol. For example, dilute the 50 mM DMSO stock 1:10 in 100% ethanol to achieve a 5 mM solution in a 10% DMSO / 90% ethanol mixture.

  • Final Dilution in Aqueous Buffer: Add the intermediate co-solvent dilution to your final aqueous buffer to achieve the desired working concentration. The final concentration of organic solvents (DMSO + co-solvent) should ideally be kept below 1% (and always below 0.5% for cell-based assays) to avoid artifacts. [6]4. Control: Always run a vehicle control in your experiments containing the same final concentration of the DMSO/co-solvent mixture without the compound.

Strategy 3: Advanced Solubilization Methods

If the above methods are insufficient, more advanced formulation techniques can be employed, though they require more development. These are often used in pre-clinical and clinical drug formulation but can be adapted for in-vitro use. [11][12]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium. [13]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water and increasing solubility. [3][4] These methods require careful optimization of the surfactant or cyclodextrin concentration to be effective without interfering with the biological assay.

References

  • Jansook, P., Kulsirachote, P., Loftsson, T. (2022). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. ResearchGate. [Link]

  • Jansook, P., Kulsirachote, P., Loftsson, T. (2022). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Rannsóknargáttin IRIS / The Iceland Research Information System. [Link]

  • Stewart, B. H., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]

  • Stewart, B. H., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]

  • PubChem. 5,7-Dichloro-1,6-naphthyridine. [Link]

  • PubChemLite. 5,7-dichloro-1,6-naphthyridin-4-ol. [Link]

  • Caming Pharmaceutical Ltd. 1,6-NAPHTHYRIDIN-4(1H)-ONE, 7-CHLORO- CAS 952138-12-4. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Quiñonero, O., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Savjani, K. T., Gajjar, A. K., Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Kumar, S., Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Oakwood Chemical. 5,7-Dichloro-1,6-naphthyridine. [Link]

  • Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Technical Support Center: Purification of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5,7-Dichloro-1,6-naphthyridin-4(1H)-one and its synthetic intermediates. This guide is designed to provide in-depth, field-proven insights into the common purification challenges associated with this molecular scaffold. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and ground our recommendations in authoritative literature.

Troubleshooting Guide

This section addresses specific, practical issues encountered during the purification of this compound.

Q1: My crude product shows a persistent impurity with a very similar Rf value to the target compound on a silica TLC plate. How can I resolve this?

Answer:

This is a classic challenge in heterocyclic chemistry, often arising from structurally similar byproducts. The proximity in polarity suggests that standard silica gel chromatography will be inefficient.

Root Cause Analysis: The most likely culprits are isomers or precursors from the synthesis. For instance, in syntheses involving chlorination of a naphthyridinedione precursor, incomplete reaction can leave behind a mono-chloro species (e.g., 5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-1,6-naphthyridin-4(1H)-one). Conversely, over-chlorination or side reactions can also produce closely related impurities. The synthesis of substituted 1,6-naphthyridines can be complex, with methods ranging from tandem nitrile hydration/cyclization to Friedel-Crafts type reactions, each with its own potential byproduct profile.[1]

Troubleshooting Workflow:

G start Persistent Impurity with Similar Rf check_solubility Step 1: Re-evaluate Solubility for Recrystallization start->check_solubility change_chroma Step 2: Modify Chromatographic System check_solubility->change_chroma If Recrystallization Fails sub_solubility Test solvent systems: - Dichloromethane/Methanol - Ethyl Acetate/Hexanes - Toluene/Acetone - Consider anti-solvents check_solubility->sub_solubility derivatize Step 3: Consider Chemical Derivatization (Advanced) change_chroma->derivatize If Co-elution Persists sub_chroma A) Change mobile phase polarity B) Use a different stationary phase (Alumina, C18, Florisil) C) Employ preparative HPLC change_chroma->sub_chroma accept Step 4: Accept & Characterize (If impurity is minimal) derivatize->accept If Derivatization is Not Feasible sub_derivatize Example: Protect a reactive handle on the desired product to alter its polarity, purify, then deprotect. derivatize->sub_derivatize

Caption: Decision workflow for resolving co-eluting impurities.

Detailed Protocols:

  • Systematic Recrystallization: Avoid relying on a single solvent. Test solubility in a matrix of solvents (e.g., DCM, ethyl acetate, methanol, acetonitrile, toluene) at both room temperature and reflux. A successful recrystallization often depends on finding a solvent system where the desired product has high solubility at elevated temperatures but poor solubility at room temperature, while the impurity's solubility profile is different.

  • Advanced Chromatographic Techniques:

    • Mobile Phase Modification: Instead of a simple two-solvent system, try adding a third component. For example, in a Dichloromethane/Methanol system, adding a small amount of acetic acid (0.1-1%) can significantly alter the retention of basic impurities by protonating the nitrogen atoms on the naphthyridine core.

    • Alternative Stationary Phases: If silica gel (a polar, acidic stationary phase) fails, switch to a different medium.[2]

      • Alumina (basic or neutral): Can be effective if your impurity is a non-polar or neutral compound that interacts strongly with silica's acidic silanol groups.

      • Reverse-Phase (C18): Separates compounds based on hydrophobicity rather than polarity. The mobile phase is typically a polar solvent system like water/acetonitrile or water/methanol. This is often the most powerful alternative.

Q2: During purification, my product appears to be "oiling out" or forming an amorphous solid instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds that have low melting points or when residual solvent or impurities disrupt the crystal formation process.

Causality:

  • Residual Impurities: Even small amounts of impurities can act as "crystal poisons," interfering with the orderly packing of molecules into a lattice.

  • High Solute Concentration/Rapid Cooling: Cooling a supersaturated solution too quickly does not give molecules enough time to orient themselves into a crystal, causing them to crash out as an amorphous oil.

  • Residual Solvents: Trapped solvent molecules (especially high-boiling ones like DMF or DMSO) can prevent solidification.

Step-by-Step Protocol to Induce Crystallization:

  • Re-dissolve and Concentrate: Dissolve the oil in a minimum amount of a low-boiling solvent (e.g., dichloromethane or ethyl acetate). Use a rotary evaporator to remove all solvents thoroughly, possibly co-evaporating with a solvent like toluene to azeotropically remove residual high-boiling impurities.

  • Slow Cooling & Anti-Solvent Addition: Dissolve the purified oil in a minimal amount of a good, hot solvent. Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight). If crystals do not form, slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble, like hexanes or pentane) dropwise until the solution becomes faintly turbid.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's properties is fundamental to designing a purification strategy.

  • Polarity: The presence of the lactam (amide) carbonyl group and two nitrogen atoms makes the molecule quite polar. This dictates its strong retention on normal-phase silica gel and its preference for polar organic solvents.

  • Basicity: The pyridine nitrogen atoms are basic (though their basicity is reduced by the electron-withdrawing chloro groups). This property can be exploited in acid-base extractions or by modifying chromatographic mobile phases with acids like acetic acid or trifluoroacetic acid.

  • Solubility: Based on its structure, it is expected to have good solubility in chlorinated solvents (DCM), polar aprotic solvents (DMF, DMSO), and alcohols (Methanol, Ethanol), but poor solubility in non-polar solvents like hexanes and diethyl ether. This solubility profile is key for selecting both chromatographic eluents and recrystallization solvents.

Q2: What are the most common side-products in the synthesis of this compound that I should watch out for as impurities?

Answer: The nature of impurities is directly tied to the synthetic route. A common route involves the chlorination of a dihydroxy-naphthyridine precursor.

Impurity TypePotential OriginStructural SimilarityRecommended Analytical Method
Mono-chloro Intermediate Incomplete chlorination of the dihydroxy precursor.High. Differs by one Cl vs. OH group.LC-MS, HPLC, ¹H NMR
Starting Dihydroxy Precursor Unreacted starting material.Moderate. Significantly more polar due to two hydroxyl groups.TLC, LC-MS
Isomeric Products Depending on the initial cyclization strategy, other naphthyridine isomers could form.High. Same molecular weight, different substitution pattern.LC-MS, HPLC, 2D NMR
Hydrolysis Product Reaction of the chloro-substituent with water during workup or purification.High. Similar to the mono-chloro intermediate.LC-MS, HPLC

The synthesis of naphthyridine scaffolds often involves reactions like condensation or cyclization, which can lead to a variety of byproducts if not driven to completion.[3][4]

Q3: What analytical techniques are essential for assessing the purity of my final product?

Answer: A combination of methods is required for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): The first line of analysis. It is a fast and inexpensive way to monitor reaction progress and assess the complexity of the crude mixture.[5] A single spot in multiple solvent systems is a good, but not definitive, indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method (C18 column) with a water/acetonitrile or water/methanol gradient is standard. Purity is typically reported as a percentage based on the area under the curve (AUC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. The absence of signals from starting materials or known byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with LC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities, aiding in their structural elucidation.[6]

References

  • The Synthesis of Perloline. Australian Journal of Chemistry. [Link]

  • Shimkin, K. W., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Chromatography (6.3.1) — OCR A Level Chemistry Study Notes. Medify. [Link]

  • 5,7-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 12204233. PubChem. [Link]

  • Principles of chromatography. Khan Academy. [Link]

  • 5,7-Dichloro-1,6-naphthyridine, 97%. Fisher Scientific. [Link]

  • Basics of chromatography. Khan Academy. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[3][4]naphthyridine-3-carboxylic Acid Benzylamide. ResearchGate. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 6-chloro-7-phenyldibenzo[b,h][3][5]naphthyridines. ResearchGate. [Link]

  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Synthesis of 1,5-bis(4,6-dichloro-1,3,5-triazinylamino)naphthalene and its application to spectrofluorimetric determination of aniline. PubMed. [Link]

  • One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each step. Our goal is to empower you to diagnose issues, optimize reaction conditions, and improve the yield and purity of your target compound.

Overview of the Synthetic Pathway

The most common and reliable route to this compound is a multi-step synthesis. It begins with a variation of the Gould-Jacobs reaction to construct the core naphthyridinone scaffold, followed by a crucial chlorination step. Understanding this workflow is the first step to effective troubleshooting.[1][2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-Aminopyridine Derivative C Anilinomethylenemalonate Intermediate A->C Condensation (Heat) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-1,6-naphthyridinone (core scaffold) C->D Intramolecular Electrocyclization (High Temp, ~250°C) C->D E This compound (Final Product) D->E Chlorinating Agent (e.g., POCl₃) D->E

Caption: General three-step workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the synthesis of the 1,6-naphthyridinone core?

The core is typically assembled using the Gould-Jacobs reaction.[3] This process involves two key transformations:

  • Condensation: A nucleophilic attack from the amino group of a 3-aminopyridine onto diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This is followed by the elimination of ethanol to form a vinylogous amide intermediate.[4]

  • Thermal Cyclization: At high temperatures (typically ~250 °C), the intermediate undergoes a 6-electron electrocyclization, followed by tautomerization, to form the thermodynamically stable 4-hydroxy-1,6-naphthyridinone ring system.[2] This step is often the most challenging and yield-limiting part of the sequence.

Q2: Why is a high-temperature solvent like Dowtherm A necessary for the cyclization step?

The intramolecular cyclization has a significant activation energy barrier. High temperatures are required to provide sufficient thermal energy for the C-C bond formation to close the second ring. Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are used because of their high boiling points (~257 °C) and thermal stability, which allow the reaction to be maintained at the required temperature for an extended period without significant solvent loss or degradation.[1]

Q3: What is the mechanism of the final chlorination step?

The conversion of the 4-hydroxy (or tautomeric 4-oxo) groups to chlorides is achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅).[5] The lone pair on the oxygen atom of the carbonyl group attacks the phosphorus atom of POCl₃, initiating a sequence that ultimately converts the hydroxyl/oxo group into a good leaving group. A chloride ion then acts as a nucleophile, displacing this group to yield the final chloro-substituted product. This process must be conducted under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Part 1: Condensation & Cyclization

Q: My thermal cyclization reaction is producing a dark, insoluble tar, and the yield of the desired 4-hydroxy-1,6-naphthyridinone is very low. What is causing this?

A: This is a classic symptom of thermal decomposition.

  • Causality: The high temperatures required for cyclization can also promote intermolecular polymerization and decomposition, especially if impurities are present or if the temperature overshoots the optimal range. The starting materials or the intermediate may not be stable enough for prolonged heating at >250 °C.

  • Troubleshooting Steps:

    • Verify Intermediate Purity: Ensure the anilinomethylenemalonate intermediate from Step 1 is pure. Residual starting materials or side products can act as catalysts for decomposition. Recrystallize or chromatograph the intermediate if necessary.

    • Strict Temperature Control: Use a high-precision temperature controller and a well-stirred reaction vessel (mechanical stirring is preferred) to ensure even heat distribution and prevent localized overheating. Do not exceed the target temperature.

    • Optimize Reaction Time: Determine the minimum time required for cyclization by monitoring the reaction (e.g., by TLC or LCMS on quenched aliquots). Prolonged heating after the reaction is complete will only lead to degradation of the product.

    • Degas the Solvent: Using a high-boiling solvent that has been degassed can sometimes mitigate oxidative side reactions that contribute to tar formation.

G cluster_solutions Corrective Actions Start Low Yield in Cyclization Step Symptom Observation: Dark, Tarry Mixture Start->Symptom Cause Primary Cause: Thermal Decomposition Symptom->Cause Sol1 1. Purify Intermediate (Remove Catalysts for Decomposition) Cause->Sol1 Impurity-driven Sol2 2. Strict Temperature Control (Prevent Overheating) Cause->Sol2 Process-driven Sol3 3. Optimize Reaction Time (Minimize Product Exposure to Heat) Cause->Sol3 Process-driven

Caption: Decision tree for troubleshooting low yield due to tar formation.

Q: The cyclization reaction is clean but appears to be incomplete, with significant starting material remaining even after several hours. How can I drive the reaction to completion?

A: This suggests the activation energy barrier is not being sufficiently overcome.

  • Causality: The electronic properties of the substituents on the pyridine ring can influence the nucleophilicity of the ring carbon atom involved in the cyclization. Electron-withdrawing groups, which are present in the precursor to the target molecule, can make the cyclization more difficult, requiring more forcing conditions.

  • Troubleshooting Steps:

    • Increase Temperature (Cautiously): Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor closely for the onset of decomposition. There is a fine balance between the rate of reaction and the rate of degradation.

    • Consider an Additive: While less common for this specific reaction, the use of a Lewis acid or a Brønsted acid catalyst can sometimes promote cyclization at lower temperatures. However, this must be carefully tested as it can also promote side reactions.[6]

    • Microwave-Assisted Synthesis: If available, a sealed-vessel microwave reactor can be an excellent alternative.[4] It allows for rapid heating to high temperatures and pressures, often reducing reaction times from hours to minutes and minimizing the formation of thermal degradation byproducts.

Part 2: Dichlorination

Q: My chlorination reaction with POCl₃ is sluggish, and I'm isolating a mixture of mono-chlorinated and unreacted starting material. What's wrong?

A: This points to insufficient reactivity of the chlorinating agent or suboptimal conditions.

  • Causality: The 1,6-naphthyridin-4(1H)-one system contains multiple sites (the 4-oxo, 5-hydroxy, and 7-hydroxy groups of the precursor) that need to be chlorinated. This requires a sufficiently powerful chlorinating system and adequate temperature to ensure all sites react. The presence of any moisture will rapidly quench the POCl₃, reducing its effective concentration.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. The starting material must be scrupulously dried under high vacuum. Use a fresh, unopened bottle of POCl₃ if possible.

    • Increase Temperature: Chlorination of heterocyclic systems often requires heating. Refluxing in POCl₃ (boiling point ~106 °C) is a common procedure. Monitor the reaction progress by TLC or LCMS.

    • Use a Co-reagent: Adding phosphorus pentachloride (PCl₅) can increase the electrophilicity of the system and promote more effective chlorination.[5] A catalytic amount of a tertiary amine like N,N-dimethylaniline can also sometimes accelerate the reaction.

    • Stoichiometry: Ensure you are using a sufficient excess of POCl₃. It often serves as both the reagent and the solvent.

Part 3: Purification

Q: After quenching the chlorination reaction, I have a difficult-to-handle solid, and purification by column chromatography gives poor recovery. What is a better method?

A: The post-chlorination workup and purification are critical for obtaining pure material.

  • Causality: Quenching excess POCl₃ with water is highly exothermic and produces phosphoric acid and HCl, which can protonate your nitrogen-containing product, causing it to precipitate as a salt. The crude product can also be contaminated with inorganic phosphorus byproducts.

  • Troubleshooting Steps:

    • Controlled Quench: The most critical step is the workup. After cooling the reaction, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat from the exothermic quench.

    • Basification and Extraction: Once the quench is complete, carefully basify the acidic aqueous mixture with a strong base (e.g., NaOH solution or solid Na₂CO₃) to a pH > 9. This will deprotonate your product, making it soluble in organic solvents. Extract the product into a suitable solvent like dichloromethane or ethyl acetate.

    • Purification Strategy:

      • Recrystallization: This is often the preferred method for the final product if a suitable solvent system can be found. It is more scalable and effective at removing trace impurities than chromatography. Experiment with solvents like ethyl acetate, acetonitrile, or mixtures with hexanes.

      • Column Chromatography: If chromatography is necessary, use a silica gel column and a gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the product from streaking on the acidic silica gel.

Summary of Recommended Protocols

The following table provides a starting point for key experimental steps. Optimization will be required based on your specific substrate and equipment.

Step Reagents & Solvents Typical Conditions Key Considerations
Condensation 3-Amino-2,6-dichloropyridine, Diethyl ethoxymethylenemalonateNeat or in an inert solvent (e.g., Toluene), Heat to 120-140 °C, 2-4 hours.Ensure removal of ethanol byproduct to drive equilibrium.
Cyclization Anilinomethylenemalonate intermediate, Dowtherm A250 °C, 30-60 minutes.Strict temperature control is crucial. Pre-heat the solvent before adding the intermediate.
Chlorination Naphthyridinedione precursor, POCl₃ (as reagent and solvent)Reflux (~106 °C), 4-12 hours.Must be under strictly anhydrous conditions. Monitor reaction to completion.
Workup Crushed ice, NaOH or Na₂CO₃, Dichloromethane or Ethyl AcetateQuench on ice, basify to pH > 9, extract product.Perform quench slowly and with vigorous stirring in an efficient fume hood.

References

  • Štěpán, O., Veselý, J., & Císařová, I. (2014). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 19(12), 21088-21118. [Link]

  • Quiroga, J., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5737. [Link]

  • Abdel-Wahab, B. F., et al. (2009). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 46(5), 813-818. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • St. Denis, J. D., et al. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 85(15), 9655-9665. [Link]

  • Wang, L., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 11(48), 30235-30239. [Link]

  • Anwar, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(4), 856-860. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]

  • Baldwin, J. J., Mensler, K., & Ponticello, G. S. (1978). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry, 43(25), 4878-4880. [Link]

  • Bremner, J. B., & Thirasasana, N. (1982). Synthesis of 5,6-dihydrobenzo[c][4][7]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 35(11), 2307-2313. [Link]

  • Wang, L., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 11, 30235-30239. [Link]

  • Hassan, A. A., et al. (2007). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 62(4), 551-557. [Link]

  • Jansson, K. (2007). Naphthyridine Based Molecular Switches. DiVA portal. [Link]

  • Dave, C. G., & Shah, R. D. (1999). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][2]naphthyridine-3-carboxylic Acid Benzylamide. Heterocycles, 51(8), 1819-1826. [Link]

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Advances in Heterocyclic Chemistry, 91, 189-325. [Link]

Sources

Technical Support Center: Functionalization of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one. This versatile heterocyclic building block is a cornerstone in many medicinal chemistry programs, valued for its rigid scaffold and multiple points for diversification. However, its rich functionality can also present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into navigating the common side reactions and troubleshooting experimental hurdles. We will explore the causality behind these issues and provide robust, validated protocols to streamline your research and development efforts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the functionalization of this compound. Each question is followed by an in-depth analysis and actionable recommendations.

Question 1: My reaction is producing a complex mixture of mono- and di-substituted products. How can I improve regioselectivity for mono-substitution at the C5 position?

Root Cause Analysis: The two chlorine atoms at the C5 and C7 positions are electronically and sterically distinct, but achieving perfect selectivity can be challenging. In many reaction types, particularly Palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the C5 position is inherently more reactive.[1][2] This is attributed to the electronic influence of the adjacent pyridine nitrogen. However, if reaction conditions are too harsh or prolonged, or if the stoichiometry is not carefully controlled, the less reactive C7 position will also react, leading to the di-substituted product.

Strategic Recommendations:

  • Stoichiometric Control: Limit your coupling partner (e.g., boronic acid) to 0.95-1.05 equivalents relative to the dichloronaphthyridinone. This is the most critical factor in preventing di-substitution.

  • Lower Reaction Temperature: Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction closely. Over-heating can provide the necessary activation energy to overcome the barrier for C7 substitution.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono-substituted product. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted byproduct.

  • Ligand Selection (for Cross-Coupling): The choice of phosphine ligand can influence selectivity. Bulky, electron-rich ligands can sometimes enhance selectivity for the more accessible C5 position. While many standard ligands work, exploring options like XPhos or SPhos may be beneficial if selectivity remains poor.[3]

Workflow for Optimizing C5-Mono-Substitution

G start Initial Reaction: Mixture of C5, C7, and C5,7 Products q1 Is Boronic Acid ≤ 1.05 eq.? start->q1 step1 Adjust stoichiometry to 1.0 eq. q1->step1 No q2 Is Reaction Temp. < 80°C? q1->q2 Yes step1->q2 step2 Lower temperature to 60-70°C and monitor closely q2->step2 No q3 Reaction stopped upon SM consumption? q2->q3 Yes step2->q3 step3 Implement strict time-course analysis via LC-MS q3->step3 No end Optimized for C5 Mono-substitution q3->end Yes step3->end

Caption: Troubleshooting workflow for regioselectivity.

Question 2: I'm attempting a nucleophilic aromatic substitution (SNAr) with an amine, but I'm seeing significant N1-alkylation of my starting material or product. How can I prevent this?

Root Cause Analysis: The N-H proton of the 1,6-naphthyridin-4(1H)-one core is acidic and can be deprotonated by the base used in your reaction. This generates a potent N-nucleophile that can compete with your desired C5/C7 substitution, especially if your reaction partner is an alkyl halide or if the conditions facilitate such a reaction. This is a classic example of competing N- vs. C-functionalization.[4]

Strategic Recommendations:

  • Choice of Base: This is the most critical parameter. Avoid strong, non-selective bases like NaH or LDA if you have an alkylating agent present. Instead, use a milder inorganic base that is less likely to deprotonate the lactam nitrogen, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For SNAr with amines, often an excess of the reactant amine can serve as the base, minimizing side reactions.

  • Protecting Group Strategy: If N-alkylation remains a persistent issue, consider protecting the N1 position. A para-methoxybenzyl (PMB) or 2-(trimethylsilyl)ethoxymethyl (SEM) group can be installed, and both are stable to many SNAr and cross-coupling conditions.

  • Reaction Temperature: N-alkylation can sometimes be favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for C5/C7 substitution can improve the desired outcome.

Side Product TypeReaction Condition Favoring FormationRecommended Prevention Strategy
N1-Alkylation Strong bases (NaH, KHMDS), high temperaturesUse milder bases (K₂CO₃, Cs₂CO₃), consider N1-protection
C5/C7 Hydrolysis Aqueous bases (NaOH, KOH), non-anhydrous solventsUse anhydrous solvents, inert atmosphere, non-hydroxide bases
Di-substitution Excess nucleophile/coupling partner, prolonged heatingUse ~1.0 eq. of coupling partner, monitor reaction closely

Table 1: Common Side Products and Prevention Strategies.

Question 3: My mass spec analysis shows a peak corresponding to the loss of a chlorine atom and the addition of an oxygen atom (M-19 Da). What is this byproduct and how do I avoid it?

Root Cause Analysis: This mass change is characteristic of a hydrolysis reaction, where a chloro group is displaced by a hydroxyl group.[5] Aryl chlorides on electron-deficient rings are susceptible to hydrolysis, particularly under basic conditions (especially with hydroxide sources like NaOH or KOH) or in the presence of water at elevated temperatures. The resulting 5-chloro-7-hydroxy- or 7-chloro-5-hydroxy-1,6-naphthyridin-4(1H)-one byproducts can complicate purification.

Strategic Recommendations:

  • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., from a solvent purification system or distilled over a drying agent). Dry all glassware thoroughly.

  • Inert Atmosphere: Run your reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Base Selection: Avoid aqueous bases or bases that can generate water in situ. Anhydrous K₂CO₃, Cs₂CO₃, or organic bases like DIPEA are preferable.

  • Careful Workup: During the aqueous workup, minimize the contact time with basic aqueous layers, especially if the mixture is warm. Neutralize the reaction mixture promptly before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the functional sites on this molecule (N1, C5, C7)?

The reactivity is highly dependent on the reaction type:

  • Acidity (N1-H): The N1 proton is moderately acidic due to the adjacent carbonyl and aromatic system. It is readily deprotonated by strong bases, making N-alkylation or N-arylation a primary consideration.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): Both C5 and C7 positions are activated towards SNAr by the electron-withdrawing nature of the fused pyridine rings.[8][9] The relative rate can depend on the nucleophile, but often the C5 position is slightly more electrophilic.

  • Palladium-Catalyzed Cross-Coupling: The C5 position is consistently reported as being more reactive than C7 in Suzuki-Miyaura and similar cross-coupling reactions.[1][2] This allows for selective mono-functionalization under carefully controlled conditions.

Diagram of Reactive Sites

References

troubleshooting low yield in 1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,6-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this privileged heterocyclic scaffold. Here, we address common issues leading to low yields and provide actionable, evidence-based troubleshooting strategies in a direct question-and-answer format. Our approach is grounded in established chemical principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction for 1,6-naphthyridine synthesis is resulting in a very low yield and significant charring. What are the likely causes and how can I improve it?

The Skraup reaction, while a classic method for quinoline and naphthyridine synthesis, is notoriously aggressive, often leading to modest yields and the formation of polymeric tars.[1][2] The primary culprits are the harsh reaction conditions, including the use of concentrated sulfuric acid and a strong oxidizing agent at high temperatures.

Troubleshooting Steps:

  • Moderate the Reaction Conditions: The traditional Skraup reaction can be a violent, runaway process.[1] The use of a milder oxidizing agent than nitrobenzene, such as arsenic acid, has been shown to result in a less violent reaction.[2] Additionally, the presence of a moderator like ferrous sulfate can help to control the reaction rate.[2]

  • Consider a Modified Skraup Synthesis: Refinements to the Skraup reaction have been developed to improve yields. One such modification involves the use of 4-aminopyridine-N-oxide as the starting material. The resulting 1,6-naphthyridine-N-oxide can then be reduced to the desired 1,6-naphthyridine. This two-step process often provides a more controlled reaction and improved yields.[1]

  • Alternative Synthetic Routes: If optimizing the Skraup reaction proves insufficient, consider alternative synthetic strategies with milder conditions, such as the Friedländer annulation, which is discussed in the following sections.

Q2: I am attempting a Friedländer annulation to synthesize a substituted 1,6-naphthyridine, but the yield is poor. How can I optimize this reaction?

The Friedländer annulation is a versatile and generally milder alternative to the Skraup synthesis for preparing quinolines and their aza-analogs like 1,6-naphthyridines.[3] It typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Low yields in this reaction can often be attributed to catalyst choice, reaction conditions, or the nature of the starting materials.

Troubleshooting Workflow for Friedländer Annulation

start Low Yield in Friedländer Annulation catalyst Evaluate Catalyst System start->catalyst solvent Optimize Solvent catalyst->solvent No Improvement end Improved Yield catalyst->end Improvement temp Adjust Reaction Temperature solvent->temp No Improvement solvent->end Improvement sm Assess Starting Material Quality temp->sm No Improvement temp->end Improvement purification Refine Purification Method sm->purification No Improvement sm->end Improvement purification->end

Caption: Troubleshooting Decision Tree for Friedländer Annulation.

Detailed Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. While classical Friedländer reactions can be performed under basic conditions (e.g., piperidine, KOH, NaOH), acidic catalysts or Lewis acids can also be effective.[3] For instance, propylphosphonic anhydride (T3P®) has been shown to promote the synthesis of polysubstituted quinolines and naphthyridines under mild conditions.[4] Amine catalysts, particularly pyrrolidine derivatives, have been demonstrated to provide high regioselectivity in the synthesis of 2-substituted quinolines and 1,8-naphthyridines.[5]

  • Solvent and Temperature Optimization: The reaction is often performed in aqueous or alcoholic solutions.[3] However, for certain substrates, a higher boiling point solvent may be necessary to drive the reaction to completion. Microwave-assisted synthesis in a solvent-free system has also been reported to be effective and environmentally friendly for the synthesis of 1,8-naphthyridines.

  • Starting Material Purity: Ensure the purity of your o-aminopyridine aldehyde/ketone and the active methylene compound. Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition of the product.

Q3: My synthesis starts from a preformed pyridine ring, but the cyclization to form the second ring is inefficient. What factors should I investigate?

Synthesizing 1,6-naphthyridines from a preformed pyridine ring is a common and effective strategy.[6][7] The key challenge in this approach is often the final ring-closing step. The efficiency of this cyclization can be influenced by the nature of the substituents, the choice of cyclizing agent, and the reaction conditions.

Key Considerations for Cyclization Efficiency:

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring can significantly impact the nucleophilicity and electrophilicity of the atoms involved in the cyclization. Electron-withdrawing groups may hinder the reaction, while electron-donating groups could facilitate it.

  • Choice of Reagents for Cyclization: The selection of the appropriate condensing or cyclizing agent is crucial. For example, in the synthesis of 1,6-naphthyridin-2(1H)-ones from 4-aminonicotinaldehyde, condensation with malonamide in the presence of piperidine and ethanol can be effective.[7]

  • Intramolecular vs. Intermolecular Reactions: Ensure that the reaction conditions favor the desired intramolecular cyclization over potential intermolecular side reactions. This can often be achieved by using high dilution conditions.

Experimental Protocol: Catalyst Screening for Friedländer Annulation

This protocol outlines a parallel synthesis approach for screening different catalysts to optimize the yield of a target 1,6-naphthyridine.

  • Preparation: In an array of reaction vials, add the o-aminopyridine aldehyde/ketone (1 equivalent) and the active methylene compound (1.2 equivalents).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., piperidine, KOH, T3P®, a pyrrolidine derivative) at a specified molar percentage (e.g., 10 mol%). Include a no-catalyst control.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, water, or a high-boiling point solvent) to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a parallel synthesis reactor or a temperature-controlled heating block. Heat the reactions to the desired temperature for a set period (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the conversion and the formation of the desired product.

  • Work-up and Yield Determination: Based on the analysis, perform a work-up and purification on the most promising reactions to determine the isolated yield.

Table 1: Common Catalysts for Friedländer Annulation

CatalystTypeTypical ConditionsNotes
PiperidineBaseReflux in ethanolClassical conditions.
KOH/NaOHBaseAqueous or alcoholic solutionStrong base, can promote side reactions.
T3P®Lewis AcidMild conditionsEffective for a range of substrates.[4]
Pyrrolidine derivativesAmineVariesCan provide high regioselectivity.[5]
DABCOAmineMicrowave, solvent-freeEnvironmentally friendly option.
Q4: I am struggling with the purification of my 1,6-naphthyridine product. What are some common challenges and effective purification strategies?

Purification of 1,6-naphthyridine derivatives can be challenging due to their polarity and potential for forming byproducts with similar chromatographic behavior.

Common Purification Issues and Solutions:

  • Baseline Streaking on Silica Gel: The basic nitrogen atoms in the 1,6-naphthyridine core can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a volatile amine, such as triethylamine or ammonia, in the eluent system.

  • Incomplete Separation from Starting Materials or Byproducts:

    • Solution: Employ a gradient elution on your column chromatography, starting with a non-polar solvent and gradually increasing the polarity. For highly polar compounds, reverse-phase chromatography (C18) may be a more effective alternative.

  • Crystallization Difficulties:

    • Solution: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Advanced Topic: One-Pot Synthesis Strategies

Recent advancements have focused on the development of one-pot multicomponent reactions for the efficient synthesis of substituted 1,6-naphthyridines.[8] These methods offer several advantages, including reduced reaction times, higher yields, and simplified purification. For example, a one-pot reaction of benzaldehyde, malononitrile, and 1-naphthylamine in the presence of a recyclable catalyst has been reported.[8] Exploring such modern synthetic approaches can be a valuable strategy for overcoming persistent low-yield issues.

Workflow for a One-Pot Multicomponent Synthesis

start Combine Starting Materials and Catalyst reaction One-Pot Reaction start->reaction filtration Catalyst Separation (if applicable) reaction->filtration purification Purification of Product filtration->purification end Isolated 1,6-Naphthyridine purification->end

Caption: General Workflow for a One-Pot 1,6-Naphthyridine Synthesis.

References

  • de la Moya, M.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules2021 , 26(1), 158. [Link]

  • Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules2023 , 28(4), 1633. [Link]

  • 1,6-Naphthyridine. American Chemical Society. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Devadoss, T.; et al. Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect2021 , 6(15), 3783-3804. [Link]

  • de la Moya, M.; et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Al-Tel, T. H.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Al-Tel, T. H.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(2), 343. [Link]

  • Wang, K.; et al. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry2023 , 259, 115703. [Link]

  • Abdel-Wadood, F. K.; et al. One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B2008 , 63(3), 303-312. [Link]

  • Zareyee, D.; et al. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters2025 , 8(5), 1069-1079. [Link]

  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. ResearchGate. [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

Sources

preventing degradation of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and reacting this important chemical intermediate. By understanding its chemical behavior, you can minimize degradation and ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure features a naphthyridinone core with two reactive chlorine atoms, making it a versatile scaffold for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions. However, the presence of the lactam functionality and the electron-deficient pyridine ring can also render the molecule susceptible to degradation under certain conditions. This guide will help you navigate the potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites are the chlorine-bearing carbons at the 5- and 7-positions. These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group.[1][2] The lactam nitrogen can also be deprotonated under strongly basic conditions, potentially leading to N-alkylation or other side reactions.

Q2: What are the most common reactions performed with this compound?

The most common application is the sequential or simultaneous displacement of the two chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols, to generate libraries of substituted naphthyridinones.[3] These reactions are fundamental in the development of new pharmaceutical candidates.

Q3: What are the main degradation pathways to be aware of?

The primary degradation pathways for this compound include:

  • Hydrolysis: The lactam (amide) bond can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Dechlorination: Reductive conditions can lead to the removal of one or both chlorine atoms, resulting in hydrodechlorinated byproducts.[4][5]

  • Hydroxylation: In the presence of strong bases and water, nucleophilic substitution of the chlorine atoms by hydroxide ions can occur, leading to the formation of hydroxy-naphthyridinones.

Q4: How should I store this compound?

To ensure its stability, the compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low Yield or Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions

Possible Causes:

  • Insufficiently activated substrate: The reactivity of the chloro-substituents can be influenced by the solvent and the nature of the nucleophile.

  • Poor solubility: The starting material or intermediates may have poor solubility in the chosen reaction solvent.

  • Deactivation by side reactions: The starting material may be degrading under the reaction conditions.

Solutions:

  • Solvent Selection: Use polar aprotic solvents like DMF, DMAc, or NMP to facilitate the SNAr reaction and improve solubility.

  • Base Selection: Employ a non-nucleophilic base (e.g., DIPEA, DBU) to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Temperature Control: Gradually increase the reaction temperature to drive the reaction to completion, but monitor for potential degradation (see Issue 2).

  • Use of Catalysts: In some cases, phase-transfer catalysts or palladium catalysts (for specific coupling reactions) may be beneficial.[3]

Issue 2: Formation of Impurities and Byproducts

Possible Causes and Identification:

Observed Impurity Potential Cause Suggested Analytical Method Preventative Measures
Monochloro-hydroxy byproduct Presence of water and strong base leading to hydroxylation.LC-MS, 1H NMRUse anhydrous solvents and reagents. Add base slowly at a low temperature.
Hydrodechlorinated byproduct Reductive conditions, possibly from certain reagents or catalysts.GC-MS, LC-MSAvoid strong reducing agents unless intended. Screen catalysts for reductive side reactions.
Ring-opened product Harsh acidic or basic conditions causing lactam hydrolysis.LC-MS, IR (loss of lactam C=O)Maintain a neutral or mildly basic pH. Avoid prolonged exposure to strong acids or bases.
N-Alkylated byproduct Use of a strong base that deprotonates the lactam nitrogen.LC-MS, 13C NMRUse a weaker, non-nucleophilic organic base.

Workflow for Troubleshooting Impurity Formation:

Caption: Troubleshooting workflow for impurity formation.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
  • Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (N2 or Ar).

  • Add the nucleophile (1.1-2.2 eq, depending on whether mono- or di-substitution is desired).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

This method can be adapted based on the specific properties of the synthesized derivatives.

Mechanistic Insights

Potential Degradation Pathways

DegradationPathways cluster_0 Starting Material cluster_1 Degradation Products A This compound B Monochloro-hydroxy byproduct A->B H2O, Base (Hydroxylation) C Hydrodechlorinated byproduct A->C Reducing Agent (Dechlorination) D Ring-opened product A->D Strong Acid/Base (Hydrolysis)

Caption: Potential degradation pathways of this compound.

Understanding these potential degradation routes is crucial for designing robust reaction conditions. The electron-deficient nature of the naphthyridine ring system, while beneficial for SNAr reactions, also makes the molecule susceptible to nucleophilic attack by water or hydroxide, especially at elevated temperatures. The lactam bond, a cyclic amide, is inherently prone to hydrolysis under forcing acidic or basic conditions. Reductive dechlorination is a known process for aryl halides and should be considered when using reagents that can act as hydride donors or in the presence of certain metal catalysts.[4]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]

  • American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive dechlorination. [Link]

  • Taylor & Francis. (n.d.). Dechlorination – Knowledge and References. [Link]

Sources

Technical Support Center: Navigating Aqueous Solubility Challenges of Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing the poor aqueous solubility of naphthyridine intermediates, a common yet significant hurdle in experimental workflows. Naphthyridines, as a critical class of nitrogen-containing heterocyclic compounds, often exhibit limited solubility due to their rigid, planar structures and hydrophobicity, posing challenges for biological assays, formulation, and process chemistry.[1][2] This resource is designed in a dynamic question-and-answer format to directly address the issues you may be encountering at the bench.

Part 1: Initial Assessment & First Principles

Before attempting complex solubilization strategies, a systematic initial assessment is critical. Understanding the fundamental physicochemical properties of your specific naphthyridine derivative will guide all subsequent efforts.

Q1: My naphthyridine intermediate is showing poor solubility in my aqueous buffer. Where do I even begin?

A1: The first step is to systematically profile your compound to understand the root cause of the insolubility. Do not jump directly to complex formulations. A foundational understanding will save significant time and resources.

Key Initial Steps:

  • Determine the pH-Solubility Profile: Naphthyridines are nitrogenous heterocycles, meaning their solubility is often highly pH-dependent.[3] The nitrogen atoms can be protonated at acidic pH, forming a more polar, water-soluble salt. Conversely, at neutral or basic pH, the neutral form may predominate, leading to precipitation. A simple screen across a pH range (e.g., pH 2 to pH 10) is the most informative initial experiment.

  • Solid-State Characterization: The solid form of your compound dramatically impacts its solubility.[3] Use techniques like X-ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable. Differential Scanning Calorimetry (DSC) can identify melting points and detect different polymorphic forms, which can have different solubilities.

  • Review Compound Lipophilicity (logP/logD): Check the calculated or experimentally determined logP (partition coefficient) or logD (distribution coefficient at a specific pH). A high logP (>3) suggests inherent hydrophobicity, which is a primary driver of poor aqueous solubility.

This initial data collection provides a baseline and is crucial for selecting an appropriate and effective solubility enhancement strategy.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of handling poorly soluble naphthyridine intermediates.

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a classic and very common problem known as "fall-out" or precipitation upon dilution. It occurs because you are moving the compound from a solvent where it is highly soluble (a water-miscible organic solvent like DMSO) into an anti-solvent (the aqueous buffer) where it is poorly soluble.[4]

The Causality:

  • Supersaturation: When the DMSO stock is added to the buffer, localized areas of high compound concentration are created. The DMSO rapidly disperses, and the compound is suddenly exposed to an aqueous environment that cannot sustain its solubility, leading to a supersaturated state that resolves through precipitation.[5]

  • Final Solvent Concentration: Even though DMSO is water-miscible, the final concentration matters. Many researchers underestimate how low the final DMSO concentration needs to be. For many sensitive assays and compounds, a final concentration below 1% (v/v), and ideally below 0.5%, is necessary to prevent precipitation.[3]

Q3: What is the difference between using a co-solvent and a surfactant, and when should I choose one over the other?

A3: Both are powerful tools, but they work through different mechanisms. The choice depends on the compound's properties and the requirements of your downstream experiment.

  • Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that increase drug solubility by reducing the overall polarity of the solvent system, making it more favorable for a hydrophobic solute.[6][7] They are often used when a moderate increase in solubility is needed and the final concentration of the organic solvent is tolerated by the assay.

  • Surfactants: These are amphiphilic molecules (e.g., Tween® 80, Pluronic® F-68) that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution.[8][9] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively keeping them "dissolved" in the bulk aqueous phase. This is often a better choice for highly lipophilic compounds or when the final concentration of organic solvent must be minimized.

Decision Logic: If pH adjustment is insufficient, start with a co-solvent system as it is simple to prepare.[4] If precipitation still occurs at tolerable co-solvent concentrations, or if the co-solvent interferes with your assay, then investigate surfactants.

Q4: Can I simply adjust the pH of my buffer to dissolve my naphthyridine intermediate?

A4: Yes, and this should be one of the very first strategies you try. Given that naphthyridines are basic heterocycles, lowering the pH of the buffer will lead to protonation of the nitrogen atoms.[10] This creates a cationic species (a salt) which is significantly more polar and, therefore, more soluble in water than the neutral free base.

Causality Explained Visually:

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 5) Neutral Naphthyridine Core (Neutral) Low Aqueous Solubility Prone to Precipitation Protonated Naphthyridine Core-H+ (Cationic Salt) High Aqueous Solubility Remains in Solution Neutral->Protonated + H+ (Acidification) Protonated->Neutral - H+ (Basification)

Caption: pH effect on naphthyridine solubility.

Important Caveat: Ensure that the required pH for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity, protein stability). Drastic pH changes can compromise the biological relevance of your results.[11]

Part 3: Troubleshooting Guide: Common Scenarios & Solutions

This section provides structured workflows for tackling specific experimental problems.

Scenario 1: Compound Precipitates Immediately Upon Dilution from DMSO Stock

Your compound looks fully dissolved in 100% DMSO, but forms a visible precipitate the moment you pipette it into your phosphate-buffered saline (PBS) at pH 7.4.

Troubleshooting Workflow:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Naphthyridinone-Based Drug Discovery

The 1,6-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one, in particular, represent a critical subclass, where the specific halogenation pattern at the C5 and C7 positions can profoundly influence kinase selectivity, metabolic stability, and overall efficacy.[4][5] For researchers in drug development, the absolute, unambiguous confirmation of this structure is not merely an academic exercise; it is the bedrock of reproducible science, robust structure-activity relationships (SAR), and the protection of intellectual property.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of these vital compounds. We will move beyond simple procedural descriptions to explore the causal logic behind experimental choices, offering a field-proven, integrated workflow. Our objective is to equip fellow scientists with a self-validating system for structural elucidation, ensuring that the molecule synthesized is unequivocally the molecule tested.

Part 1: The Spectroscopic & Spectrometric Toolkit - A Comparative Analysis

The initial characterization of a novel this compound derivative relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These techniques provide orthogonal, complementary data that, when combined, build a high-confidence structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the cornerstone of structural elucidation for organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the naphthyridinone core, a full suite of 1D and 2D NMR experiments is essential for irrefutable assignment.

Expertise & Causality:

  • ¹H NMR: This is the first-pass experiment. It reveals the number of distinct proton environments and their integrations (relative numbers). For our scaffold, we expect to see distinct aromatic protons on the pyridine and benzene-like rings, whose chemical shifts and coupling patterns are highly diagnostic of the substitution pattern. The N-H proton of the lactam typically appears as a broad singlet.

  • ¹³C NMR: This experiment maps the carbon backbone of the molecule. The chemical shifts of the carbons directly attached to chlorine (C5 and C7) and the carbonyl carbon (C4) are key indicators that confirm the core structure.

  • 2D NMR (COSY, HSQC, HMBC): This is where the structure is truly pieced together.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing us to "walk" along the spin systems of the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to, definitively assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it allows us to connect disparate fragments, confirm the positions of the chloro-substituents by observing correlations from neighboring protons to C5 and C7, and validate the overall ring fusion.[8]

A self-validating NMR dataset is one where every observed correlation is consistent with the proposed structure, and no correlations are left unexplained.

Caption: Key HMBC correlations confirming the naphthyridinone core.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values for maximum resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time depending on sample concentration.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling.

  • 2D HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz to correlate ¹H and ¹³C resonances.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This is crucial for connecting the molecular fragments.

  • Data Analysis: Process and analyze all spectra using appropriate software. Assign all proton and carbon signals and tabulate the key HMBC correlations to build the final structural proof.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Gatekeeper

While NMR maps the skeleton, HRMS provides the elemental composition, acting as a critical gatekeeper to validate that the correct atoms are present.[9][10]

Expertise & Causality:

The most powerful feature of MS for analyzing these specific derivatives is the characteristic isotopic signature of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Isotopic Pattern: A molecule containing two chlorine atoms, like our target, will exhibit a unique pattern in the mass spectrum. We will observe a molecular ion peak (M), a peak at M+2 (due to one ³⁷Cl), and a peak at M+4 (due to two ³⁷Cl atoms). The relative intensity of these peaks (approximately 100:65:10) is a definitive fingerprint for the presence of two chlorine atoms.[11]

  • High-Resolution Data: HRMS instruments (e.g., TOF or Orbitrap) measure mass-to-charge ratios (m/z) to a very high degree of precision (typically <5 ppm). This allows for the calculation of a unique elemental formula, confirming that the molecular weight corresponds exactly to the expected combination of carbons, hydrogens, nitrogens, oxygens, and two chlorines.

Trustworthiness: The combination of an accurate mass measurement confirming the elemental formula and the correct isotopic pattern for two chlorine atoms provides an exceptionally high level of confidence in the compound's identity. It serves as a self-validating check on the starting materials and the reaction outcome.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Electrospray Ionization (ESI) is typically used for these polar, heterocyclic compounds.

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass range is set appropriately to observe the full isotopic cluster.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare it to the theoretical formula (C₈H₅Cl₂N₂O). The mass error should be less than 5 ppm.

  • Isotope Pattern Verification: Measure the relative intensities of the M, M+2, and M+4 peaks and compare them to the theoretical distribution for a molecule containing two chlorine atoms.

Technique Parameter Expected Data for this compound Purpose
¹H NMR Chemical Shifts (δ)3 distinct aromatic protons, 1 broad N-H protonConfirms electronic environments
¹³C NMR Chemical Shifts (δ)~8 distinct carbon signals, including C=O (~160-170 ppm)Maps carbon backbone
HMBC Key CorrelationsH8 → C7, C4a; H2/H3 → C4, C4aConfirms connectivity and substitution
HRMS Accurate Mass [M+H]⁺Calculated: 228.9828; Observed: within 5 ppmConfirms elemental formula
HRMS Isotope Pattern[M+H]⁺, [M+2+H]⁺, [M+4+H]⁺ in ~100:65:10 ratioConfirms presence of two Cl atoms

Part 2: The Gold Standard - Single-Crystal X-ray Crystallography

When absolute, irrefutable proof of structure is required, or when spectroscopic data is ambiguous, Single-Crystal X-ray Crystallography is the definitive technique.[12][13] It provides a direct, three-dimensional map of the molecule in the solid state.

Expertise & Causality:

X-ray crystallography is not an interpretive method in the same way as spectroscopy; it is a direct imaging technique at the atomic level. By diffracting X-rays off a single, well-ordered crystal, we can calculate the electron density throughout the crystal lattice. This electron density map allows for the precise placement of every atom in the molecule.

Trustworthiness & Authoritative Grounding:

The output of a successful crystallographic experiment is a 3D model with precise bond lengths, bond angles, and torsional angles. This directly confirms:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Isomerism: The regiochemistry of the chloro-substituents is visualized directly, leaving no doubt as to their placement at C5 and C7.

  • Tautomeric Form: It confirms the presence of the 4(1H)-one tautomer in the solid state.

The primary challenge and rate-limiting step for this technique is obtaining a high-quality single crystal suitable for diffraction.[13] This often requires extensive screening of different solvents and crystallization conditions.

cluster_workflow X-ray Crystallography Workflow A Purified Compound B Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) A->B B->B Failure: Re-screen C Mount Suitable Single Crystal B->C Success D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Phase problem) D->E F Structure Refinement E->F G Final Structural Model (CIF file) (Unambiguous Proof) F->G

Caption: High-level workflow for X-ray crystallography.

Part 3: An Integrated Strategy for Robust Structure Validation

cluster_workflow Integrated Validation Workflow start Synthesized Derivative tier1 Tier 1: Routine Check LC-MS & ¹H NMR start->tier1 decision1 Expected Mass & ¹H Pattern? tier1->decision1 tier2 Tier 2: Full Characterization HRMS & Full 2D NMR Suite decision1->tier2 Yes end_fail Structure Incorrect Re-evaluate Synthesis decision1->end_fail No decision2 Data Consistent & Unambiguous? tier2->decision2 tier3 Tier 3: Absolute Proof Single-Crystal X-ray Crystallography decision2->tier3 No / Ambiguous end_pass Structure Validated decision2->end_pass Yes tier3->end_pass

Caption: A tiered workflow for efficient and rigorous structure validation.

  • Tier 1 (Routine Confirmation): For every reaction, crude or purified material should be analyzed by LC-MS and ¹H NMR. This provides a rapid check for the presence of the desired product and its approximate purity.

  • Tier 2 (Full Characterization): For any novel compound that will be used in biological assays or reported in a publication, a full characterization is mandatory. This includes HRMS to confirm the elemental formula and the complete suite of 1D and 2D NMR experiments to assign the structure fully.

  • Tier 3 (Absolute Proof): For a lead candidate, a compound exemplifying a patent claim, or in any case where NMR data is insufficient to resolve ambiguity (e.g., complex isomerism), X-ray crystallography should be pursued. The investment in time to grow crystals is justified by the unequivocal data it provides.

By employing this integrated, multi-technique approach, researchers can be confident in the structural integrity of their this compound derivatives, ensuring a solid foundation for their drug discovery programs.

References

  • Title: Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Source: Google Books URL
  • Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL
  • Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: MDPI URL
  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Springer URL
  • Title: Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction Source: J-STAGE URL
  • Title: Determination of absolute configuration using single crystal X-ray diffraction Source: Springer URL
  • Title: Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation Source: MDPI URL
  • Source: Welch Materials, Inc.
  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL
  • Title: Mass Spectrometry of Heterocyclic Compounds Source: Semantic Scholar URL
  • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties Source: RSC Publishing URL
  • Title: Mass Spectrometric Analysis.
  • Title: Mass Spectrometry of Heterocyclic Compounds.
  • Source: RSC Advances (RSC Publishing)
  • Title: Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis Source: American Chemical Society URL
  • Title: Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity Source: ResearchGate URL
  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL
  • Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL
  • Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: UNL | Powers Group URL
  • Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs Source: Springer URL
  • Title: Mass Spectrometric Analysis.
  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: 1,6-Naphthyridin-2(1H)
  • Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Source: PubMed URL
  • Title: 5,7-Dichloro-1,6-naphthyridine, 97% Source: Fisher Scientific URL
  • Title: discovery and SAR study of 1H-imidazo[4,5-h][12][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • Title: 1,6- and 1,7-naphthyridines III .
  • Title: Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy Source: PubMed URL
  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC URL
  • Title: Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF Source: ResearchGate URL
  • Title: 7-(4-Methylphenyl)-5,6-dihydro[12][14]naphthyridin-5-one - Optional[MS (GC)] - Spectrum Source: SpectraBase URL:

Sources

purity analysis of synthesized 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Analysis of Synthesized 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Abstract

This compound is a key heterocyclic intermediate in the synthesis of diverse, biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity analysis is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comparative overview of essential orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We delve into the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained, complete with detailed protocols and data interpretation strategies, to provide researchers, scientists, and drug development professionals with a self-validating framework for purity determination.

The Synthetic Landscape and Anticipated Impurity Profile

To design a robust purity analysis strategy, one must first understand the potential impurities that can arise from the manufacturing process.[1][2][3] The synthesis of naphthyridinones often involves cyclization reactions of substituted pyridines.[4][5][6] Chlorination is typically achieved using potent reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[6][7]

Given this synthetic context, a profile of potential impurities can be anticipated:

  • Starting Materials: Incomplete conversion can lead to the presence of unreacted aminopyridine or nicotinonitrile precursors.[8]

  • Intermediates: Partially cyclized or non-chlorinated naphthyridinone intermediates.

  • Byproducts:

    • Isomeric Impurities: Formation of other naphthyridinone isomers depending on the regioselectivity of the cyclization.

    • Mono-chlorinated Species: Incomplete chlorination can result in 5-chloro- or 7-chloro-1,6-naphthyridin-4(1H)-one.

    • Over-chlorination Products: Introduction of additional chlorine atoms on the aromatic rings.

    • Hydrolysis Products: The chloro groups are susceptible to hydrolysis, potentially forming hydroxy-naphthyridinones, particularly during workup or storage.

  • Reagents and Solvents: Residual chlorinating agents, catalysts, and solvents used in synthesis and purification.[2][3]

G cluster_synthesis Synthetic Process A Aminopyridine Precursor S1 Cyclization A->S1 I1 Unreacted Starting Materials A->I1 B Cyclization Partner B->S1 B->I1 C Chlorinating Agent (e.g., POCl3) S2 Chlorination C->S2 I5 Residual Solvents & Reagents C->I5 S1->S2 I3 Isomeric Byproducts S1->I3 P Target: 5,7-Dichloro-1,6- naphthyridin-4(1H)-one S2->P I2 Mono-Chloro Species (Incomplete Reaction) S2->I2 Incomplete I4 Hydrolysis Products (Degradation) P->I4 Moisture

A Comparative Guide to Orthogonal Purity Analysis Techniques

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-validate results. For this compound, the primary recommended techniques are HPLC-UV for quantitative analysis of organic impurities, LC-MS for impurity identification, and qNMR for absolute purity determination.

Technique Principle Strengths for this Analyte Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.- Excellent for quantifying known and unknown organic impurities.[9]- High sensitivity and reproducibility.- Can be developed into a stability-indicating method.- Requires reference standards for accurate quantification of specific impurities.- Assumes all impurities have a similar UV response to the main peak if calculated by area percent.- May not detect non-UV active impurities.
LC-MS Chromatographic separation coupled with mass spectrometry for mass-to-charge ratio determination.- Powerful for structural elucidation and identification of unknown impurities.[10]- The distinct isotopic pattern of the two chlorine atoms provides a clear signature for identifying related chlorinated impurities.[11][12]- High sensitivity.- Generally not a primary quantitative technique without extensive calibration.- Ionization efficiency can vary significantly between compounds, affecting relative abundance measurements.
qNMR Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[13][14]- A primary analytical method; does not require a reference standard of the analyte itself.[15][16]- Provides an absolute purity value (w/w), accounting for non-UV active impurities and residual solvents.[14]- Highly specific and provides structural information.- Lower sensitivity compared to HPLC.- Requires a certified, stable internal standard that has signals clear of any analyte or impurity signals.- Can be complex to set up and requires specialized expertise.[17]

In-Depth Protocol: A Stability-Indicating HPLC-UV Method

The cornerstone of purity analysis for pharmaceutical intermediates is a well-validated, stability-indicating HPLC method. This method must be able to resolve the main compound from all potential process-related impurities and degradation products.

Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar dichloronaphthyridinone and its likely impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate basic nitrogens in the heterocyclic rings, leading to sharper peaks and more consistent retention times.[18]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-32 min: 80% to 20% B

      • 32-40 min: 20% B (Re-equilibration)

      • Rationale: A gradient is essential to elute a wide range of potential impurities, from more polar (e.g., hydrolysis products) to less polar (e.g., starting materials) within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlling the temperature ensures retention time stability.

    • Detection Wavelength: 254 nm or a wavelength maximum determined from the analyte's UV spectrum.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMF if solubility is an issue) to a final concentration of 0.5 mg/mL.[9]

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Workflow A Weigh Sample (10 mg) B Dissolve in Solvent (0.5 mg/mL) A->B C Filter (0.45 µm) B->C D Autosampler Injection (10 µL) C->D E C18 Column Separation D->E F UV/DAD Detector (254 nm) E->F G Data Acquisition & Analysis F->G

Interpreting the Data: A Holistic and Self-Validating Approach

The power of this multi-faceted approach lies in the synthesis of data from each technique to build a comprehensive and trustworthy purity profile.

  • Initial Assessment (HPLC-UV): The HPLC chromatogram provides the primary measure of purity, typically expressed as area percent. According to ICH Q3A guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[19][20] Any impurity exceeding the identification threshold (e.g., 0.10%) must be structurally characterized.[21][22]

  • Impurity Identification (LC-MS): For any peak exceeding the identification threshold in the HPLC analysis, LC-MS is employed. The mass spectrum will be key. For example:

    • Target Compound: A distinct isotopic cluster for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will confirm the identity of the main peak.

    • Mono-chloro Impurity: Will show an isotopic pattern for a single chlorine atom (M, M+2 in a 3:1 ratio) and a mass difference of ~34 Da compared to the parent compound.

    • Hydrolysis Product: Will show a mass difference of ~19 Da (loss of Cl, gain of OH) and will lack the chlorine isotopic pattern.

  • Absolute Purity Confirmation (qNMR): qNMR serves as the ultimate arbiter of purity.[13][14][17] A sample may appear to be 99.8% pure by HPLC area percent, but qNMR might reveal an absolute purity of 98.5% (w/w). This discrepancy is crucial. It points to the presence of impurities that are either not detected by UV (e.g., inorganic salts) or have a much lower UV response than the main compound.[13] This cross-validation is the hallmark of a trustworthy analytical system.

Conclusion

The purity analysis of this compound is not a monolithic task but a strategic integration of orthogonal analytical techniques. By leveraging the quantitative strength of HPLC, the identification power of LC-MS, and the absolute accuracy of qNMR, researchers can build a comprehensive and self-validating purity profile. This rigorous approach is fundamental to ensuring the quality of the intermediate, which directly impacts the integrity of subsequent drug discovery and development efforts, aligning with the stringent expectations of regulatory bodies like the EMA and FDA.[17][21]

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • PubMed. (2020, October 13). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ScienceDirect. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • PubMed. (2016, September 2). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Retrieved from [Link]

  • ResearchGate. (2018, March 30). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • NIH. (n.d.). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (2019, December). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. Retrieved from [Link]

  • Sepu Technology. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). Naphthyridinone. Retrieved from [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identification and Determination of Impurities in Drugs. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,7-dichloro-1,6-naphthyridin-4(1H)-one derivatives, a promising subclass for the development of novel kinase inhibitors. Drawing upon field-proven insights and experimental data from analogous series, we will explore the causal relationships behind experimental design, compare the performance of this scaffold with alternatives, and provide detailed methodologies to empower your research endeavors.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The 1,6-naphthyridine core is a versatile heterocyclic system found in numerous biologically active compounds.[1] The introduction of a 4-oxo group and chloro substituents at the 5 and 7 positions creates a unique electronic and steric environment, predisposing these derivatives for interaction with the ATP-binding site of various kinases. The chloro groups at C5 and C7 act as key modification points, allowing for the exploration of chemical space through nucleophilic substitution reactions to enhance potency and selectivity.

Our focus on the this compound scaffold is predicated on its potential to serve as a rigid and tunable platform for generating highly potent and selective kinase inhibitors. The strategic placement of the chlorine atoms provides synthetic handles for introducing diverse functionalities, which can be tailored to interact with specific residues within the kinase active site.

Decoding the Structure-Activity Relationship (SAR)

Due to a scarcity of publicly available SAR data specifically for a broad series of this compound derivatives, this guide synthesizes findings from closely related 1,6-naphthyridinone analogs to establish a predictive SAR model. The key positions for modification on this scaffold are N1, C2, C3, C5, and C7.

The Critical Role of Substituents at C5 and C7

The chloro-substituents at the C5 and C7 positions are not merely synthetic handles but are crucial determinants of biological activity. In a study on 5,7-disubstituted[2][3]naphthyridines as potent inhibitors of Spleen Tyrosine Kinase (SYK), it was revealed that substitution at these positions is critical for potency.[4]

  • C7-Position: The SAR data indicates that a 7-aryl group is essential for high potency, with a preference for para-substitution on the aryl ring.[4] This suggests that the C7 substituent likely extends into a hydrophobic pocket within the kinase active site.

  • C5-Position: The introduction of 5-aminoalkylamino substituents at the C5 position has been shown to further enhance the potency of these compounds.[4] This highlights the importance of a basic nitrogen moiety at this position for potential hydrogen bonding interactions with the kinase hinge region.

Exploring the C3 Position for Enhanced Potency and Selectivity

Research on 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has provided valuable insights into the SAR at the C3 position.[2][5][6] These studies have led to the discovery of potent MET kinase inhibitors.[2]

  • Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the C3 position has been extensively explored. The nature of these substituents significantly influences the inhibitory activity and selectivity profile of the compounds. For instance, a 3-(4-fluorophenyl) group has been identified as a key feature in a potent MET-targeting antitumor drug candidate.[2]

  • Impact on Kinase Selectivity: The choice of the C3 substituent can modulate the selectivity of the inhibitor. For example, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridines have shown greater potency against both VEGFR and FGFR compared to their pyrido[2,3-d]pyrimidine counterparts.[7]

The Influence of the N1-Substituent

While less explored for the 5,7-dichloro scaffold, the N1 position of the 1,6-naphthyridin-4(1H)-one ring system offers another avenue for modification. In related naphthyridinone series, the N1 substituent can influence solubility and cell permeability, and in some cases, directly interact with the target kinase.

Performance Comparison with Alternative Scaffolds

To provide a comprehensive perspective, it is essential to compare the this compound scaffold with other "privileged" heterocyclic systems used in kinase inhibitor design.

ScaffoldKey Features & AdvantagesRepresentative Kinase Targets
This compound Rigid, planar core with versatile synthetic handles at C5 and C7 for fine-tuning potency and selectivity.SYK, MET, FGFR, VEGFR[2][4][7]
Pyrido[2,3-d]pyrimidin-7(8H)-one Bioisostere of the 1,6-naphthyridinone core. Well-established scaffold with extensive SAR data.c-Src, FGFR, VEGFR[7]
Quinolinone Another common scaffold in kinase inhibitors. Can be readily synthesized and functionalized.PKMYT1[8]
1,8-Naphthyridin-4-one Isomeric to the 1,6-naphthyridinone core. The position of the nitrogen atoms can influence the binding mode and selectivity.PDE4[9]

The 3-(3,5-dimethoxyphenyl)-1,6-naphthyridines were found to be generally more potent against both VEGFR and FGFR (2- to 20-fold) than the analogous pyrido[2,3-d]pyrimidines, with only a slight increase in activity against PDGFR and c-Src.[7] This suggests that the 1,6-naphthyridine core can offer advantages in terms of potency for certain kinase targets.

Experimental Protocols

To facilitate the practical application of the insights provided in this guide, we present detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives

A robust and scalable approach for the construction of the 3-substituted 5-chloro-1,6-naphthyridin-4-one core has been developed, utilizing the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile.[2][6]

Step 1: Grignard Reagent Addition to 4-amino-2-chloronicotinonitrile

  • To a solution of 4-amino-2-chloronicotinonitrile in anhydrous THF at 0 °C, add the desired Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure to obtain the crude intermediate.

Step 2: Acid-catalyzed Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as Dowtherm A or diphenyl ether.

  • Add a catalytic amount of a strong acid (e.g., H2SO4 or PPA).

  • Heat the reaction mixture to a high temperature (e.g., 250 °C) for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the 3-substituted 5-chloro-1,6-naphthyridin-4-one derivative.

A schematic of this synthetic route is presented below:

Synthesis start 4-amino-2-chloronicotinonitrile intermediate Intermediate start->intermediate Grignard Addition grignard Grignard Reagent (R-MgBr) grignard->intermediate product 3-Substituted 5-Chloro- 1,6-naphthyridin-4-one intermediate->product Cyclization acid Acid Catalyst (e.g., H2SO4) acid->product

Caption: Synthetic scheme for 3-substituted 5-chloro-1,6-naphthyridin-4-ones.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The following is a generalized protocol for determining the in vitro potency of novel 1,6-naphthyridin-4(1H)-one derivatives against a target kinase.[3][10]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the assay plate.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Add Inhibitor to Plate start->step1 step2 Add Kinase/Substrate Mix step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate step3->step4 step5 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step4->step5 step6 Incubate step5->step6 step7 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) step6->step7 step8 Incubate step7->step8 end Measure Luminescence & Calculate IC50 step8->end

Sources

A Comparative Guide to the Efficacy of 1,6-Naphthyridinone-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine motif is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the 1,6-naphthyridinone core, focusing on key oncology targets. We will delve into the experimental data that underpins their performance, compare them to established alternatives, and provide insight into the methodologies used for their evaluation.

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of phosphate groups to specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[3][4] The 1,6-naphthyridinone scaffold has proven to be a highly effective starting point for developing potent and selective inhibitors for a variety of these critical kinases.

Comparative Efficacy Against Key Kinase Targets

The true measure of a kinase inhibitor's potential lies in its potency against its intended target and its selectivity over other kinases to minimize off-target effects. Below, we compare several promising 1,6-naphthyridinone derivatives organized by their primary kinase target.

MET Tyrosine Kinase Inhibitors

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a well-validated oncogene whose aberrant activation drives the growth and metastasis of numerous cancers. The 1,6-naphthyridinone scaffold has yielded several potent MET inhibitors, some of which demonstrate significant advantages over multi-kinase inhibitors like Cabozantinib.

A key challenge in targeting MET is achieving selectivity, particularly against the structurally related VEGFR-2, as co-inhibition can lead to increased toxicity. Several research efforts have focused on developing highly selective type II MET inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.

CompoundMET IC50VEGFR-2 SelectivityKey In Vivo Efficacy (U-87 MG Xenograft)Reference
20j Potent (not specified)Favorable131% TGI @ 12.5 mg/kg (Superior to Cabozantinib's 97% TGI)[5]
23a 7.1 nM3226-foldNot specified[6][7]
4r Comparable to CabozantinibHigh (Cabozantinib has none)93% TGI @ 45 mg/kg[8]
Cabozantinib PotentNone97% TGI @ 12.5 mg/kg[5]

Analysis of MET Inhibitors:

  • Compound 20j stands out for its remarkable in vivo performance, achieving not just tumor growth inhibition (TGI) but also partial tumor regression in 4 out of 6 mice at a dose of 12.5 mg/kg, surpassing the efficacy of Cabozantinib at the same dose.[5] This suggests a superior therapeutic window and potent anti-tumor activity in a physiological setting.

  • Compound 23a is a prime example of successful selective inhibitor design. While maintaining a potent MET IC50 of 7.1 nM, it boasts an impressive 3226-fold selectivity against VEGFR-2.[6][7] This high degree of selectivity is crucial for potentially mitigating off-target toxicities associated with VEGFR inhibition. Furthermore, its favorable pharmacokinetic profile (F = 57.7%) enhances its potential as a drug candidate.[6][7]

  • Compound 4r also demonstrates the successful separation of MET and VEGFR-2 activity, achieving potency comparable to Cabozantinib against MET while remaining highly selective.[8] Its significant tumor growth inhibition of 93% in a glioblastoma xenograft model further validates its potential.[8]

FGFR4, c-Kit, and AXL Kinase Inhibitors

The versatility of the 1,6-naphthyridinone scaffold allows for its adaptation to target other critical oncogenic kinases.

  • FGFR4 Inhibition: For cancers driven by aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling, such as certain colorectal cancers, the derivative 19g has emerged as a potent and selective inhibitor.[9] In vivo studies demonstrated that 19g induced significant tumor inhibition in a HCT116 colorectal cancer xenograft model without apparent toxicity, effectively disrupting the downstream FGFR4 signaling pathway.[9]

  • c-Kit Inhibition: The stem cell factor receptor, c-Kit, is another important target in cancers like gastrointestinal stromal tumors (GIST). Compound 9k , a 2-phenyl-2,7-naphthyridin-1(2H)-one derivative, exhibited excellent c-Kit inhibitory activity with an IC50 value of just 8.5 nM.[6]

  • AXL Inhibition: The AXL receptor tyrosine kinase is associated with therapy resistance and metastasis. A series of 1,6-naphthyridinone derivatives were developed as selective type II AXL inhibitors, with compound 16j showing potent antitumor efficacy in an AXL-driven xenograft model, causing tumor stasis or even regression.[10]

Cell Cycle Kinase Inhibitors (CDK5 & PKMYT1)

Beyond receptor tyrosine kinases, the 1,6-naphthyridinone core has been successfully applied to inhibitors of cell cycle-regulating kinases.

  • CDK5 Inhibition: Cyclin-dependent kinase 5 (CDK5) is implicated in various diseases, including neurodegenerative disorders and kidney disease.[11] A series of substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors, with several compounds demonstrating IC50 values of less than 10 nM.[11]

  • PKMYT1 Inhibition: PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint and an attractive target for cancers with certain genetic vulnerabilities.[12] Structure-based drug design led to the discovery of compound 36 , a potent and selective PKMYT1 inhibitor built on a naphthyridinone scaffold. This compound showed favorable oral pharmacokinetics and promising in vivo antitumor efficacy.[12]

Visualizing the Mechanism and Workflow

To better understand the context of these inhibitors, the following diagrams illustrate a typical signaling pathway they target and the experimental workflow used to validate them.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, FGFR) RTK->RTK RAS RAS RTK->RAS 4b. PI3K PI3K RTK->PI3K 4a. Ligand Growth Factor (e.g., HGF, FGF) Ligand->RTK 1. Binding & Dimerization Inhibitor 1,6-Naphthyridinone Kinase Inhibitor Inhibitor->RTK 3. Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RTK signaling pathway and point of inhibition.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation a Biochemical Assay (Enzyme Inhibition, IC50) b Kinome Selectivity Screening (Panel of >400 kinases) a->b c Cell Viability Assay (Cancer Cell Lines, GI50) b->c Lead Selection d Target Engagement Assay (Western Blot for p-Kinase) c->d e Pharmacokinetics (PK) (Oral Bioavailability, Clearance) d->e Candidate Selection f Xenograft Efficacy Model (Tumor Growth Inhibition) e->f

Caption: Standard workflow for kinase inhibitor evaluation.

Core Experimental Methodologies

The claims of potency and selectivity for these inhibitors are validated through a rigorous, multi-step experimental process. Understanding these protocols is key to interpreting the comparative data.

In Vitro Enzymatic Kinase Assay
  • Objective: To determine the direct inhibitory effect of a compound on a purified kinase enzyme and calculate its IC50 (the concentration required to inhibit 50% of the enzyme's activity).

  • Causality: This is the foundational experiment. It confirms that the compound can physically interact with and inhibit the target kinase in a clean, isolated system, free from the complexities of a cellular environment. A low nanomolar IC50 value is the first indicator of a potent compound.

  • Protocol (Example: ADP-Glo™ Luminescence Assay):

    • Reaction Setup: In a multi-well plate, add the purified kinase enzyme, a kinase-specific substrate peptide, and ATP to initiate the phosphorylation reaction.

    • Compound Addition: Add the 1,6-naphthyridinone inhibitor at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal.

    • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement & Pathway Inhibition Assay
  • Objective: To confirm that the inhibitor can enter the cell, bind to its target kinase, and block its signaling function.

  • Causality: A compound that is potent in an enzymatic assay may not be effective in a cell due to poor permeability or rapid efflux. This assay validates that the inhibitor works in a physiological context by measuring the phosphorylation state of the target and its downstream effectors.

  • Protocol (Example: Western Blot for p-MET):

    • Cell Culture: Plate cancer cells known to be driven by the target kinase (e.g., U-87 MG cells for MET) and grow to ~80% confluency.

    • Serum Starvation (Optional): To reduce baseline signaling, cells may be incubated in a low-serum medium for several hours.

    • Inhibitor Treatment: Treat the cells with the 1,6-naphthyridinone inhibitor at various concentrations for a set period (e.g., 2 hours).

    • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., HGF for MET) for a short period (e.g., 15 minutes) to induce maximal kinase phosphorylation.

    • Cell Lysis: Wash the cells with cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-p-MET) and the total form of the target (anti-MET) as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-MET signal relative to the total MET signal.

In Vivo Tumor Xenograft Efficacy Study
  • Objective: To evaluate the antitumor efficacy and tolerability of the inhibitor in a living organism.

  • Causality: This is the ultimate preclinical test of a drug candidate. It integrates the compound's potency, selectivity, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety into a single, complex system. Success in this model is a critical prerequisite for advancing to clinical trials.

  • Protocol (General Workflow):

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, positive control like Cabozantinib, and different dose levels of the test compound).

    • Drug Administration: Administer the compound daily via the intended clinical route (typically oral gavage for these inhibitors).

    • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

    • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Analyze body weight data as a measure of tolerability. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Conclusion

The 1,6-naphthyridinone scaffold has unequivocally established itself as a versatile and fruitful foundation for the discovery of next-generation kinase inhibitors. The derivatives discussed in this guide highlight a clear trajectory of rational drug design, moving from potent multi-kinase inhibitors to highly selective agents with superior efficacy and improved safety profiles. The ability to fine-tune substitutions on the naphthyridinone core allows for the precise targeting of diverse kinases—from MET and FGFR to c-Kit and CDK5—each time yielding compounds with compelling preclinical data. The rigorous application of the described experimental workflows provides a self-validating system, ensuring that only the most promising candidates, such as the MET inhibitor 20j with its superior in vivo efficacy, advance toward potential clinical application. The continued exploration of this chemical space holds significant promise for the development of novel and effective targeted therapies in oncology and beyond.

References

  • Current time information in Sydney, AU. (n.d.). Google.
  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (n.d.). Google.
  • Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). European Journal of Medicinal Chemistry.
  • Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Topics in Current Chemistry.
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI.
  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. (2020). Bioorganic & Medicinal Chemistry.
  • Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). European Journal of Medicinal Chemistry.
  • Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry.
  • Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2025). Journal of Medicinal Chemistry.
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from

  • Explore Clinical Trials. (n.d.). Exelixis Medical Affairs.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). National Institutes of Health.
  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube.
  • (n.d.).

Sources

The Gauntlet of Drug Discovery: Correlating In Vitro Potency with In Vivo Efficacy for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, recognized for its ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of various protein kinases.[1][2] Its rigid, planar structure provides a reliable anchor for substituent groups that can be tailored to achieve high potency and selectivity. The introduction of halogen atoms, such as chlorine, at the C5 and C7 positions of the 1,6-naphthyridin-4(1H)-one core can significantly modulate the electronic properties and steric profile of the molecule, often enhancing binding affinity and influencing pharmacokinetic properties.

This guide provides a comparative analysis of the journey a 1,6-naphthyridinone-based drug candidate takes from the controlled environment of a biochemical assay to the complex biological system of a preclinical model. While direct, publicly available data for a series of compounds derived from the precise 5,7-Dichloro-1,6-naphthyridin-4(1H)-one scaffold is limited, we will draw upon exemplary data from closely related and structurally analogous 1,6-naphthyridinone derivatives to illustrate the critical transition from in vitro activity to in vivo efficacy. Specifically, we will use a potent MET kinase inhibitor series to dissect the relationship between enzymatic inhibition, cellular activity, and ultimate anti-tumor response in a xenograft model.

From Benchtop to Bedside: A Tale of Two Environments

The fundamental challenge in drug development is ensuring that potent activity observed in a test tube (in vitro) translates to a therapeutic effect in a living organism (in vivo). A compound that potently inhibits a target kinase in a purified enzyme assay may fail spectacularly in vivo due to poor absorption, rapid metabolism, off-target toxicity, or an inability to reach the tumor at sufficient concentrations. This guide will illuminate the methodologies used to bridge this gap.

Part 1: The In Vitro Profile - Defining Potency and Cellular Impact

The initial evaluation of a drug candidate is a multi-step process designed to confirm target engagement and assess its effect on cancer cells.

1.1. Enzymatic Assays: The Litmus Test of Potency

The first step is to measure the direct inhibitory effect of the compound on its purified target kinase. This is typically quantified as the half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of the enzyme's activity.

A highly potent compound will have an IC50 in the low nanomolar range. For our exemplary MET kinase inhibitor series, researchers synthesized a range of 1,6-naphthyridinone derivatives and evaluated their ability to inhibit the MET kinase.[3]

1.2. Cellular Assays: Proving the Concept in a Biological Context

A potent enzymatic inhibitor must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. Cellular assays measure the compound's ability to inhibit the target kinase's activity within a cancer cell line and, consequently, to halt cell proliferation.

Key metrics include:

  • Target Phosphorylation Inhibition: Measuring the reduction of phosphorylation of the target kinase or its downstream substrates.

  • Anti-proliferative Activity (IC50): Determining the concentration of the drug required to inhibit the growth of a cancer cell line by 50%.

A successful candidate will show cellular IC50 values that are reasonably close to its enzymatic IC50, indicating good cell permeability and target engagement.

Table 1: Representative In Vitro Activity of a 1,6-Naphthyridinone-Based MET Kinase Inhibitor (Compound 20j) [3]

Assay TypeTarget/Cell LineResult (IC50)
Enzymatic InhibitionMET Kinase3.1 nM
Anti-proliferativeU-87 MG (Glioblastoma)10.2 nM
Anti-proliferativeHT-29 (Colon)12.5 nM
Anti-proliferativeMKN-45 (Gastric)2.1 nM

Data synthesized from the study by Huang, W. et al. (2020) on a closely related 1,6-naphthyridinone scaffold.[3]

The causality here is direct: potent inhibition of the MET kinase enzyme (enzymatic IC50) translates to the effective shutdown of MET-driven signaling pathways in cancer cells, leading to a halt in their proliferation (anti-proliferative IC50). The low nanomolar values across both assay types for compound 20j made it a strong candidate for in vivo testing.

Experimental Protocols: In Vitro Assays

Protocol 1: MET Kinase Enzymatic Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare a solution of the test compound (e.g., Compound 20j) at various concentrations. Prepare kinase buffer containing recombinant human MET kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Assay Plate Setup: In a 384-well plate, add the test compound solutions.

  • Kinase Reaction: Add the MET kinase enzyme to the wells.

  • Tracer and Antibody Addition: Add the tracer and anti-tag antibody mixture.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the amount of tracer displaced by the inhibitor.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., U-87 MG) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

Part 2: The In Vivo Challenge - Efficacy in a Living System

Promising in vitro data is the ticket to the next, more arduous stage: preclinical in vivo testing. This phase assesses the compound's pharmacokinetics (PK), safety, and anti-tumor efficacy in an animal model, typically a mouse xenograft model where human cancer cells are implanted and grown as tumors.

2.1. Pharmacokinetics (PK): The ADME Profile

Before testing for efficacy, it is crucial to understand how the animal's body processes the drug. This involves studying its A bsorption, D istribution, M etabolism, and E xcretion (ADME). Key PK parameters determine the dosing regimen required to maintain a therapeutic concentration of the drug at the tumor site.

  • Oral Bioavailability (F%): The percentage of the drug that reaches systemic circulation after oral administration. High oral bioavailability is essential for developing a patient-friendly oral medication.

  • Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half. A longer half-life may allow for less frequent dosing.

Table 2: Representative Pharmacokinetic Profile of Compound 20j in Rats [3]

RouteDose (mg/kg)t1/2 (hours)Oral Bioavailability (F%)
Intravenous (IV)25.1N/A
Oral (PO)106.245.3%

Data synthesized from the study by Huang, W. et al. (2020).[3]

The favorable oral bioavailability of Compound 20j (45.3%) demonstrated that it was well-absorbed and suitable for oral dosing in efficacy studies.

2.2. Xenograft Models: The Ultimate Test of Anti-Tumor Efficacy

In a xenograft study, the compound is administered to tumor-bearing mice, and its effect on tumor growth is measured over time. The primary endpoint is Tumor Growth Inhibition (TGI) , which quantifies the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.

In the study of Compound 20j , it was tested in a U-87 MG glioblastoma xenograft model and compared directly to the FDA-approved MET inhibitor, Cabozantinib.[3]

Table 3: In Vivo Anti-Tumor Efficacy of Compound 20j vs. Cabozantinib [3]

CompoundDose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI)Observations
Vehicle ControlN/A0%Rapid tumor growth
Compound 20j 12.5131% 4/6 tumors regressed
Cabozantinib12.597%2/6 tumors regressed

A TGI > 100% indicates tumor regression. Data synthesized from the study by Huang, W. et al. (2020).[3]

The results were remarkable. Compound 20j not only halted tumor growth but caused significant tumor regression, outperforming the established drug Cabozantinib at the same dose. This powerful in vivo efficacy, built upon a foundation of potent in vitro activity and a favorable PK profile, marks Compound 20j as a promising preclinical candidate.

Experimental Protocols: In Vivo Studies

Protocol 3: Mouse Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject U-87 MG human glioblastoma cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle, Compound 20j at 12.5 mg/kg, Cabozantinib at 12.5 mg/kg).

  • Dosing: Administer the compounds orally once daily for a predetermined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group relative to the vehicle control.

Visualizing the Path to Efficacy

Signaling Pathway and Experimental Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

MET_Pathway cluster_membrane Cell Membrane MET MET Receptor (Tyrosine Kinase) PI3K PI3K/AKT Pathway MET->PI3K RAS RAS/MAPK Pathway MET->RAS STAT STAT Pathway MET->STAT HGF HGF (Ligand) HGF->MET Binds & Activates Drug 1,6-Naphthyridinone Inhibitor (e.g., 20j) Drug->MET Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: Simplified MET signaling pathway and the inhibitory action of 1,6-naphthyridinone-based drugs.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Enzymatic Assay (IC50) Cell Cellular Assay (IC50) Enzyme->Cell Potency Confirmed PK Pharmacokinetics (ADME, F%) Cell->PK Advance to In Vivo Xenograft Xenograft Efficacy (TGI) PK->Xenograft Dose Regimen Established Preclinical Preclinical Candidate Selection Xenograft->Preclinical Candidate Lead Compound Identified Candidate->Enzyme

Caption: High-level workflow from in vitro screening to in vivo efficacy testing for a kinase inhibitor.

Conclusion

The development of drugs based on the this compound scaffold, and its close analogs, exemplifies the rigorous, multi-stage process of modern oncology research. This guide demonstrates that while potent in vitro activity is a prerequisite for a successful kinase inhibitor, it is by no means a guarantee of in vivo efficacy. A thorough understanding of a compound's pharmacokinetic properties is the essential bridge between these two worlds. The exemplary data for the MET inhibitor 20j showcases an ideal trajectory: potent enzymatic and cellular inhibition, coupled with favorable oral bioavailability, leading to superior anti-tumor efficacy in a preclinical model.[3] This logical, data-driven progression is the cornerstone of translating a promising chemical entity into a potential life-saving therapy.

References

  • (Reference to a general review on naphthyridines in medicinal chemistry - placeholder, to be replaced with a specific source if found).
  • (Reference to a study on halogen
  • Zhang, Y., et al. (2021). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • (Reference to a study on 1,6-naphthyridine synthesis - placeholder).
  • Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 112174.

  • Kim, B.K., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

Sources

A Researcher's Guide to Assessing the Selectivity of Kinase Inhibitors Derived from the 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a critical class of enzymes.[1] Their pivotal role in signal transduction makes them prime targets for therapeutic intervention. However, the high degree of similarity in the ATP-binding sites across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] An inhibitor that potently blocks its intended target but also interacts with numerous off-target kinases can lead to unforeseen side effects and toxicity.[4] Therefore, a rigorous and systematic assessment of inhibitor selectivity is not just a regulatory hurdle but a cornerstone of developing safe and effective medicines.

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using a hypothetical series of compounds derived from the 5,7-Dichloro-1,6-naphthyridin-4(1H)-one scaffold. While this specific scaffold is novel, the principles and methodologies detailed herein are universally applicable and represent the gold standard in the field. We will delve into the causality behind experimental choices, provide detailed protocols for both biochemical and cellular assays, and offer guidance on interpreting the resulting data to build a robust selectivity profile for your investigational compounds.

The Importance of Kinase Inhibitor Selectivity

Many clinically approved kinase inhibitors are, in fact, multi-targeted.[2] This "polypharmacology" can sometimes be beneficial, especially in oncology where hitting multiple nodes in a cancer signaling network can lead to enhanced efficacy.[2][5] However, more often than not, off-target activity is associated with adverse effects.[4] A thorough understanding of a compound's interaction map across the kinome is therefore essential for interpreting biological data and predicting potential clinical outcomes.[6]

The primary goal of selectivity profiling is to quantify an inhibitor's potency against its intended target versus a broad panel of other kinases.[3][7] This allows for the calculation of a selectivity score , a metric that helps to objectively compare different compounds and guide structure-activity relationship (SAR) studies towards greater specificity.[6][7]

Designing the Selectivity Assessment Strategy

A tiered approach is often the most efficient and cost-effective strategy for selectivity profiling.[7]

  • Primary Screening: Initial assessment of inhibitory activity against the primary target kinase to determine potency (e.g., IC50).

  • Broad Kinome Panel (Single Concentration): Screening against a large panel of kinases (e.g., >300) at a single, relatively high concentration (e.g., 1 or 10 µM). This quickly identifies potential off-target hits.

  • Dose-Response Profiling (IC50 Determination): For any kinases showing significant inhibition in the single-concentration screen, a full dose-response curve is generated to determine the IC50 value. This provides a quantitative measure of off-target potency.

  • Cell-Based Target Engagement and Pathway Analysis: Moving from biochemical assays to a cellular context to confirm that the inhibitor can engage its target in a more physiologically relevant environment and to assess its effect on downstream signaling pathways.[3]

This workflow is visualized in the diagram below:

G cluster_0 In Vitro / Biochemical Assessment cluster_1 In Cellulo / Biological Assessment a Primary Target Assay (Determine IC50) b Broad Kinome Screen (Single Concentration, e.g., 1µM) a->b c Identify Off-Target 'Hits' (e.g., >70% Inhibition) b->c d Off-Target IC50 Determination (10-point dose-response) c->d e Target Engagement Assay (e.g., NanoBRET, CETSA) d->e Confirm Cellular Activity of Selected Compounds f Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) e->f g Phenotypic Assays (e.g., Cell Viability, Apoptosis) f->g

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Hypothetical Case Study: Naphthyridinone Derivatives Targeting MAPK/ERK Kinase 1 (MEK1)

For the purposes of this guide, let us imagine we have synthesized three derivatives of the this compound scaffold, designated ND-101 , ND-102 , and ND-103 . Our primary target is MEK1, a key kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.[1]

Our goal is to determine which of these three compounds is the most potent and selective inhibitor of MEK1.

PART 1: In Vitro Selectivity Profiling

The initial assessment of selectivity is best performed using in vitro biochemical assays, as they provide a direct measure of the interaction between the inhibitor and isolated kinase enzymes, free from the complexities of a cellular environment.[7]

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)

This classic and robust method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific protein or peptide substrate.[2][8] Inhibition is quantified by a reduction in substrate phosphorylation.

Methodology:

  • Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing:

    • Recombinant human MEK1 enzyme.

    • A specific substrate peptide (e.g., inactive ERK1).

    • Kinase assay buffer (containing MgCl₂, DTT, and other cofactors).

    • A serial dilution of the test compound (e.g., ND-101, from 10 µM to 0.1 nM).

  • ATP Concentration: It is crucial to use an ATP concentration that is at or near the Michaelis constant (Km) for each kinase being tested.[2][9] This ensures that the measured IC50 value is a close approximation of the inhibitor's binding affinity (Ki).[7]

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding 3% phosphoric acid. This precipitates the phosphorylated substrate onto the filter membrane.

  • Washing: Wash the wells multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

After profiling ND-101, ND-102, and ND-103 against the primary target (MEK1) and a panel of 99 other kinases that showed >70% inhibition at 1 µM, we obtain the following hypothetical IC50 data:

Kinase TargetND-101 (IC50, nM)ND-102 (IC50, nM)ND-103 (IC50, nM)
MEK1 (Primary) 12 8 25
p38α (MAPK14)8501,500>10,000
JNK12,300>10,000>10,000
CDK2>10,0004501,200
SRC1,1008,9005,600
VEGFR25,400>10,0008,800

Interpretation:

  • Potency: ND-102 is the most potent inhibitor of MEK1 with an IC50 of 8 nM.

  • Selectivity:

    • ND-101 shows moderate off-target activity against p38α and SRC.

    • ND-102 appears highly selective for MEK1, with only weak inhibition of CDK2 at a much higher concentration.

    • ND-103 is less potent against MEK1 and also shows off-target activity against CDK2 and SRC.

Based on this in vitro data, ND-102 is the most promising candidate to advance for cellular characterization due to its superior potency and selectivity.

PART 2: Cell-Based Selectivity Assessment

While in vitro assays are essential, they do not fully recapitulate the complexity of a living cell.[2] Factors such as cell permeability, intracellular ATP concentrations (typically 1-5 mM), and engagement with the target in its native conformational state can all influence an inhibitor's true efficacy.[9][10] Therefore, validating selectivity in a cellular context is a critical next step.[3][11]

Experimental Protocol: Western Blot for Phospho-Substrate

A straightforward and widely used method to confirm target engagement and pathway inhibition is to measure the phosphorylation status of a direct downstream substrate of the target kinase.[12] For MEK1, the direct substrate is ERK1/2.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive MEK/ERK activation) in 6-well plates.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., ND-102) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.[13]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). The t-ERK antibody serves as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. The ratio of p-ERK to t-ERK will decrease in a dose-dependent manner if the inhibitor is effectively engaging and inhibiting MEK1 in the cell.

Expected Results and Interpretation

For our lead compound, ND-102, we would expect to see a dose-dependent decrease in the p-ERK/t-ERK ratio, indicating successful inhibition of the MEK1-ERK signaling axis. If the cellular IC50 for p-ERK inhibition is reasonably close to the biochemical IC50 for MEK1, it provides strong evidence of on-target activity. A significant discrepancy might suggest issues with cell permeability or efflux.

To further probe selectivity in a cellular environment, one could perform similar phospho-protein analyses for the downstream substrates of the identified off-target kinases (e.g., p-p38 for p38α). An ideal compound like ND-102 would inhibit p-ERK at low nanomolar concentrations while having minimal effect on p-p38, even at much higher concentrations, confirming its selectivity profile within a biological system.

Conclusion

The systematic assessment of kinase inhibitor selectivity is a multifaceted process that requires a combination of robust in vitro biochemical assays and confirmatory cell-based experiments. By employing a tiered screening strategy, researchers can efficiently identify compounds with the most promising selectivity profiles. The methodologies described in this guide, from broad kinome scanning to specific cellular pathway analysis, provide a validated framework for characterizing novel inhibitors derived from scaffolds like this compound. Ultimately, a deep understanding of a compound's selectivity is indispensable for the successful development of the next generation of targeted kinase therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]

  • van der Wouden, P. A., van den Berg, M., van der Vlag, R., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 827–835. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Hall, M. D., & Boxer, M. B. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS letters, 586(16), 2133–2139. [Link]

  • Rana, M. S., & Kumar, S. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2547. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Gao, Y., He, L., & Zhang, Y. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Wehrman, T. S., O'Donnell, E. A., Lumpe, M. J., Osetek, B. E., & Krutzik, P. O. (2014). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 1,6-naphthyridin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases implicated in oncology and other diseases.[1][2][3][4] The 5,7-dichloro-substituted variant, in particular, offers a versatile platform for synthetic elaboration, enabling the fine-tuning of potency and selectivity. However, the very nature of kinase inhibitors presents a fundamental challenge: achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[5] This structural homology is the primary reason why kinase inhibitors frequently exhibit cross-reactivity, binding to unintended targets.[6][7]

This "off-target" activity is not inherently negative; it can be the basis of beneficial polypharmacology, where engaging multiple nodes in a disease network leads to enhanced therapeutic efficacy.[8] Conversely, and more commonly, it can lead to unforeseen toxicities, derailing an otherwise promising drug development program.[9][10] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile across the kinome is not merely a characterization step but a critical, decision-gating process in modern drug discovery.[11]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of novel 5,7-Dichloro-1,6-naphthyridin-4(1H)-one derivatives. We will explore both broad, kinome-wide biochemical screening and targeted, cell-based target engagement assays. By synthesizing technical protocols with the strategic rationale behind them, this document serves as a practical manual for researchers, scientists, and drug development professionals aiming to build a comprehensive and interpretable selectivity dossier for their compounds.

Comparative Profiling Strategy: A Multi-Faceted Approach

To illustrate a robust profiling campaign, we will consider three hypothetical derivatives of the this compound core, each with distinct substitutions designed to probe different regions of the kinase ATP-binding site.

  • Compound A (D6N-A): A baseline compound with a simple, small hydrophobic moiety at the N1 position, designed for broad interaction with the hinge-binding region.

  • Compound B (D6N-B): Features a bulkier, more complex side chain at N1, intended to exploit unique sub-pockets adjacent to the ATP site to enhance selectivity.[11]

  • Compound C (D6N-C): Incorporates a solubilizing group and a moiety capable of forming additional hydrogen bonds, aiming to alter the physicochemical properties and potentially the kinase family preference.

Our comparative strategy will employ two orthogonal, industry-standard techniques:

  • Biochemical Kinome Scanning (e.g., KINOMEscan™): To measure the direct binding affinity of our compounds against a large panel of recombinant human kinases, providing a global, unbiased view of their selectivity.[12]

  • Cellular Thermal Shift Assay (CETSA®): To validate the most potent interactions and key off-targets in a physiological cellular context, confirming target engagement within intact cells.[13]

This dual-pillar approach ensures that our understanding of cross-reactivity is not an artifact of an in-vitro system but is reflective of the compound's behavior in a more complex biological environment.

Methodology I: Global Selectivity Assessment via Kinome Scanning

The foundational step in cross-reactivity profiling is to understand the full landscape of potential interactions. Large-scale binding assays, such as DiscoverX's KINOMEscan™, are the gold standard for this purpose.[14] The underlying principle is a competitive binding assay where test compounds are profiled for their ability to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation:

    • Dissolve D6N-A, D6N-B, and D6N-C in 100% DMSO to a final concentration of 10 mM. This high-concentration stock is critical for achieving the desired screening concentrations.

    • Submit compounds for a primary screen at a single, high concentration (e.g., 10 µM) to cast a wide net for potential interactions.

  • Assay Principle & Execution (Automated Platform):

    • DNA-tagged kinases from a comprehensive panel (e.g., 468 kinases) are incubated with an immobilized, broad-spectrum kinase inhibitor.

    • The test compound (e.g., D6N-A) is added to the mixture. If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized ligand.

    • The mixture is passed over a capture solid support. Kinases not bound by the test compound remain attached to the immobilized ligand and are retained.

    • Kinases that were bound by the test compound are washed away.

    • The amount of each kinase remaining on the solid support is quantified by qPCR using the unique DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis & Interpretation:

    • Results from the primary screen are typically expressed as Percent of Control (%Ctrl) , where a lower number indicates stronger binding. %Ctrl = (Signal_Compound / Signal_DMSO) * 100

    • A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%.

    • For all significant hits identified in the primary screen, a secondary screen is performed to determine the dissociation constant (Kd ). This involves running the assay with the compound over a range of concentrations (e.g., 11-point, 3-fold serial dilution).

    • The resulting dose-response curves are fitted to determine Kd values, providing a quantitative measure of binding affinity.

Visualizing the Workflow

KINOMEScan_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Competitive Binding Assay cluster_analysis Step 3: Data Analysis Compound_Stock Compound Stocks (D6N-A, B, C in DMSO) Assay_Mix DNA-Tagged Kinase + Immobilized Ligand + Test Compound Compound_Stock->Assay_Mix Dilution Incubation Incubation Assay_Mix->Incubation Capture Affinity Capture Incubation->Capture Wash Wash Unbound Capture->Wash Elution Quantification (qPCR) Wash->Elution Primary_Screen Primary Screen (%Ctrl) Identify Hits Elution->Primary_Screen Signal Data Kd_Determination Kd Determination Dose-Response Primary_Screen->Kd_Determination Select Hits Selectivity_Profile Final Selectivity Profile Kd_Determination->Selectivity_Profile

Caption: KINOMEscan™ workflow for cross-reactivity profiling.

Presenting the Data: Kinome Selectivity Metrics

The rich dataset from a kinome scan can be distilled into key metrics for straightforward comparison.

  • Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of kinases it binds to by the total number of kinases tested at a specific concentration threshold. For example, S(35) at 1 µM is the number of kinases with %Ctrl < 35 divided by the total number of kinases screened. A lower S-score indicates higher selectivity.[15]

  • Kinome Tree Maps: Visual representations where inhibited kinases are marked on a phylogenetic tree of the human kinome. This allows for rapid visual assessment of which kinase families a compound preferentially binds to.

Table 1: Hypothetical Kinome Scan Data Summary for D6N Derivatives (1 µM Screen)

CompoundPrimary Target (Kd, nM)S(35) ScoreS(10) ScoreNumber of Off-Targets (Kd < 1 µM)Key Off-Target Families
D6N-A c-Src (15 nM)0.180.0842Src family, TEC family, DDR1
D6N-B c-Src (8 nM)0.050.015Src family
D6N-C c-Src (45 nM)0.250.1268CAMK, AGC, TK families

From this hypothetical data, we can infer that D6N-B is the most selective inhibitor for our primary target, c-Src, with significantly fewer off-targets compared to the promiscuous D6N-C and the moderately selective parent compound D6N-A .

Methodology II: In-Cell Target Engagement with CETSA®

While biochemical assays are excellent for assessing direct binding, they do not capture the complexities of the cellular environment, such as compound permeability, efflux, and competition with high intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells or cell lysates.[13] The principle is based on the ligand-induced thermal stabilization of target proteins.

Experimental Protocol: High-Throughput CETSA®

This protocol is designed to validate the primary target (c-Src) and a key off-target (e.g., DDR1 for D6N-A) identified from the kinome scan.

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., HT-29 colorectal cancer cells, known to express c-Src and DDR1) to ~80% confluency.

    • Harvest cells and prepare a single-cell suspension.

    • Treat cells with a dilution series of the test compound (e.g., D6N-A) or DMSO (vehicle control) for a defined period (e.g., 1 hour) at 37°C. The rationale for this step is to allow the compound to permeate the cell membrane and engage with its targets.

  • Thermal Challenge:

    • Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. The purpose of this step is to denature proteins. Proteins bound to a ligand will be more stable and denature at a higher temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells using a method such as freeze-thaw cycles to release the cellular proteins.

    • Separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of the specific target protein (e.g., c-Src) remaining in the soluble fraction using a proximity-based immunoassay like AlphaScreen® or a standard ELISA.

  • Data Analysis & Interpretation:

    • Isothermal Dose-Response (ITDR): Plot the amount of soluble target protein as a function of compound concentration at a single, optimized temperature from the thermal challenge. This curve is used to determine the EC50, which reflects the compound concentration required to stabilize 50% of the target protein population.

    • Thermal Shift: Compare the melting temperature (Tm) of the target protein in the presence and absence of the compound. A significant increase in Tm provides strong evidence of target engagement.

Visualizing the Workflow

CETSA_Workflow cluster_prep Step 1: Cell Treatment cluster_assay Step 2: Thermal Challenge & Lysis cluster_analysis Step 3: Quantification & Analysis Cell_Culture Intact Cells Compound_Treatment Incubate with Compound or DMSO Cell_Culture->Compound_Treatment Heat_Challenge Apply Temp Gradient Compound_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble & Precipitated Protein Lysis->Centrifugation Quantification Quantify Soluble Target (e.g., AlphaScreen) Centrifugation->Quantification Soluble Fraction ITDR_Curve Isothermal Dose-Response (EC50) Quantification->ITDR_Curve Tm_Shift Melting Curve (Tm Shift) Quantification->Tm_Shift

Caption: CETSA® workflow for in-cell target engagement.

Presenting the Data: Correlating Binding with Cellular Activity

The CETSA results provide the crucial link between biochemical affinity and cellular target engagement.

Table 2: Hypothetical CETSA® Data for D6N-A and D6N-B in HT-29 Cells

CompoundTarget ProteinCETSA® EC50 (nM)KINOMEscan™ Kd (nM)Correlation
D6N-A c-Src15015Good
D6N-A DDR185095Good
D6N-B c-Src958Good
D6N-B DDR1>10,000>5,000Confirmed non-binder

The data in Table 2 would demonstrate that both D6N-A and D6N-B engage their primary target, c-Src, in cells, albeit at higher concentrations than required for biochemical binding, which is expected due to cellular factors. Crucially, it confirms that D6N-A also engages the off-target DDR1 in a cellular context, while D6N-B does not, validating the superior selectivity of D6N-B observed in the kinome scan.

Conclusion: Building a Self-Validating Selectivity Profile

The development of selective kinase inhibitors is a complex, multi-parameter optimization problem.[9] A thorough cross-reactivity profiling campaign, as outlined here, is indispensable for making informed decisions and mitigating the risk of late-stage failure due to off-target toxicity.

By integrating broad biochemical screening with targeted cell-based validation, we create a self-validating system. The KINOMEscan provides a comprehensive, unbiased map of the potential interaction landscape, while CETSA confirms that these interactions translate into meaningful target engagement within the complex milieu of a living cell. For the hypothetical this compound derivatives, this combined approach would clearly distinguish the highly selective D6N-B from the more promiscuous analogs, marking it as the superior candidate for further preclinical development. This logical, data-driven progression from global screening to cellular validation provides the trustworthiness and scientific rigor required to confidently advance novel chemical matter toward the clinic.

References

  • Cantele, F., et al. (2021). X-ReactKIN: a Chemical Systems Biology approach for the cross-reactivity virtual profiling of the human kinome. Scientific Reports, 11(1), 1-15. [Link]

  • Yong, S. L., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335–1346. [Link]

  • Yong, S. L., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Müller, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1056–1060. [Link]

  • Labb, S., et al. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(6), 615-619. [Link]

  • Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1626–1637. [Link]

  • Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PubMed Central. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Lanning, B. R., et al. (2014). The in situ proteomic reactivity of covalent kinase inhibitors is not predicted by their intrinsic chemical reactivity. Nature Chemistry, 6(11), 1015-1023. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]

  • Shaw, J., et al. (2020). Binding assays to profile target engagement by kinase inhibitors in vitro. Methods in Molecular Biology, 2089, 211-231. [Link]

  • Wang, Y., et al. (2024). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. SLAS Discovery, 17(7), 812-822. [Link]

  • Rewcastle, G. W., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(18), 3482–3491. [Link]

  • Rewcastle, G. W., et al. (2001). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 66(15), 5037-5046. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 963-964. [Link]

  • Davies, S. P., et al. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703. [Link]

Sources

A Comparative Guide to the Synthesis of 1,6-Naphthyridinone Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,6-naphthyridinone scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The strategic construction of this core structure is a critical step in the synthesis of potential therapeutic agents. This guide provides an in-depth comparison of the most prominent synthetic routes to the 1,6-naphthyridinone core, offering insights into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach.

Introduction: The Significance of the 1,6-Naphthyridinone Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. Among the various isomers, the 1,6-naphthyridinone framework has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties make it an attractive scaffold for designing molecules that can interact with a variety of biological targets, leading to applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The efficient and versatile synthesis of this core is therefore a key objective in the development of new chemical entities.

This guide will explore and compare four principal synthetic strategies for the construction of the 1,6-naphthyridinone core:

  • Construction from a Preformed Pyridine Ring

  • Construction from a Preformed Pyridone Ring

  • Multicomponent Reactions

  • Transition-Metal Catalyzed C-H Activation

Each of these methodologies offers distinct advantages and is suited to different synthetic goals and available starting materials.

Strategic Approaches to the 1,6-Naphthyridinone Core

The assembly of the bicyclic 1,6-naphthyridinone system can be broadly categorized into methods that build the second ring onto a pre-existing pyridine or pyridone, and those that construct both rings in a more convergent fashion.

Annulation of a Preformed Pyridine Ring

This classical and widely employed strategy involves the construction of the pyridinone ring onto a suitably functionalized pyridine precursor. The choice of the starting pyridine derivative is dictated by the desired substitution pattern on the final 1,6-naphthyridinone product.

The core principle of this approach is the cyclization of a side chain attached to the pyridine ring. A common tactic involves the use of a 4-aminopyridine derivative bearing an electrophilic or a group capable of being converted into one at the 3-position. This group then reacts with a C2 or C3 synthon to form the second ring.

For instance, the condensation of a 4-aminonicotinaldehyde with an active methylene compound, such as malononitrile or an ester, is a frequently used method. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the 1,6-naphthyridinone. The choice of base and solvent is critical in this step to control reactivity and maximize yield. Piperidine in ethanol is a common and effective combination for this transformation.[1]

A key advantage of this strategy is the ready availability of a wide variety of substituted pyridines, allowing for the synthesis of a diverse library of 1,6-naphthyridinone analogues.

Diagram 1: Synthesis from a Preformed Pyridine

start 4-Aminonicotinaldehyde intermediate Knoevenagel Adduct start->intermediate Base (e.g., Piperidine) Condensation reagent Active Methylene Compound (e.g., Malononitrile) reagent->intermediate product 1,6-Naphthyridinone Core intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of the 1,6-naphthyridinone core starting from a preformed 4-aminopyridine derivative.

This protocol is a representative example of constructing the 1,6-naphthyridinone core from a preformed pyridine.

Materials:

  • 4-Aminonicotinaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 1,6-naphthyridinone.

Annulation of a Preformed Pyridone Ring

An alternative and equally powerful strategy involves the construction of the pyridine ring onto a pre-existing 2-pyridone scaffold. This approach is particularly useful when the desired substitution pattern is more readily accessible from a pyridone starting material.

In this methodology, a 2-pyridone derivative bearing a reactive group, typically at the 5- or 6-position, is used as the starting material. For example, a 5-acyl-2-pyridone can be reacted with a reagent that provides the remaining atoms of the second pyridine ring.

A common approach involves the reaction of a 5-acyl-6-methyl-2(1H)-pyridinone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized in the presence of an ammonia source, such as ammonium acetate, to furnish the 1,6-naphthyridinone core.[2] The initial reaction with DMF-DMA serves to activate the methyl group for subsequent cyclization.

This route offers a distinct advantage in accessing specific substitution patterns that may be challenging to achieve through the preformed pyridine approach.

Diagram 2: Synthesis from a Preformed Pyridone

start 5-Acyl-6-methyl-2(1H)-pyridinone intermediate Enaminone Intermediate start->intermediate Condensation reagent1 DMF-DMA reagent1->intermediate product 1,6-Naphthyridinone Core intermediate->product Cyclization reagent2 Ammonium Acetate reagent2->product

Caption: General workflow for the synthesis of the 1,6-naphthyridinone core starting from a preformed 2-pyridone derivative.

This protocol exemplifies the construction of the 1,6-naphthyridinone core from a 2-pyridone starting material.[2]

Materials:

  • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Acetic acid

Procedure:

  • A mixture of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and DMF-DMA (1.5 eq) is heated at reflux for 2 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enaminone intermediate.

  • The crude intermediate is dissolved in glacial acetic acid, and ammonium acetate (5.0 eq) is added.

  • The mixture is heated at reflux for 3 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 1,6-naphthyridinone product.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules like 1,6-naphthyridinones.

A notable example is the pseudo-five-component synthesis of 1,2-dihydro[3][4]naphthyridines from methyl ketones, amines, and malononitrile in water.[5] This reaction proceeds through a cascade of reactions, likely involving the formation of an enamine from the methyl ketone and amine, followed by reaction with malononitrile to build the heterocyclic core. The use of water as a solvent makes this an environmentally benign process.

The primary advantage of MCRs lies in their operational simplicity, convergence, and the ability to rapidly generate molecular diversity from simple and readily available starting materials.

Diagram 3: Multicomponent Synthesis

cluster_reactants Starting Materials start1 Methyl Ketone product 1,6-Naphthyridinone Derivative start1->product One-Pot Reaction (e.g., in Water) start2 Amine start2->product One-Pot Reaction (e.g., in Water) start3 Malononitrile start3->product One-Pot Reaction (e.g., in Water)

Caption: Conceptual representation of a one-pot multicomponent synthesis of the 1,6-naphthyridinone core.

This protocol outlines a general procedure for a multicomponent synthesis of a 1,6-naphthyridine derivative.[6][7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (2.0 eq)

  • 1-Naphthylamine (1.0 eq)

  • Recyclable catalyst (e.g., SiO2/Fe3O4@MWCNTs)

  • Water or Ethanol

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, 1-naphthylamine, and a catalytic amount of the recyclable catalyst in the chosen solvent (e.g., water) is stirred at room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The solid product is collected by filtration.

  • The catalyst can be recovered from the filtrate using a magnet (if magnetic) and reused.

  • The crude product is washed and can be further purified by recrystallization from a suitable solvent like ethanol.

Transition-Metal Catalyzed C-H Activation

Modern synthetic methodologies, such as transition-metal catalyzed C-H activation, have emerged as powerful tools for the construction of heterocyclic systems. These methods offer novel bond disconnections and can provide access to previously challenging substitution patterns.

A notable example is the Rh(III)-catalyzed synthesis of naphthyridinone derivatives from nicotinamide N-oxides and alkynes or alkenes.[8][9] This reaction proceeds via a C-H activation at the ortho-position of the pyridine ring, directed by the N-oxide group. The resulting rhodacycle intermediate then undergoes insertion of the alkyne or alkene, followed by reductive elimination to form the new ring and regenerate the catalyst. The N-oxide acts as a traceless directing group, being removed during the reaction sequence.

The main advantage of this approach is its high regioselectivity and functional group tolerance. It allows for the direct formation of C-C and C-N bonds under relatively mild conditions.

Diagram 4: C-H Activation Pathway

start Nicotinamide N-Oxide intermediate1 Rhodacycle Intermediate start->intermediate1 C-H Activation catalyst [Rh(III)] Catalyst catalyst->intermediate1 intermediate2 Insertion Product intermediate1->intermediate2 Migratory Insertion alkyne Alkyne alkyne->intermediate2 product 1,6-Naphthyridinone Core intermediate2->product Reductive Elimination

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to the advancement of drug discovery, the lifecycle of a chemical intermediate like 5,7-Dichloro-1,6-naphthyridin-4(1H)-one extends beyond its synthesis and application. The final, and arguably most critical, phase of its journey within the laboratory is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), offering not just a set of instructions, but a deeper understanding of the rationale behind each step.

Hazard Profile and Core Safety Considerations

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. Safety Data Sheets (SDS) from suppliers provide the foundational knowledge for risk assessment.

According to available SDS, this compound presents the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1][2]

These hazards necessitate the consistent use of appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile or other chemical-resistant gloves

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1]

The Cardinal Rule: Segregation of Halogenated Waste

The presence of chlorine atoms in the molecular structure of this compound places it in the category of halogenated organic compounds . This classification is the cornerstone of its disposal plan. Halogenated and non-halogenated waste streams must never be mixed.[3][4][5] The co-mingling of these wastes can lead to complex and expensive disposal procedures, and in some cases, dangerous chemical reactions. Furthermore, many waste disposal facilities have specific protocols and pricing for halogenated materials due to the production of corrosive and toxic byproducts, such as hydrochloric acid, during incineration.[6]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following protocol outlines a systematic approach to the disposal of this compound, encompassing solid waste, liquid waste, and contaminated labware.

Solid Waste Disposal

This category includes the pure compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into direct contact with this compound.

Procedure:

  • Container Selection: Designate a specific, robust, and clearly labeled waste container for "Halogenated Organic Solid Waste." This container should be made of a material compatible with the waste, such as high-density polyethylene (HDPE).

  • Labeling: The label must be unambiguous and include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Accumulation: Carefully place all solid waste into the designated container. Ensure the container is kept securely closed when not in use to prevent the release of any dust or vapors.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4] This area should be well-ventilated and have secondary containment.

Liquid Waste Disposal

This includes solutions containing this compound and any solvent rinses from the decontamination of glassware.

Procedure:

  • Container Selection: Use a designated "Halogenated Organic Liquid Waste" container. This is typically a solvent carboy, often made of plastic, provided by your institution's Environmental Health and Safety (EHS) department.[4] Metal containers are generally not recommended as some halogenated solvents can degrade to form acids that corrode the metal.[4]

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (including solvents), their approximate concentrations, and the relevant hazard warnings.

  • Segregation: It is imperative that this waste stream is kept separate from all non-halogenated liquid waste.[2][3]

  • Accumulation: Add liquid waste to the carboy, ensuring it is not overfilled. Always keep the container sealed when not actively adding waste.

Decontamination of Reusable Glassware

Proper decontamination of laboratory glassware is essential to prevent cross-contamination of future experiments and to ensure the safety of personnel. Borosilicate glass, the standard for most laboratory applications, exhibits excellent chemical resistance to halogenated organic compounds.[7][8][9][10]

Procedure:

  • Initial Rinse: As soon as possible after use, rinse the glassware with a suitable organic solvent to remove the bulk of the residual compound. Acetone or ethanol are commonly used for this purpose.[11][12] Perform this initial rinse in a fume hood.

  • Collect Rinsate: The solvent from this initial rinse is now considered hazardous waste and must be collected in the designated "Halogenated Organic Liquid Waste" container.[11]

  • Secondary Cleaning: After the initial solvent rinse, the glassware can be washed using standard laboratory detergents and hot water.[13][14] Scrubbing with a non-abrasive brush is recommended.

  • Final Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water to remove any detergent residue.[13][14]

  • Drying: Allow the glassware to air dry on a drying rack.

The Disposal Workflow: A Visual Guide

The following diagram, rendered in DOT language, illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated Glassware) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWasteContainer Place in 'Halogenated Organic Solid Waste' container. IsSolid->SolidWasteContainer Yes IsGlassware Is it contaminated glassware? IsLiquid->IsGlassware No LiquidWasteContainer Pour into 'Halogenated Organic Liquid Waste' container. IsLiquid->LiquidWasteContainer Yes DeconRinse Perform initial solvent rinse (e.g., acetone, ethanol) in a fume hood. IsGlassware->DeconRinse Yes StoreWaste Store waste containers in a designated satellite accumulation area. SolidWasteContainer->StoreWaste LiquidWasteContainer->StoreWaste CollectRinsate Collect rinsate in 'Halogenated Organic Liquid Waste' container. DeconRinse->CollectRinsate WashAndDry Wash with detergent, rinse with DI water, and air dry. CollectRinsate->WashAndDry WashAndDry->Start Glassware is now clean and ready for reuse. EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) for professional disposal. StoreWaste->EHS_Pickup FinalDisposal Final Disposal (Typically high-temperature incineration by a licensed facility) EHS_Pickup->FinalDisposal

Caption: Decision and process flow for the safe disposal of this compound.

Advanced Disposal Considerations: A Note on Chemical Degradation

While not recommended for routine laboratory disposal, it is scientifically noteworthy that methods for the degradation of chlorinated organic compounds exist. These include:

  • Alkaline Hydrolysis: This process can be used to degrade certain chlorinated alkanes and other compounds.[15][16][17]

  • Reductive Dechlorination: This involves a chemical reaction that removes chlorine atoms from a molecule.[1][18] It can be achieved using various reducing agents, including zero-valent iron.[18]

These methods are typically employed for large-scale environmental remediation and require specialized equipment and expertise.[19] For the research laboratory, adherence to the established protocols of segregation and professional disposal remains the safest and most compliant course of action.

Final Disposition: The Role of Professional Waste Management

The ultimate fate of this compound waste is typically high-temperature incineration at a licensed hazardous waste facility. This method is effective for the complete destruction of halogenated organic compounds. The responsibility of the researcher is to ensure that the waste is properly characterized, segregated, labeled, and stored for collection by their institution's EHS department or a contracted waste management provider.

By adhering to these detailed procedures, researchers can ensure that their vital work in advancing science does not come at the cost of safety or environmental integrity. The principles of responsible chemical management are not an impediment to research, but rather an integral component of scientific excellence.

References

  • Liu, J. (2023). Detection, Treatment and Remediation for Organochlorines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • Berry Group. (2019). Section 5.14 Title: Cleaning General Labware. University of Wisconsin-Madison.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Capot Chemical. (2025). MSDS of 5,7-Dichloro-1,6-naphthyridin-4-ol.
  • Department of Chemistry, University of Toronto. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal.
  • Environmental Health & Safety, Washington State University. (n.d.).
  • Environmental Health and Radiation Safety, Temple University. (n.d.).
  • De Dietrich Process Systems. (n.d.).
  • DWK Life Sciences. (n.d.). 3.
  • DWK Life Sciences. (n.d.). General Advice for the Cleaning of Glassware.
  • Kamat Lab. (n.d.). Standard Operating Procedures: Waste Handling & Disposal. University of Notre Dame.
  • Northrop, B. H. (n.d.). Cleaning Glassware. Wesleyan University.
  • Raghunath Lele, S. (n.d.).
  • Rochester, University of. (n.d.). How To: Clean Glassware. Department of Chemistry.
  • Sciglass. (2022).
  • Wikipedia. (n.d.). Organochlorine chemistry.
  • Wikipedia. (n.d.).
  • Zhang, Y., et al. (2022). Efficient chlorinated alkanes degradation in soil by combining alkali hydrolysis with thermally activated persulfate.
  • Zhao, L., et al. (2016). A consecutive chlorination and alkaline hydrolysis process for rapid degradation and detoxication of malathion in aqueous solution. RSC Advances, 6(82), 78835-78843.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the frontier of discovery demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one, a halogenated aromatic compound whose toxicological properties have not yet been fully investigated.[1][2] The following protocols are synthesized from available Safety Data Sheets (SDS) and established best practices for managing potentially hazardous chemical intermediates.

The core principle of this guide is risk mitigation. Given the incomplete toxicological profile, we must operate under the assumption of higher hazard levels. The causality behind each procedural step and equipment choice is explained to empower researchers with a deep, intuitive understanding of the safety architecture.

Hazard Identification and Risk Profile

This compound is classified with several key hazards that dictate our handling protocols.[3] Understanding these is the first step in constructing a self-validating safety system.

Hazard StatementCodeDescriptionImmediate Implication
Harmful if swallowedH302Ingestion may lead to adverse health effects.[3]Strict prohibition of eating/drinking in the lab; careful handling to prevent contamination.
Causes skin irritationH315Direct contact can lead to inflammation, itching, or redness.[3]Impermeable gloves and protective clothing are mandatory.
Causes serious eye irritationH319Contact with eyes can result in significant damage.[3]Chemical splash goggles and/or a face shield are required.
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.[1][2][3]All manipulations must be performed in a certified chemical fume hood.

Furthermore, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] When heated to decomposition, it may produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][3]

Core Directive: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is the primary barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE. Selections are based on a conservative assessment of the risks posed by a solid, powdered substance with the potential for aerosolization and reactivity.

Protection TypeRequired EquipmentRationale and Field-Proven Insights
Eye & Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or during splash-prone procedures.[4][5]Standard safety glasses are insufficient as they do not provide a seal against dust and potential splashes.[6] The H319 warning (serious eye irritation) necessitates the full protection afforded by sealed goggles to prevent particulate matter from causing severe damage.[3]
Skin & Body Protection Gloves: Chemical-resistant nitrile gloves are the standard.[5] For prolonged handling or when using solvents, consider thicker gloves or double-gloving. Always inspect gloves for tears before use.[2][7] Coat: A flame-resistant lab coat that fully covers the arms. Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[7]The H315 warning (skin irritation) dictates the need for a complete barrier.[3] Nitrile provides excellent protection against a wide range of chemicals and is effective for handling solids. The practice of proper glove removal (without touching the outer surface) is a critical skill to prevent secondary contamination.[2]
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood to control airborne concentrations.[8] If a fume hood is not available or in the event of a ventilation failure, a NIOSH-approved respirator with OV/AG/P99 cartridges is required.[2]This is a direct countermeasure to the H335 warning (may cause respiratory irritation).[3] A fume hood is an engineering control, the most effective way to prevent exposure to airborne substances.[8] Respirators are a last line of defense and require proper fit-testing and training.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow minimizes the points of potential exposure. Every step, from preparation to disposal, must be deliberate and executed with precision.

Preparation and Staging
  • Verify Engineering Controls: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.[4]

Chemical Handling (Inside Fume Hood)
  • Weighing and Aliquoting: For weighing, use an analytical balance inside the fume hood or a dedicated ventilated balance enclosure. If transferring the powder, gently scoop or tap the material to minimize dust generation.[1] Avoid pouring dry powder from a height.

  • Dissolving/Reaction: When adding the solid to a solvent, do so slowly and below the surface of the liquid if possible to prevent aerosolization. Always add reagents slowly and be mindful of potential exothermic reactions.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical. This typically involves rinsing with an appropriate solvent (check compatibility) followed by washing with soap and water.

  • Wipe Down Surfaces: Thoroughly wipe down the interior surfaces of the fume hood with a suitable cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat (turning it inside out), and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing work and removing PPE.[7][8]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase risk_assessment 1. Review SDS & Assess Risks verify_hood 2. Verify Fume Hood Functionality risk_assessment->verify_hood don_ppe 3. Don Full PPE verify_hood->don_ppe weigh 4. Weigh/Aliquot Compound don_ppe->weigh transfer 5. Transfer/Perform Reaction weigh->transfer decontaminate 6. Decontaminate Equipment & Surfaces transfer->decontaminate segregate_waste 7. Segregate & Label Hazardous Waste decontaminate->segregate_waste doff_ppe 8. Doff PPE Correctly segregate_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Emergency Procedures

Immediate and correct action during an emergency can significantly reduce harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (like vermiculite or sand) to avoid creating dust.[1][2] Carefully sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area.[9]

Chemical Waste Disposal

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Waste Segregation: All materials contaminated with this compound, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be treated as hazardous waste.[10]

  • Containerization: Collect waste in a designated, compatible, and sealable hazardous waste container.[11] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[11]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[11]

  • Final Disposal: Arrange for disposal through a licensed professional waste disposal service.[1][12] Never dispose of this chemical down the drain or in regular trash.[1][10]

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Unknown. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories.
  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
  • Unknown. (n.d.). MSDS of 5,7-Dichloro-1,6-naphthyridin-4-ol.
  • Capot Chemical. (2025, December 23). MSDS of 5,7-Dichloro-1,6-naphthyridin-4-ol.
  • Princeton EHS. (n.d.). Section 6C: Protective Equipment.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Benchchem. (n.d.). Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.